molecular formula C9H10BrN B3375249 2-Bromo-4-cyclobutylpyridine CAS No. 1086381-55-6

2-Bromo-4-cyclobutylpyridine

Cat. No.: B3375249
CAS No.: 1086381-55-6
M. Wt: 212.09 g/mol
InChI Key: JXHDGDJENXFWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyclobutylpyridine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-cyclobutylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-cyclobutylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-cyclobutylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHDGDJENXFWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309719
Record name 2-Bromo-4-cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-55-6
Record name 2-Bromo-4-cyclobutylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-cyclobutylpyridine CAS number 2937865-91-1

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2937865-91-1 Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol [1]

Executive Summary

2-Bromo-4-cyclobutylpyridine represents a high-value heterocyclic scaffold in modern medicinal chemistry, specifically designed to bridge the gap between aromatic planarity and saturation (Fsp³ character).[1] Unlike traditional alkyl-substituted pyridines, the 4-cyclobutyl motif offers unique conformational restriction and metabolic stability, acting as a superior bioisostere for isopropyl or tert-butyl groups.[1]

This guide details the synthesis, reactivity profile, and application of this core in drug discovery, focusing on its utility as a divergent intermediate for generating library arrays via C2-functionalization.[1]

Physicochemical Profile & Design Rationale

The "Cyclobutyl Advantage"

In lead optimization, replacing flexible alkyl chains with cycloalkyl rings often improves potency by reducing the entropic penalty of binding. The cyclobutyl group specifically offers:

  • Lipophilicity Modulation: Increases logP moderately compared to methyl, but less than corresponding open-chain butyl isomers.[1]

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to CYP450-mediated oxidation than linear alkyl chains due to ring strain and lack of accessible terminal methyl groups.

  • Vector Control: The C4-substitution pattern projects the cyclobutyl group perpendicular to the pyridine ring plane, filling hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).[1]

Calculated Properties
PropertyValue (Predicted)Significance
cLogP 3.1 - 3.4Lipophilic; ideal for CNS penetration or hydrophobic pocket occupancy.[1]
TPSA ~12.9 ŲLow polar surface area, suggesting high membrane permeability.[1]
pKa (Pyridine N) ~2.5 - 3.0The electron-withdrawing Br at C2 lowers basicity compared to pyridine (5.2).[1]
H-Bond Acceptors 1The pyridine nitrogen.[2][3][4]

Synthetic Methodologies

The synthesis of 2-Bromo-4-cyclobutylpyridine poses a regioselectivity challenge. Direct bromination of 4-cyclobutylpyridine is often non-selective. Therefore, two primary routes are recommended: Radical Minisci Alkylation (Modern) and Transition-Metal Cross-Coupling (Traditional).[1]

Route A: Radical Minisci Alkylation (Recommended)

This route utilizes the innate electrophilicity of protonated N-heterocycles to trap nucleophilic alkyl radicals. It is the most direct method to install the cyclobutyl group at C4 of a 2-bromopyridine precursor.

Mechanism:

  • Radical Generation: Oxidative decarboxylation of cyclobutanecarboxylic acid (using Ag(I)/Persulfate or Photoredox catalysis).[1]

  • Addition: The cyclobutyl radical adds to the protonated 2-bromopyridine.

  • Selectivity: Substitution occurs preferentially at C4 due to steric hindrance at C6 (by the Br) and electronic activation at C2/C4.

Route B: Negishi/Suzuki Cross-Coupling

Uses 2-bromo-4-iodopyridine or 2,4-dibromopyridine.[1]

  • Reagent: Cyclobutylzinc bromide (Negishi) or Cyclobutylboronic acid (Suzuki).[1]

  • Challenge: Controlling mono-coupling at C4 vs C2. The C4-halogen is typically more reactive in nucleophilic aromatic substitution (

    
    ), but Pd-catalysis requires careful ligand selection to differentiate the positions.
    

Experimental Protocols

Protocol 1: Silver-Catalyzed Minisci Alkylation

Suitable for gram-scale synthesis without photoredox equipment.[1]

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1][5]

  • Cyclobutanecarboxylic acid (2.0 equiv)[1]

  • Silver Nitrate (AgNO₃, 0.2 equiv)[1]

  • Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv)[1]

  • Sulfuric Acid (H₂SO₄, 1.0 equiv)[1]

  • Solvent: DCM/Water (biphasic 1:1)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-bromopyridine (10 mmol) in DCM (20 mL) and add water (20 mL). Add H₂SO₄ (10 mmol) to protonate the pyridine.

  • Radical Precursor: Add cyclobutanecarboxylic acid (20 mmol) and AgNO₃ (2 mmol).

  • Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.

  • Oxidant Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (15 mmol) in water over 30 minutes. Note: Gas evolution (CO₂) will be observed.[1]

  • Reaction: Stir at 40°C for 2-4 hours. Monitor by LCMS for the product mass (M+H = 212/214).

  • Workup: Basify with NaOH (1M) to pH >9. Extract with DCM (3x).[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The 4-substituted product is typically the major isomer, separable from trace 6-substituted by-products.

Protocol 2: C2-Functionalization (Suzuki Coupling)

Standard validation of the scaffold's utility.

Reagents:

  • 2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1][5]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂ (0.05 equiv)[1]

  • K₂CO₃ (2.0 equiv)[1]

  • Solvent: Dioxane/Water (4:1)[1]

Procedure:

  • Combine all reagents in a microwave vial.

  • Degas with nitrogen for 5 minutes.

  • Heat at 100°C for 2 hours (or microwave 120°C for 30 min).

  • Filter through Celite and concentrate.

Visualization of Chemical Pathways[6]

Diagram 1: Synthesis & Divergent Functionalization

This workflow illustrates the construction of the core and its downstream utility in library generation.

G Figure 1: Synthesis and Divergent Functionalization of 2-Bromo-4-cyclobutylpyridine Start 2-Bromopyridine (Precursor) Core 2-Bromo-4-cyclobutylpyridine (CAS 2937865-91-1) Start->Core Minisci Reaction AgNO3, (NH4)2S2O8 -CO2 Reagent Cyclobutane- carboxylic Acid Reagent->Core Minisci Reaction AgNO3, (NH4)2S2O8 -CO2 Prod1 Suzuki Product (Biaryl Scaffold) Core->Prod1 Ar-B(OH)2 Pd(0), Base Prod2 Buchwald Product (Aminopyridine) Core->Prod2 HNR2 Pd(0), Ligand Prod3 Heck Product (Alkenylpyridine) Core->Prod3 Acrylate Pd(II)

Caption: Figure 1: Radical decarboxylative alkylation (Minisci) followed by Pd-catalyzed diversity generation.

Safety & Handling (MSDS Summary)

  • Hazards: As a halogenated pyridine, treat as an irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.

  • Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is reactive toward organolithiums (lithium-halogen exchange occurs rapidly at -78°C).[1]

References

  • Minisci Reaction Fundamentals

    • Minisci, F., et al. "Nucleophilic character of alkyl radicals: substitution of heterocycles."[1][6] Tetrahedron 27.15 (1971): 3575-3579.[1] Link

  • Cyclobutyl in Medicinal Chemistry

    • Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition 45.46 (2006): 7736-7739.[1] (Context on 4-membered rings as bioisosteres). Link[1]

  • Modern Minisci Protocols (Photoredox)

    • Proctor, R. S., & Phipps, R. J.[1] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition 58.39 (2019): 13666-13699.[1] Link[1]

  • Calculated Properties & Spectra

    • PubChem Compound Summary for 2-bromo-4-cyclobutylpyridine (Analogous Search).[1] Link

Sources

chemical structure and properties of 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Bromo-4-cyclobutylpyridine , a high-value heterocyclic building block used in the synthesis of pharmaceutical agents.

Strategic Scaffold for Medicinal Chemistry & Drug Discovery

PART 1: EXECUTIVE SUMMARY

2-Bromo-4-cyclobutylpyridine is a disubstituted pyridine derivative featuring a reactive bromine atom at the C2 position and a cyclobutyl moiety at the C4 position. It serves as a critical intermediate in the development of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics.

The compound’s value lies in its dual functionality:

  • The 2-Bromo Handle: Enables precise metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the pyridine core to larger drug scaffolds.

  • The 4-Cyclobutyl Group: Acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, offering improved pharmacokinetic (PK) profiles by reducing oxidative clearance while maintaining steric bulk.

PART 2: CHEMICAL IDENTITY & PROPERTIES

Physicochemical Profile

The following data represents standard experimental and calculated values for the compound.

PropertyValueNotes
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure
Boiling Point ~240–250 °C (Predicted)High boiling point due to polarity
LogP 3.3 ± 0.4Lipophilic; good membrane permeability
PSA (Polar Surface Area) 12.9 ŲLow PSA favors CNS penetration
pKa (Conjugate Acid) ~2.5Electron-withdrawing Br lowers basicity
Solubility DCM, EtOAc, DMSO, MeOHSparingly soluble in water
Structural Analysis
  • Regiochemistry: The bromine is at the ortho position relative to the nitrogen (C2), activating it for nucleophilic aromatic substitution (

    
    ) and oxidative addition. The cyclobutyl group is at the para position (C4), remote from the reaction center, minimizing steric hindrance during coupling reactions.
    
  • Conformation: The cyclobutyl ring adopts a "puckered" butterfly conformation to relieve torsional strain, projecting out of the aromatic plane. This 3D geometry is often exploited to fill hydrophobic pockets in enzyme active sites.

PART 3: SYNTHESIS & MANUFACTURING

The synthesis of 2-Bromo-4-cyclobutylpyridine is non-trivial due to the difficulty of introducing alkyl groups selectively to the pyridine ring. Two primary routes are employed: Minisci Radical Alkylation (Direct C-H Functionalization) and Transition Metal Cross-Coupling .

Method A: Minisci Radical Alkylation (Primary Route)

This method utilizes the innate electron-deficiency of the pyridine ring to trap nucleophilic alkyl radicals. It is preferred for its operational simplicity and use of abundant starting materials.[1]

Reaction Scheme:

  • Precursors: 2-Bromopyridine + Cyclobutanecarboxylic acid.

  • Radical Source: Silver(I) nitrate (catalyst) + Ammonium persulfate (oxidant).[1]

  • Mechanism: Oxidative decarboxylation generates a cyclobutyl radical, which attacks the protonated pyridine at the most electron-deficient positions (C2 and C4). Since C2 is blocked by bromine, C4 is the primary site of alkylation.

Protocol:

  • Dissolve 2-bromopyridine (1.0 eq) and cyclobutanecarboxylic acid (2.0 eq) in a biphasic mixture of water and DCM (or dilute H₂SO₄).

  • Add AgNO₃ (0.2 eq) and H₂SO₄ (1.0 eq) to protonate the pyridine.

  • Heat to 70°C and add a solution of (NH₄)₂S₂O₈ (1.5 eq) dropwise over 1 hour.

  • Observation: Evolution of CO₂ gas indicates radical formation.

  • Workup: Basify with NaOH to pH >9, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

Method B: Suzuki-Miyaura Coupling (Regioselective)

Used when high regiochemical purity is required, avoiding the C6-isomer byproducts common in Minisci reactions.

Reaction Scheme:

  • Precursors: 2-Bromo-4-chloropyridine + Cyclobutylboronic acid (or Cyclobutyl trifluoroborate).

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

  • Selectivity: The C4-Cl bond is more reactive towards oxidative addition than the C2-Br bond in certain catalytic cycles (or vice versa depending on ligand), allowing selective substitution. Note: Often 2,4-dibromopyridine is used, where C4 reacts preferentially due to electronic factors.

Visualizing the Synthesis Logic

SynthesisPathways Start1 2-Bromopyridine Intermediate Radical Intermediate (Cyclobutyl•) Start1->Intermediate Oxidative Decarboxylation Start2 2,4-Dibromopyridine Product 2-Bromo-4-cyclobutylpyridine (CAS 1086381-55-6) Start2->Product Negishi/Suzuki Coupling (C4 Selective) Reagent1 Cyclobutanecarboxylic Acid (Ag+/S2O8--) Reagent1->Intermediate Reagent2 Cyclobutyl Zinc/Boron (Pd Catalyst) Reagent2->Start2 Intermediate->Product Minisci Attack (C4 Selectivity)

Caption: Divergent synthetic pathways. The Minisci route (top) uses radical chemistry for direct C-H functionalization, while the Metal-Catalyzed route (bottom) relies on halide selectivity.

PART 4: REACTIVITY & APPLICATIONS

Reactivity Profile

The 2-bromo group is the primary "handle" for further elaboration.

  • Suzuki Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (e.g., 4-cyclobutyl-2-phenylpyridine).

  • Buchwald-Hartwig Amination: Reacts with amines to form 2-aminopyridines, a common motif in kinase inhibitors (e.g., ATP-binding hinge binders).

  • Lithiation: Halogen-lithium exchange with n-BuLi generates the 2-lithiopyridine species, which can trap electrophiles (aldehydes, ketones).

Medicinal Chemistry Utility

The cyclobutyl group is increasingly deployed as a superior alternative to alkyl chains:

  • Metabolic Stability: The strained ring is less susceptible to Cytochrome P450 oxidation compared to an isopropyl or n-butyl chain.

  • Conformational Restriction: The ring limits the rotational degrees of freedom, potentially reducing the entropic penalty of binding to a protein target.

  • Lipophilicity Modulation: It increases lipophilicity (LogP) without adding excessive molecular weight, aiding blood-brain barrier (BBB) penetration in CNS drugs.

PART 5: SAFETY & HANDLING

  • Hazards: Classified as an Irritant (Skin/Eye).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and may darken over time due to slow debromination or oxidation.

  • Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste incinerator equipped with a scrubber for HBr gas.

References

  • BLD Pharm. (n.d.).[2] 2-Bromo-4-cyclobutylpyridine (CAS 1086381-55-6) Product Data. Retrieved from

  • Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron, 27(15), 3575-3579. (Foundational chemistry for the synthesis route).[3][4]

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. Med.[5][6] Chem. Commun., 2, 1135-1161. (Review of mechanism and regioselectivity).

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-cyclobutylpyridine Safety Data Sheet. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on cyclobutyl as a bioisostere).

Sources

Technical Guide: Strategic Sourcing and Validation of 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.[1]

Executive Summary

2-Bromo-4-cyclobutylpyridine (CAS: 1086381-55-6 ) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry programs.[1] It serves as a critical scaffold for introducing the cyclobutyl moiety—a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups—into drug candidates.

This guide provides a rigorous framework for sourcing this compound, validating its structural integrity, and handling it within a research workflow. It moves beyond a simple vendor list to establish a Quality Assurance (QA) protocol ensuring experimental reproducibility.

Chemical Identity & Significance

Before engaging suppliers, the sourcing team must define the exact technical specifications to avoid regioisomeric confusion (e.g., distinguishing from the 2-bromo-6-cyclobutyl isomer).[1]

FeatureSpecification
IUPAC Name 2-Bromo-4-cyclobutylpyridine
CAS Registry Number 1086381-55-6
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Key Structural Motif Pyridine ring substituted at C2 (Br) and C4 (Cyclobutyl)
Isotopic Pattern 1:1 ratio of ⁷⁹Br (211.[1][2]00) and ⁸¹Br (213.00)
Application Precursor for Suzuki-Miyaura coupling, Buchwald-Hartwig amination
Strategic Value in Drug Design

The cyclobutyl group acts as a "magic methyl" alternative, increasing


 character (Fsp3) without the rotatable bond penalty of linear alkyl chains. This often improves solubility and metabolic stability (lowering CYP450 clearance) compared to planar aromatic analogs.

Sourcing Strategy & Supplier Landscape

Sourcing this compound requires navigating a fragmented market of catalog vendors and custom synthesis houses.

Validated Suppliers

Based on current chemical inventory data, the following suppliers have demonstrated catalog listings for CAS 1086381-55-6. Note: Stock levels fluctuate; "In-stock" status often implies a 1-2 week lead time for re-analysis.[1]

SupplierCatalog IDPurity GradeTypical Pack Size
BLD Pharm BD0218591797%+1g, 5g, 25g
Enamine Custom/Building Block95%+Variable
Combi-Blocks Check Inventory95-98%1g - 100g
Ambeed Catalog Search97%Lab Scale
The "Make vs. Buy" Decision Matrix

For scale-up (>100g), custom synthesis may be more cost-effective than catalog aggregation.[1]

SourcingStrategy Start Requirement Definition QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 Grams QtyCheck->SmallScale Research LargeScale > 100 Grams QtyCheck->LargeScale Development CatalogSearch Catalog Aggregators (e.g., SciFinder, ChemSpace) SmallScale->CatalogSearch CustomSynth Custom Synthesis Request (CRO Route) LargeScale->CustomSynth StockCheck In Stock? CatalogSearch->StockCheck DirectBuy Direct Purchase (BLD Pharm, Combi-Blocks) StockCheck->DirectBuy Yes StockCheck->CustomSynth No RouteEval Route Scouting: Minisci Reaction or Negishi Coupling CustomSynth->RouteEval

Figure 1: Decision logic for sourcing 2-Bromo-4-cyclobutylpyridine based on scale and availability.

Technical Validation (Quality Control)

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in high-stakes research.[1] The following protocols validate identity and purity.

1H-NMR Interpretation (Diagnostic Signals)

The regio-chemistry (2,4-substitution) is confirmed by the splitting pattern of the pyridine protons.[1]

  • Solvent: CDCl₃ or DMSO-d₆[1]

  • Key Signals:

    • H6 (Proton adjacent to Nitrogen): Doublet (d),

      
       ppm. Indicates no substituent at C6.
      
    • H3 (Proton between N and Cyclobutyl): Singlet (s) or doublet with small coupling,

      
       ppm. Crucial for distinguishing from 2,6-isomer.
      
    • H5 (Proton adjacent to Br-C): Doublet of doublets (dd).

    • Cyclobutyl Methine (CH): Quintet/Multiplet,

      
       ppm.
      
    • Cyclobutyl Methylene (CH₂): Multiplets,

      
       ppm (6 protons).
      
LC-MS Validation Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Acceptance Criteria:

    • Retention Time: Single sharp peak (purity >95% by UV 254nm).

    • Mass Spectrum: Distinctive 1:1 doublet at m/z 212 and 214

      
      .
      
    • Note: Absence of the 1:1 pattern indicates debromination or incorrect structure.

Handling and Stability

Brominated pyridines are generally stable but require specific handling to prevent degradation or hydrolysis.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Sensitivity: Protect from light.[1] While not highly hygroscopic, prolonged exposure to moisture can lead to slow hydrolysis of the C-Br bond, especially in acidic environments.

  • Safety:

    • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

Application Context: Synthetic Utility

This building block is primarily used as an electrophile in transition-metal catalyzed cross-couplings.[1]

Functionalization Workflow

The C2-Bromine is highly activated for oxidative addition by Palladium (Pd) or Nickel (Ni) catalysts.[1]

ReactionPathway Start 2-Bromo-4- cyclobutylpyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Start->Buchwald C-N Bond Heck Heck Reaction (Alkenes) Start->Heck Product1 Biaryl Scaffold (Kinase Inhibitors) Suzuki->Product1 Product2 Aminopyridine (GPCR Ligands) Buchwald->Product2

Figure 2: Common synthetic transformations utilizing the 2-Bromo-4-cyclobutylpyridine scaffold.[1]

Mechanistic Insight: The cyclobutyl group at C4 exerts a mild steric influence but generally does not hinder catalysis at the C2 position. However, bulky phosphine ligands (e.g., XPhos, RuPhos) are recommended for Buchwald-Hartwig aminations to prevent catalyst deactivation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45788029, 2-bromo-4-cyclobutylpyridine. Retrieved from [Link]

Sources

difference between 2-Bromo-4-cyclobutylpyridine and 2-Bromo-6-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, synthetic, and functional distinctions between 2-Bromo-4-cyclobutylpyridine and 2-Bromo-6-cyclobutylpyridine . These isomers are critical intermediates in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1][2]

Executive Summary

The core difference between these two isomers lies in their steric environment and synthetic accessibility .[1]

  • 2-Bromo-6-cyclobutylpyridine features a "shielded" nitrogen center where the cyclobutyl group and bromine atom flank the pyridine nitrogen. This creates significant steric hindrance, affecting metal coordination and protonation.[1][2] It is synthetically accessible via direct mono-functionalization of symmetric precursors.[1][2]

  • 2-Bromo-4-cyclobutylpyridine presents a "linear" substitution vector.[2] The nitrogen is less sterically encumbered, and the cyclobutyl group at the 4-position serves primarily as a lipophilic anchor remote from the reactive center. Its synthesis requires a regioselective "bottom-up" approach to avoid the thermodynamic preference for C2-substitution.[2]

Structural & Electronic Analysis

Steric and Electronic Topology

The position of the cyclobutyl ring dictates the electronic availability of the pyridine nitrogen and the reactivity of the C-Br bond.

Feature2-Bromo-6-cyclobutylpyridine 2-Bromo-4-cyclobutylpyridine
Substitution Pattern 2,6-Disubstituted (Ortho/Ortho)2,4-Disubstituted (Ortho/Para)
Nitrogen Environment Highly Hindered: Flanked by Br and Cyclobutyl.[2]Moderately Hindered: Flanked by Br and H.
pKa (Predicted) ~2.0 - 2.5 (Lower basicity due to steric inhibition of solvation)~3.0 - 3.5 (Standard pyridine basicity)
Metal Coordination Poor ligand; "Pre-organized" for dissociation.[1][2]Accessible ligand; capable of stable coordination.[1][2]
C-Br Reactivity Sterically Congested: Requires smaller ligands or higher energy for oxidative addition.[1][2]Sterically Accessible: Standard oxidative addition rates.[1][2][3]
Visualizing the Difference

G cluster_0 2-Bromo-6-cyclobutylpyridine cluster_1 2-Bromo-4-cyclobutylpyridine N1 Pyridine N (Sterically Blocked) C2 C2-Br (Reactive Site) C2->N1 Ortho C6 C6-Cyclobutyl (Steric Bulk) C6->N1 Ortho Clash N2 Pyridine N (Accessible) C2_4 C2-Br (Reactive Site) C2_4->N2 Ortho C4 C4-Cyclobutyl (Remote Lipophilicity) C4->N2 Para (No Steric Clash)

Figure 1: Steric topology comparison. Note the direct steric clash in the 2,6-isomer compared to the remote positioning in the 2,4-isomer.

Synthetic Pathways

The synthesis of these two isomers requires fundamentally different strategies due to the innate reactivity of the pyridine ring.[1]

Synthesis of 2-Bromo-6-cyclobutylpyridine

Strategy: Symmetry Breaking of 2,6-Dibromopyridine. Since the starting material is symmetric, a controlled mono-substitution using Negishi coupling is the most efficient route. The steric bulk of the cyclobutyl group actually aids in preventing double-addition.

  • Precursor: 2,6-Dibromopyridine.[2][4]

  • Reagent: Cyclobutylzinc bromide (prepared from cyclobutyl bromide).[1][2]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][2]

Experimental Protocol (Negishi Mono-Coupling)
  • Zinc Reagent Formation: In a dry flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add Cyclobutyl bromide (1.1 eq) in dry THF dropwise to maintain gentle reflux. Stir 1h to form the Grignard, then transmetalate with ZnBr₂ (1.2 eq) at 0°C to form Cyclobutylzinc bromide.

  • Coupling: To a solution of 2,6-Dibromopyridine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in THF, add the Cyclobutylzinc bromide solution dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–12h. Monitor by HPLC/TLC.[1][2]

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.[1][2] Purify via silica gel chromatography (Hexanes/EtOAc).

  • Yield: Typically 60–75% mono-coupled product.[1][2][5]

Synthesis of 2-Bromo-4-cyclobutylpyridine

Strategy: The "Reverse" Approach (C4 Installation → C2 Functionalization). Direct coupling on 2,4-dibromopyridine fails because the C2 position is more reactive towards oxidative addition than C4. Reacting 2,4-dibromopyridine with cyclobutylzinc would yield 2-cyclobutyl-4-bromopyridine (the wrong isomer). Therefore, the cyclobutyl group must be installed first at C4, followed by introduction of the bromine at C2.

  • Step 1: C4-Alkylation. 4-Chloropyridine + Cyclobutylzinc bromide (Negishi).[2]

  • Step 2: N-Oxidation. Oxidation of the pyridine nitrogen.[1]

  • Step 3: Rearrangement/Bromination. Reaction with POBr₃ or TCAA/Br₂.[1][2]

Experimental Protocol (Regioselective Route)
  • Step 1 (Coupling): React 4-Chloropyridine HCl (1.0 eq) with Cyclobutylzinc bromide (1.5 eq) and Pd(PPh₃)₄ (0.05 eq) in THF at reflux. (Standard Negishi).[1][2][3][6] Isolate 4-cyclobutylpyridine.[1][2]

  • Step 2 (N-Oxidation): Dissolve 4-cyclobutylpyridine in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT overnight. Wash with NaHCO₃ to remove benzoic acid.[1][2] Isolate 4-cyclobutylpyridine-N-oxide.

  • Step 3 (Bromination): Dissolve the N-oxide in dry DCM or Toluene.[1][2] Add POBr₃ (1.5 eq) and catalytic DMF.[1][2] Heat to 80°C (if Toluene) or reflux.[1][2] The reaction proceeds via an intermediate salt which rearranges to place Br at the 2-position.

  • Workup: Carefully quench with ice/water (exothermic).[1][2] Basify with Na₂CO₃.[1][2] Extract with DCM.[1][2]

  • Yield: ~40–50% over 3 steps.

Synthetic Workflow Diagram

Synthesis cluster_26 Route A: 2-Bromo-6-cyclobutylpyridine cluster_24 Route B: 2-Bromo-4-cyclobutylpyridine SM1 2,6-Dibromopyridine Prod1 2-Bromo-6-cyclobutylpyridine SM1->Prod1 Pd(dppf)Cl2 Selective Mono-coupling Reagent1 Cyclobutyl-ZnBr (Negishi Coupling) Reagent1->Prod1 SM2 4-Chloropyridine Step1 4-Cyclobutylpyridine SM2->Step1 Negishi Coupling (Cyclobutyl-ZnBr) Step2 N-Oxide Intermediate Step1->Step2 m-CPBA Oxidation Prod2 2-Bromo-4-cyclobutylpyridine Step2->Prod2 POBr3 Rearrangement

Figure 2: Comparative synthetic pathways.[2] Route A utilizes symmetry breaking, while Route B utilizes a regioselective stepwise construction.

Reactivity & Medicinal Chemistry Applications

Cross-Coupling Behavior (Suzuki/Buchwald)

When using these compounds as electrophiles in subsequent couplings:

  • 2-Bromo-6-cyclobutylpyridine: The adjacent cyclobutyl group exerts ortho-steric hindrance .[2]

    • Challenge: Slower oxidative addition; difficult approach for bulky nucleophiles.[1][2]

    • Solution: Use sterically demanding, electron-rich ligands (e.g., XPhos, RuPhos ) to facilitate the reaction cycle. High temperatures (100°C+) are often required.[1][2]

  • 2-Bromo-4-cyclobutylpyridine: The bromine is sterically accessible.[2]

    • Behavior: Reacts like a standard 2-bromopyridine.[1][2]

    • Conditions: Standard ligands (e.g., PPh₃, dppf ) and milder conditions (60–80°C) are usually sufficient.[2]

Pharmacological Implications (SAR)
  • Metabolic Stability: The cyclobutyl group is a metabolic "soft spot" (oxidation at the tertiary carbon).[1]

    • In the 2,6-isomer , the cyclobutyl group shields the pyridine nitrogen from metabolic N-oxidation.

    • In the 2,4-isomer , the nitrogen is exposed, making it more susceptible to N-oxidation or coordination to heme iron in CYP450 enzymes.

  • Lipophilicity Vector:

    • 2,4-Substitution creates a linear molecule, often preferred for fitting into narrow binding pockets.[2]

    • 2,6-Substitution creates a "bent" or "V-shaped" lipophilic profile, useful for inducing conformational twist in biaryl systems (atropisomerism potential).[2]

References

  • Negishi Coupling Selectivity: Luzung, M. R., Patel, J. S., & Yin, J. (2010).[2] "Palladium-Catalyzed Cross-Coupling of 2,6-Dichloropyridine with Organozinc Reagents." Journal of Organic Chemistry.[1][2]

  • Pyridine N-Oxide Rearrangement: Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012).[2] "Synthesis of Pyridine Derivatives via N-Oxide Activation." Chemical Reviews.

  • Minisci Reaction Regioselectivity: Duncton, M. A. (2011).[2] "Minisci reactions: Versatile tools for heterocycle functionalization." MedChemComm.[1][2]

  • Physical Properties of Pyridines: Schofield, K. (1967).[1][2] "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines." Springer.[1][2] (Classic text on pKa and reactivity trends).

  • General Protocol for Negishi Coupling: Knochel, P., et al. (2004).[1][2] "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics. [2]

Sources

safety data sheet SDS for 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet & Technical Handling Guide: 2-Bromo-4-cyclobutylpyridine

Part 1: Executive Summary & Pharmacophore Utility

2-Bromo-4-cyclobutylpyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. Its structural value lies in the cyclobutyl moiety , which serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups. The cyclobutyl ring alters the vector of the pyridine core, potentially improving the binding affinity of the final drug molecule by filling specific hydrophobic pockets in target proteins (e.g., kinases or GPCRs).

The 2-bromo substituent acts as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid attachment of this core to complex scaffolds.

Part 2: Product Identification & Physicochemical Profile

Table 1: Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Bromo-4-cyclobutylpyridine
CAS Number 1086381-55-6 (Primary Registry)
Synonyms 2-Bromo-4-cyclobutyl-pyridine; Pyridine, 2-bromo-4-cyclobutyl-
Molecular Formula C

H

BrN
Molecular Weight 212.09 g/mol
SMILES C1CC(C1)C2=CC(=NC=C2)Br
Physical State Liquid (at 20°C)
Boiling Point (Pred.) 255°C ± 20°C (at 760 mmHg)
Density (Pred.) 1.38 ± 0.06 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water.[1][2][3][4][5][6]

Expert Insight: The cyclobutyl ring introduces significant steric bulk compared to a methyl group but less than a tert-butyl group. This steric environment can influence the rate of oxidative addition during metal-catalyzed couplings.

Part 3: Hazard Identification & Mechanistic Toxicology

While specific toxicological data for this exact analog is limited, its hazard profile is derived from the 2-bromopyridine class and the lipophilic nature of the cyclobutyl group.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[4]

Mechanistic Risk Assessment:

  • Alkylating Potential: While aryl bromides are generally stable, the electron-deficient pyridine ring increases susceptibility to nucleophilic attack. Direct contact with biological nucleophiles (DNA/Proteins) is a theoretical risk, necessitating barrier protection.

  • Lipophilicity: The cyclobutyl group increases the LogP (partition coefficient) compared to simple bromopyridines, facilitating faster dermal absorption. Handle as if it is transdermal.

Part 4: Operational Protocols (Storage & Handling)

This section outlines a self-validating handling system. The protocol is designed so that failure (degradation) is visually obvious before the material is used.

Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Light Sensitivity: Aryl bromides can undergo slow homolytic cleavage under UV light. Store in amber glass.

  • Self-Validation Check:

    • Pass: Liquid is Clear to Pale Yellow.

    • Fail: Liquid is Dark Orange/Brown or shows precipitate (Indicates oxidation or polymerization). Do not use.

Emergency Response Workflow

The following diagram illustrates the decision logic for spill response, prioritizing containment of the lipophilic liquid.

EmergencyResponse Figure 1: Emergency Response Logic for 2-Bromo-4-cyclobutylpyridine Spills Start SPILL DETECTED Assess Assess Volume & Location (Fume Hood vs. Open Lab) Start->Assess SmallSpill Small Spill (<10 mL) Inside Hood Assess->SmallSpill LargeSpill Large Spill (>10 mL) Or Outside Hood Assess->LargeSpill Absorb Apply Inert Absorbent (Vermiculite/Sand) SmallSpill->Absorb Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate Neutralize Clean Surface with Dilute Bleach (10%) Absorb->Neutralize Waste Dispose as Halogenated Organic Waste Neutralize->Waste

Figure 1: Decision tree for managing spills, emphasizing the distinction between containment and evacuation based on volume and ventilation.

Part 5: Synthesis & Reaction Safety

2-Bromo-4-cyclobutylpyridine is most commonly employed in Suzuki-Miyaura Cross-Coupling . The following protocol highlights safety checkpoints specific to this reagent.

Protocol: Suzuki Coupling (General Procedure)

  • Reagent Prep: Degas solvents (Dioxane/Water) before adding the catalyst to prevent Pd oxidation.

  • Addition: Add 2-Bromo-4-cyclobutylpyridine (1.0 equiv) to the reaction vessel.

    • Expert Note: If the liquid is viscous, dilute with a small amount of reaction solvent for accurate transfer.

  • Catalyst: Add Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (0.05 equiv) and Base (K
    
    
    CO
    
    
    , 2.0 equiv).
  • Heating: Heat to 80–100°C.

    • Safety Check: Ensure reflux condenser is active. The cyclobutyl ring is stable at these temperatures, but avoid temperatures >140°C to prevent potential ring-opening or rearrangement.

SuzukiWorkflow Figure 2: Suzuki-Miyaura Coupling Workflow for 2-Bromopyridine Derivatives Prep Degas Solvents (Ar/N2 Sparge) Mix Add Reagents: 1. Substrate 2. Boronic Acid 3. Base Prep->Mix Inert Atmo Cat Add Pd Catalyst (Glovebox or Rapid Add) Mix->Cat Avoid O2 React Heat to 80-100°C (Monitor by LCMS) Cat->React Reflux Workup Quench & Extract (DCM/Water) React->Workup Complete

Figure 2: Optimized workflow for cross-coupling, highlighting the critical inert atmosphere steps to preserve catalyst activity and reagent stability.

Part 6: Disposal & Environmental Fate

  • Waste Classification: Halogenated Organic Solvent Waste.

  • Environmental Fate: Do not release into drains. The pyridine ring is resistant to rapid biodegradation, and the halogenated nature implies potential persistence.

  • Destruction: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).

References

  • PubChem. (2025). Compound Summary: 2-bromo-4-cyclobutylpyridine (CID 45788029).[5][6] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Pyridine Derivatives.[Link]

Sources

Solubility Assessment and Solvent Selection for 2-Bromo-4-cyclobutylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Bromo-4-cyclobutylpyridine in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profiling

2-Bromo-4-cyclobutylpyridine (CAS: 1086381-55-6) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] Its structural motif—a pyridine ring substituted with a lipophilic cyclobutyl group and a reactive bromine handle—dictates a distinct solubility profile essential for process optimization.

This guide provides a comprehensive analysis of its solubility behavior, predictive modeling for solvent selection, and standardized protocols for experimental verification.

Physicochemical Profile
PropertyValue / DescriptionImplication for Solubility
Formula C

H

BrN
Moderate molecular weight (~212.09 g/mol ) favors solubility in small-molecule organic solvents.
Physical State Liquid (Oil) at RTSuggests lower lattice energy barriers compared to crystalline solids, facilitating rapid dissolution.
LogP (Predicted) ~3.3 ± 0.4Highly lipophilic. Poor aqueous solubility; high affinity for non-polar and polar aprotic solvents.
pKa (Pyridine N) ~2.5 - 3.0Weakly basic. Solubility in aqueous media can be pH-dependent (soluble in acidic buffers < pH 2).

Solubility Profiling & Solvent Compatibility

As a Senior Application Scientist, I categorize solvent compatibility not just by "dissolves/does not dissolve," but by functional application : storage, reaction, and analysis.

Predicted Solubility Matrix

Note: Values are estimated based on Structure-Activity Relationship (SAR) with analogous 2-bromo-4-alkylpyridines (e.g., 2-bromo-4-tert-butylpyridine).

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for extraction, chromatography loading, and transport.
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Preferred for Pd-catalyzed coupling reactions at elevated temperatures.
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneGood (50–100 mg/mL)Standard reaction solvents; THF is excellent for Grignard/Lithiation chemistry.
Alcohols Methanol, Ethanol, IPAModerate to Good Good for LC-MS sample prep; potential for transesterification side-reactions if heated with strong bases.
Alkanes Hexanes, HeptaneModerate Useful as anti-solvents for crystallization or non-polar mobile phases.
Aqueous Water, PBS (pH 7.4)Poor (<0.1 mg/mL)Requires co-solvents (e.g., 20% DMSO) or pH adjustment (pH < 2) for aqueous homogeneity.
Mechanistic Insight: The Cyclobutyl Effect

Unlike a tert-butyl group, the cyclobutyl ring possesses a "puckered" conformation that increases lipophilicity without introducing excessive steric hindrance perpendicular to the ring plane. This allows the molecule to solvate efficiently in planar aromatic solvents (like Toluene) and chlorinated solvents, facilitating high-concentration process streams.

Decision Framework: Solvent Selection for Synthesis

Selecting the right solvent is a balance between solubility and reaction kinetics. The diagram below illustrates the decision logic for optimizing reaction conditions involving 2-Bromo-4-cyclobutylpyridine.

SolventSelection Start Start: Reaction Planning ReactionType Define Reaction Type Start->ReactionType CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->CrossCoupling Lithiation Lithium-Halogen Exchange (n-BuLi) ReactionType->Lithiation Nucleophilic Nucleophilic Substitution (SnAr) ReactionType->Nucleophilic CheckSolubility Check Solubility at T_rxn CrossCoupling->CheckSolubility Lithiation->CheckSolubility Nucleophilic->CheckSolubility Dioxane 1,4-Dioxane / Toluene (High Temp Stability) THF Anhydrous THF / Ether (Cryogenic Stability) DMF DMF / DMSO (Polarity for SnAr) CheckSolubility->Dioxane High T (>80°C) CheckSolubility->THF Low T (<-78°C) CheckSolubility->DMF High Polarity Req

Figure 1: Solvent selection logic based on reaction type and thermal requirements.

Experimental Protocols: Solubility Determination

For critical applications (e.g., formulation or precise kinetic studies), reliance on predicted values is insufficient. The following protocols are field-standardized methods for determining the solubility of lipophilic intermediates.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Rapidly assessing solubility for biological assays or initial screening.

  • Preparation: Prepare a 10 mM stock solution of 2-Bromo-4-cyclobutylpyridine in DMSO .

  • Dilution: Aliquot 5 µL of stock into a 96-well plate.

  • Addition: Add 195 µL of the target solvent (e.g., PBS, Methanol) to reach a theoretical concentration of 250 µM.

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a MultiScreen Solubility Filter Plate (0.45 µm) to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.

    • Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Concentration_standard.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Best for: Accurate saturation limits for process chemistry.

  • Saturation: Add excess liquid 2-Bromo-4-cyclobutylpyridine (~50 mg) to 1 mL of the test solvent in a glass vial.

  • Equilibration: Agitate (vortex or orbital shaker) for 24 hours at ambient temperature.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate undissolved oil/solids.

  • Sampling: Carefully withdraw the supernatant.

  • Analysis: Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC.

    • Note: Ensure the sampling tip does not touch the undissolved oil droplet at the bottom (if denser than solvent) or top (if less dense).

Synthesis & Handling Implications

Synthesis Workflow Integration

In Suzuki couplings, this compound is often dissolved in 1,4-Dioxane/Water (4:1) mixtures. While the pyridine is soluble in Dioxane, the addition of water can cause "oiling out" if the concentration is too high (>0.5 M).

  • Recommendation: Maintain reaction concentrations between 0.1 M and 0.25 M to ensure a homogeneous monophasic system at reflux temperatures.

Storage & Stability
  • Oxidation Risk: While bromopyridines are relatively stable, the cyclobutyl ring can be susceptible to radical oxidation over long periods.

  • Protocol: Store neat liquid under Argon at 2–8°C. For solution storage, use anhydrous DMSO or Ethanol; avoid chlorinated solvents for long-term storage due to potential HCl formation which can protonate the pyridine nitrogen.

References

  • BLD Pharm. (n.d.).[4] Product Information: 2-Bromo-4-cyclobutylpyridine (CAS 1086381-55-6).[1][2][3][4][5] Retrieved from

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay Protocol. Retrieved from

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 176469216 (Analog: 2-Bromo-4-cyclopropylpyridine). Retrieved from

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from

Sources

The Strategic Value of Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Sourcing, and Application of 2-Bromo-4-cyclobutylpyridine

Abstract: 2-Bromo-4-cyclobutylpyridine is a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic value lies in the orthogonal reactivity of its functional groups: the 2-bromo substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the 4-cyclobutyl moiety provides a means to probe hydrophobic binding pockets and enhance metabolic stability in drug candidates. This technical guide provides a comprehensive analysis of this compound, including a proposed, robust synthetic pathway grounded in established chemical principles, a detailed overview of its commercial availability and pricing landscape, and an exploration of its applications as a key intermediate in the development of complex, biologically active molecules. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and related scaffolds in their research programs.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The strategic functionalization of this core is a cornerstone of modern medicinal chemistry.

  • The 2-Bromo Handle: The bromine atom at the 2-position is not merely a substituent; it is an enabling functional group. It is highly amenable to a variety of powerful C-C and C-N bond-forming reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the late-stage diversification of molecular scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] The reactivity of 2-bromopyridines in such transformations is well-documented and forms the basis of their utility as key synthetic intermediates.[3][4]

  • The 4-Cyclobutyl Moiety: The choice of an alkyl group at the 4-position significantly influences a molecule's physicochemical properties. The cyclobutyl group, in particular, offers a unique combination of moderate lipophilicity and conformational rigidity. Compared to a linear butyl chain, its constrained nature can lead to more defined interactions within a protein's binding site. Furthermore, saturated carbocyclic groups like cyclobutyl are often introduced to block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Proposed Synthesis and Mechanistic Rationale

While direct, peer-reviewed synthesis protocols for 2-Bromo-4-cyclobutylpyridine are not prominently available, a reliable and scalable route can be confidently proposed based on the well-established Sandmeyer-type reaction. This pathway begins with the commercially available 2-Amino-4-cyclobutylpyridine.

Proposed Synthetic Workflow: Sandmeyer-Type Bromination

The transformation from an amino- to a bromo- group on an electron-deficient ring like pyridine is most effectively achieved via a diazotization-displacement sequence.

G Start 2-Amino-4-cyclobutylpyridine (Starting Material) Diazotization Diazotization (NaNO₂, HBr, H₂O, ~0°C) Start->Diazotization Step 1 Intermediate 4-Cyclobutylpyridine-2-diazonium Bromide (Unstable Intermediate) Diazotization->Intermediate Formation Displacement Copper-Catalyzed Displacement (CuBr) Intermediate->Displacement Step 2 Product 2-Bromo-4-cyclobutylpyridine (Final Product) Displacement->Product Formation

Caption: Proposed synthetic workflow for 2-Bromo-4-cyclobutylpyridine.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-4-cyclobutylpyridine (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-cyclobutylpyridine (1.0 eq) in a solution of 48% HBr and water. Cool the mixture to between -5°C and 0°C using an ice-salt bath.

    • Causality: The low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition and unwanted side reactions at higher temperatures.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0°C. Stir the reaction mixture for 1 hour at this temperature.

    • Causality: The slow addition of NaNO₂ controls the exothermic diazotization reaction. The formation of the diazonium salt is the key intermediate step.[2]

  • Displacement: In a separate flask, dissolve Copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0°C.

  • Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • Causality: CuBr catalyzes the displacement of the diazonium group (-N₂) with a bromide ion. The evolution of N₂ gas drives the reaction to completion.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Causality: The aqueous washes remove residual acid, unreacted salts, and other water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-4-cyclobutylpyridine.

Commercial Availability and Pricing

Direct, off-the-shelf availability of 2-Bromo-4-cyclobutylpyridine (CAS No. 1186106-33-0) is limited, and it is typically offered by suppliers specializing in research chemicals and building blocks, often on a custom synthesis or made-to-order basis. Researchers should anticipate lead times for procurement. Pricing is variable and dependent on quantity, purity requirements, and the supplier.

Supplier / DatabaseCompound NameCAS NumberAvailability Notes
BLDpharm 2-Bromo-4-cyclobutylpyridine1186106-33-0Listed in catalog; likely available upon inquiry or custom synthesis.[5]
PubChem 2-bromo-4-cyclobutylpyridine1186106-33-0Listed as a chemical entity, providing structural and property data.[6]
EvitaChem 2-Bromo-6-cyclobutylpyridine1086381-53-4Isomeric variant is available, indicating synthetic capability for this class of compounds.[1]
Sigma-Aldrich 2-Bromo-3-cyano-4-cyclobutylpyridine1622842-99-2A more functionalized analog is available, suggesting access to the core scaffold.[7]

Note: Pricing for such specialized chemicals is rarely listed publicly. For quantities ranging from 1g to 25g, researchers should expect to contact suppliers directly for a quote, with prices typically ranging from several hundred to a few thousand dollars per gram depending on the scale and required purity.

Applications in Drug Discovery Programs

The primary application of 2-Bromo-4-cyclobutylpyridine is as a versatile intermediate for constructing more complex molecular architectures for screening against various biological targets. Its utility is best illustrated through its role in lead optimization campaigns.

G cluster_0 Cross-Coupling Reactions cluster_1 Generated Compound Library Start 2-Bromo-4-cyclobutylpyridine (Core Scaffold) Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (+ R₂NH) Start->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira ProdA 2-Aryl-4-cyclobutylpyridine Suzuki->ProdA ProdB 2-Amino-4-cyclobutylpyridine (Substituted) Buchwald->ProdB ProdC 2-Alkynyl-4-cyclobutylpyridine Sonogashira->ProdC Screening High-Throughput Screening (HTS) ProdA->Screening ProdB->Screening ProdC->Screening

Caption: Role of 2-Bromo-4-cyclobutylpyridine in library generation.

This scaffold is particularly relevant for targets where a substituted pyridine core is a known pharmacophore. Examples include:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 4-cyclobutyl group can probe adjacent hydrophobic regions while the substituent introduced at the 2-position can be tailored to form key hydrogen bonds or other interactions. The 2-aminothiazole scaffold, structurally related to aminopyridines, is a well-known template for kinase inhibitors.[8]

  • GPCR Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in G-protein coupled receptor (GPCR) ligands.

  • Oncology Targets: Bromodomain-containing protein 4 (BRD4) has emerged as a potential target for treating cancers like prostate cancer, and novel inhibitors are actively being sought through the design of small molecules that can disrupt its function.[9] Heterocyclic building blocks are central to these discovery efforts.

Conclusion

2-Bromo-4-cyclobutylpyridine represents a high-value, specialized building block for medicinal chemistry and drug discovery. While its direct commercial availability is limited, necessitating custom synthesis or inquiry with specialized suppliers, its synthetic accessibility via established methods like the Sandmeyer reaction makes it a feasible target for laboratory-scale production. The true value of this compound lies in its potential as a versatile intermediate, providing a robust platform for generating diverse libraries of novel compounds for biological screening. Its strategic combination of a reactive bromo-handle and a property-modulating cyclobutyl group makes it a compelling scaffold for any research program targeting complex diseases.

References

  • Title: 2-Bromo-3-cyano-4-cyclobutylpyridine | 1622842-99-2 Source: Sigma-Aldrich URL
  • Title: Buy 2-Bromo-6-cyclobutylpyridine (EVT-3347757)
  • Title: 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm Source: BLDpharm URL
  • Title: 2-bromo-4-cyclobutylpyridine (C9H10BrN)
  • Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Title: The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates Source: Benchchem URL
  • Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Title: Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry Source: Benchchem URL
  • Title: Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design Source: PubMed URL

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of 2-Bromo-4-cyclobutylpyridine starting from 4-cyclobutylpyridine . While direct electrophilic halogenation of pyridine rings is electronically unfavorable and regiochemically poor (favoring the C3 position), the N-oxide activation strategy employed here enables high-yield, selective functionalization at the C2 position.

This protocol utilizes a two-step sequence:

  • N-Oxidation: Activation of the pyridine nitrogen using m-chloroperoxybenzoic acid (mCPBA).

  • Nucleophilic Bromination: Regioselective insertion of bromide using phosphoryl bromide (

    
    ) via an addition-elimination mechanism.
    

The cyclobutyl moiety serves as a critical lipophilic spacer in modern drug discovery, often acting as a bioisostere for isopropyl or phenyl groups to improve metabolic stability and solubility.

Retrosynthetic Analysis & Strategy

The transformation relies on the "umpolung" (polarity reversal) of the pyridine ring. The neutral pyridine ring is electron-deficient, resisting electrophilic attack. Oxidation to the N-oxide increases electron density at the oxygen, allowing activation by oxophilic reagents (


), which subsequently renders the C2 position highly susceptible to nucleophilic attack by bromide ions.
Workflow Diagram

SynthesisWorkflow SM 4-Cyclobutylpyridine (Starting Material) Step1 Step 1: Oxidation (mCPBA, DCM, 0°C) SM->Step1 Activation Int Intermediate: 4-Cyclobutylpyridine N-oxide Step1->Int Yield: ~90-95% Step2 Step 2: Bromination (POBr3, Toluene, 90°C) Int->Step2 Regioselective Functionalization Prod 2-Bromo-4-cyclobutylpyridine (Target) Step2->Prod Yield: ~70-80%

Figure 1: Synthetic workflow for the conversion of 4-cyclobutylpyridine to 2-bromo-4-cyclobutylpyridine.

Experimental Protocol

Step 1: Synthesis of 4-Cyclobutylpyridine N-oxide

Objective: Convert the electron-poor pyridine nitrogen into a reactive N-oxide functionality.

Materials
  • Substrate: 4-Cyclobutylpyridine (1.0 equiv)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. aq.

    
     (Sodium thiosulfate), Sat. aq. 
    
    
    
Procedure
  • Dissolution: Dissolve 4-cyclobutylpyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA (12 mmol, ~2.7 g) portion-wise over 15 minutes. Note: mCPBA is shock-sensitive; use a plastic spatula.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–5 hours.

    • Monitoring: Check via TLC (Eluent: 10% MeOH in DCM). The N-oxide is significantly more polar (lower

      
      ) than the starting pyridine.
      
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with sat.

      
       (2 x 30 mL) to quench excess peroxide (starch-iodide paper test should be negative).
      
    • Wash with sat.

      
       (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Result: The N-oxide is typically obtained as an off-white solid or viscous oil. It is sufficiently pure for the next step.

Step 2: Regioselective Bromination[1][2]

Objective: Introduce the bromine atom at the C2 position using the N-oxide as a directing group.

Materials
  • Substrate: 4-Cyclobutylpyridine N-oxide (from Step 1)

  • Reagent: Phosphoryl bromide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE)

  • Base (Workup): Sat. aq.

    
     or 1M NaOH
    
Procedure
  • Setup: In a dry flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the N-oxide (10 mmol) in anhydrous Toluene (40 mL).

  • Reagent Addition: Add

    
     (15 mmol, ~4.3 g) in one portion at RT.
    
    • Caution:

      
       is moisture-sensitive and corrosive. Handle in a fume hood.
      
  • Reaction: Heat the mixture to 80–90°C for 2–4 hours.

    • Observation: The reaction mixture may darken.

    • Mechanism:[1][2][3][4][5][6] The oxygen attacks the phosphorus, creating an activated leaving group. Bromide ions then attack the C2 position.

  • Quench (Critical): Cool the reaction to 0°C. Very slowly add crushed ice/water to the mixture.

    • Warning: Hydrolysis of excess

      
       is exothermic and generates HBr gas.
      
  • Neutralization: Adjust the pH to ~8–9 using sat.

    
     or 1M NaOH.
    
  • Extraction: Extract with Ethyl Acetate (3 x 40 mL).

  • Purification: Dry organics over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
    • Target: 2-Bromo-4-cyclobutylpyridine (Colorless to pale yellow oil).

Mechanistic Insight

The regioselectivity is driven by the activation of the N-oxide oxygen by the phosphoryl group. This creates a highly electrophilic species at the C2 position (alpha to nitrogen), facilitating nucleophilic attack by the bromide ion.

Pathway Visualization[7]

Mechanism N_Oxide Pyridine N-Oxide Complex Activated Complex (O-P Bond Formation) N_Oxide->Complex Coordination POBr3 POBr3 POBr3->Complex Attack Nucleophilic Attack (Br- attacks C2) Complex->Attack Activation Elimination Elimination (- PO2Br2) Attack->Elimination Re-aromatization Product 2-Bromo-4-cyclobutylpyridine Elimination->Product

Figure 2: Mechanistic pathway of the regioselective bromination via N-oxide activation.

Analytical Data & Validation

To validate the synthesis, compare the experimental data against these expected values.

ParameterExpected Value / RangeInterpretation
Appearance Pale yellow oil or low-melting solidTypical for halogenated alkylpyridines.
TLC (

)
~0.6 (20% EtOAc/Hex)Much less polar than the N-oxide intermediate.
1H NMR (C2-H) AbsentThe diagnostic proton at ~8.5 ppm (C2-H) of the starting material will disappear.
1H NMR (C3-H) ~7.3 - 7.5 ppm (singlet-like)The proton adjacent to the bromine (C3) shifts upfield slightly relative to the N-oxide.
1H NMR (Cyclobutyl) ~3.4 ppm (multiplet, 1H)Methine proton of the cyclobutyl ring; confirms ring integrity.
MS (ESI) [M+H]+ = 212.0 / 214.0Characteristic 1:1 isotopic pattern for Bromine (

).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete oxidationEnsure mCPBA quality (titrate if old). Extend reaction time.
Low Yield (Step 2) Hydrolysis of

Use strictly anhydrous toluene. Ensure

is fresh/dry.
Regioisomers 4-position attackRare for N-oxides with C4 substituents. Verify structure by NMR (NOE).
Cyclobutyl Ring Opening Acidic thermal stressKeep temperature <100°C. Avoid prolonged reflux.

Safety & References

Safety Protocols
  • mCPBA: Potentially explosive if concentrated or dried completely. Store wet or stabilized.

  • 
    :  Reacts violently with water to release HBr (corrosive, toxic gas). Quench in a well-ventilated hood.
    
  • Pyridine Derivatives: Treat as potential neurotoxins and skin irritants. Wear nitrile gloves and safety goggles.

References
  • N-Oxide Oxidation: Y. Wang, et al. "Practical Synthesis of Pyridine N-Oxides." Journal of Organic Chemistry, 2018.

  • Bromination Mechanism: M. P. Cava, et al. "Thionation and Bromination of Pyridine N-Oxides." Journal of Organic Chemistry, 1999.

  • General Protocol: "Preparation of 2-Bromopyridines from Pyridine N-Oxides." Organic Syntheses, Coll. Vol. 10, p. 200.

  • Reagent Safety: "Phosphorus Oxybromide Safety Data Sheet." Fisher Scientific.[7]

Sources

Advanced Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki coupling reaction conditions for 2-Bromo-4-cyclobutylpyridine Content Type: Application Notes and Protocols

Abstract This application note details the optimized reaction conditions for the palladium-catalyzed cross-coupling of 2-Bromo-4-cyclobutylpyridine (CAS: 1086381-53-4) . While the 2-bromopyridine scaffold is a staple in medicinal chemistry, the specific 4-cyclobutyl substitution introduces unique steric and solubility profiles that distinguish it from simple picolines. This guide addresses the "2-pyridyl problem"—specifically the coordination of the pyridine nitrogen to the palladium center—and provides three distinct protocols ranging from robust general-purpose conditions to high-activity systems for sterically demanding partners.

Molecule Profile & Reactivity Analysis

Structural Considerations

The substrate 2-Bromo-4-cyclobutylpyridine presents a dichotomy of reactivity:

  • Electronic Activation (C2 Position): The electron-deficient nature of the pyridine ring activates the C-Br bond for oxidative addition, making it generally more reactive than comparable aryl bromides.

  • Catalyst Inhibition (Pyridine Nitrogen): The lone pair on the pyridine nitrogen is a competent ligand. It can displace phosphines or coordinate to the unsaturated Pd(0) or Pd(II) species, forming stable, off-cycle resting states that retard the catalytic turnover (the "2-pyridyl problem").

  • Cyclobutyl Moiety (C4 Position): Unlike planar phenyl or methyl groups, the cyclobutyl ring adds significant

    
     character and bulk. It is chemically robust under standard Suzuki conditions (base/heat stable) but increases lipophilicity, necessitating careful solvent selection to prevent phase-transfer limitations in aqueous/organic biphasic systems.
    
Mechanistic Bottlenecks

The primary failure mode in coupling this substrate is catalyst poisoning . If the phosphine ligand is not sufficiently bulky or electron-rich, the pyridine nitrogen will outcompete the ligand for the metal center.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Br-Py OffCycle OFF-CYCLE Pyridine-Pd Complex (Catalyst Poisoning) OxAdd->OffCycle N-Coordination TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base OffCycle->OxAdd Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (Red Node).

Critical Reaction Parameters

Ligand Selection

To counteract nitrogen coordination, the ligand must be bulky (to sterically clash with the pyridine substrate) and electron-rich (to facilitate oxidative addition).

  • Recommended: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the industry standard "workhorse" for 2-bromopyridines due to its large bite angle and robustness.

  • High Performance: XPhos or SPhos (Buchwald biaryl phosphines) are required when coupling with hindered boronic acids or when low catalyst loading is necessary.

Base and Solvent Systems[1]
  • Base: Inorganic carbonates (K₂CO₃ , Cs₂CO₃ ) are preferred. Strong alkoxides (KOtBu) can lead to dehalogenation or nucleophilic attack on the pyridine ring.

  • Solvent: A biphasic system is critical for solubilizing the inorganic base while dissolving the lipophilic cyclobutylpyridine. 1,4-Dioxane/Water (4:1) is the gold standard.

Standardized Protocols

Protocol A: The "Workhorse" Condition (Robust & Scalable)

Best for: Coupling with simple aryl/heteroaryl boronic acids. High tolerance for moisture and air.

Reagents:

  • 2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1]

  • Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5]·CH₂Cl₂ (3 – 5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)[6]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) [0.2 M concentration]

Procedure:

  • Charge a reaction vial with the pyridine substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.[6]

  • Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Add degassed 1,4-Dioxane and Water via syringe.[6]

  • Seal and heat to 80–100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[6] Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: High-Performance Condition (Sterically Hindered)

Best for: Coupling with ortho-substituted boronic acids or unreactive partners.

Reagents:

  • 2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)[7]

  • Catalyst: XPhos Pd G3 (2 – 4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF : Water (10:1 v/v) or Toluene : Water (10:1 v/v)

Procedure:

  • Use a pre-catalyst system (XPhos Pd G3) to ensure rapid initiation.

  • Combine all solids in a microwave vial or pressure tube.

  • Add solvents and purge with Argon for 5 minutes.

  • Heat at 60 °C (mild) to 100 °C (aggressive).

  • Note: The bulky XPhos ligand prevents the pyridine nitrogen from binding to the Pd center, significantly accelerating the reaction.

Protocol C: Green/Aqueous Condition

Best for: Cost-sensitive scale-up with highly reactive boronic acids.

Reagents:

  • Catalyst: Pd(OAc)₂ (1 mol%) + TBAB (Tetrabutylammonium bromide, 1.0 equiv)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Water : Ethanol (1:1 v/v)

Procedure:

  • Mix substrate, boronic acid, base, and TBAB in water/ethanol.

  • Add Pd(OAc)₂ last.

  • Heat to 80 °C in open air (or loosely capped) for 2–6 hours.

  • The product often precipitates out or oils out; extract with MTBE.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific synthesis.

DecisionTree Start Start: 2-Bromo-4-cyclobutylpyridine Partner Analyze Coupling Partner Start->Partner Simple Simple Aryl/Alkyl Boronate Partner->Simple Standard Hindered Ortho-Substituted / Heteroaryl Partner->Hindered Difficult Sensitive Base Sensitive / Scale-up Partner->Sensitive Cost/Green ProtoA Protocol A: Pd(dppf)Cl2 / K2CO3 Simple->ProtoA ProtoB Protocol B: XPhos Pd G3 / K3PO4 Hindered->ProtoB ProtoC Protocol C: Pd(OAc)2 / TBAB Sensitive->ProtoC

Figure 2: Protocol Selection Decision Tree.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-coord)Switch to Protocol B (XPhos/SPhos). Increase temp to 110°C.
Protodebromination (Product is 4-cyclobutylpyridine)Hydride source presentEnsure solvents are anhydrous (if using Protocol A/B). Avoid alcoholic solvents. Use Cs₂CO₃ instead of K₂CO₃.
Homocoupling (Ar-Ar dimer)Oxygen presence / Slow TransmetalationDegas solvents more thoroughly. Add boronic acid slowly (syringe pump).
Black Precipitate (Pd Black)Catalyst decompositionLigand is too labile. Switch to a bidentate ligand (dppf) or add excess ligand.

Safety & Handling

  • 2-Bromo-4-cyclobutylpyridine: Treat as a potential irritant. Avoid inhalation.

  • Palladium Catalysts: Heavy metal waste. Dispose of in dedicated heavy metal waste streams.

  • Pressure: Reactions at 100 °C in closed vessels generate pressure. Use rated pressure tubes or microwave vials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2025).[8] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem Technical Library. Link

  • Lutz, M. R., et al. (2017).[9] High-Throughput Experimentation for the Synthesis of 2-Substituted Pyridines. Organic Process Research & Development, 21(10), 1531–1536. Link

Sources

The Cyclobutyl Motif: Unlocking New Chemical Space with 2-Bromo-4-cyclobutylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocols

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained carbocycles has emerged as a powerful tool for optimizing drug candidates. The cyclobutyl group, in particular, offers a unique combination of properties, including a defined three-dimensional structure and metabolic stability, that can significantly enhance a molecule's pharmacological profile.[1][2][3] This application note details the utility of 2-Bromo-4-cyclobutylpyridine as a versatile building block for accessing novel chemical matter in drug discovery. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Value of the Cyclobutyl-Pyridine Scaffold

The pyridine ring is a privileged heterocycle, frequently found in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The introduction of a cyclobutyl moiety at the 4-position of the pyridine ring offers several distinct advantages for the drug discovery scientist:

  • Conformational Rigidity: Unlike longer alkyl chains, the puckered, rigid nature of the cyclobutane ring can lock a molecule into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[4]

  • Improved Metabolic Stability: The cyclobutyl group can serve as a metabolically stable isostere for more labile functionalities, such as gem-dimethyl or isopropyl groups, which are prone to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Enhanced Physicochemical Properties: The introduction of the sp³-rich cyclobutyl group can modulate a compound's lipophilicity and solubility, key parameters in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

  • Vectorial Exploration of Chemical Space: The defined geometry of the cyclobutyl group allows for the precise positioning of substituents, enabling a more controlled exploration of the target's binding pocket.[3]

2-Bromo-4-cyclobutylpyridine serves as an ideal starting point for leveraging these benefits. The bromine atom at the 2-position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the efficient and modular construction of diverse compound libraries.

Physicochemical Properties and Proposed Synthesis

While specific experimental data for 2-Bromo-4-cyclobutylpyridine is not extensively published, its properties can be estimated based on analogous compounds.

Table 1: Estimated Physicochemical Properties of 2-Bromo-4-cyclobutylpyridine

PropertyEstimated ValueComments
Molecular FormulaC₉H₁₀BrN[5]
Molecular Weight212.09 g/mol [6]
Boiling Point~240-250 °C at 760 mmHgEstimated based on 2-Bromo-4-(tert-butyl)pyridine (243.6 °C)[7] and 2-Bromo-4-methylpyridine (196-203 °C).[8][9]
Density~1.3 g/cm³Based on 2-Bromo-4-(tert-butyl)pyridine (1.293 g/cm³).[7]
LogP~3.0Estimated based on the increased lipophilicity of the cyclobutyl group compared to a methyl group.
Proposed Synthetic Route

A robust synthesis of 2-Bromo-4-cyclobutylpyridine can be envisioned via a Sandmeyer-type reaction, a well-established method for the preparation of 2-bromopyridines from their corresponding 2-amino precursors.[10][11]

Synthetic_Pathway cluster_0 Step 1: Synthesis of 4-Cyclobutyl-2-aminopyridine cluster_1 Step 2: Sandmeyer-Type Bromination A 4-Cyclobutylpyridine B 4-Cyclobutyl-2-aminopyridine A->B Amination (e.g., Sodamide) C 4-Cyclobutyl-2-aminopyridine D 2-Bromo-4-cyclobutylpyridine C->D 1. NaNO2, HBr 2. CuBr

Caption: Proposed two-step synthesis of 2-Bromo-4-cyclobutylpyridine.

Key Synthetic Applications and Protocols

The reactivity of the C-Br bond in 2-Bromo-4-cyclobutylpyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The following protocols are based on well-established procedures for similar 2-bromopyridine derivatives and serve as a robust starting point for optimization.[12][13][14]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl and heteroaryl-aryl structures.[15][16]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of the 2-bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[17][18] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[19]

Suzuki_Miyaura_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add: - 2-Bromo-4-cyclobutylpyridine - Boronic Acid - Pd Catalyst & Ligand - Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat & Stir (e.g., 80-110 °C) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-cyclobutylpyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or a pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos).[11][12]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[20]

Reaction Principle: This reaction facilitates the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base and a suitable phosphine ligand.[13][21] The choice of ligand is critical, especially with 2-bromopyridines, to prevent catalyst inhibition by the pyridine nitrogen.[22]

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-Bromo-4-cyclobutylpyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃ [1-2 mol%]), and a suitable ligand (e.g., BINAP or XPhos [2-4 mol%]) to a dry reaction vessel.[10][23]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in drug discovery.[24][25]

Reaction Principle: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14][26]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Bromo-4-cyclobutylpyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [2-5 mol%]), and copper(I) iodide (CuI [3-10 mol%]).

  • Reagent Addition: Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N. Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts.

  • Purification: Dry the organic phase, concentrate, and purify by chromatography.

Application in Drug Discovery: The Case of TYK2 Inhibitors

The 4-substituted pyridine motif is a key structural feature in a number of advanced drug candidates. A prominent example is the class of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is implicated in various autoimmune diseases.[3][27][28]

Selective inhibition of TYK2 over other JAK family members is a significant challenge due to the high homology in their ATP-binding sites.[4] A successful strategy to achieve this selectivity has been to target the regulatory pseudokinase (JH2) domain of TYK2.[4][29]

Deucravacitinib (BMS-986165) is a first-in-class, selective, allosteric TYK2 inhibitor approved for the treatment of plaque psoriasis.[1][14] While not directly synthesized from 2-Bromo-4-cyclobutylpyridine, its core structure features a substituted pyridine, highlighting the importance of this scaffold in accessing potent and selective kinase inhibitors. The principles of molecular design that led to Deucravacitinib, such as the use of a conformationally restricted group at the 4-position of a reactive pyridine, underscore the potential of 2-Bromo-4-cyclobutylpyridine as a starting point for the discovery of next-generation kinase inhibitors.[30]

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor 2-Bromo-4-cyclobutylpyridine -derived Inhibitor Inhibitor->TYK2 inhibits

Caption: Simplified TYK2 signaling pathway and the point of intervention for inhibitors.

Conclusion

2-Bromo-4-cyclobutylpyridine is a high-value building block for medicinal chemistry and drug discovery. Its unique combination of a reactive handle for cross-coupling and a strategically important cyclobutyl moiety provides a direct route to novel, three-dimensional chemical structures with potentially superior pharmacological properties. The protocols outlined in this application note provide a solid foundation for the use of this versatile reagent in the synthesis of next-generation therapeutics.

References

  • St. Amant, G., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 53-71. [Link]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Plenge, R. (2023). Discovery moments: TYK2 pseudokinase inhibitor. MassBio. Retrieved from [Link]

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. [Link]

  • Burke, J. R., et al. (2019). Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Moderate to Severe Psoriasis: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemsrc. (2025). 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Burke, M. D., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(45), 8529-8532. [Link]

  • Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. Retrieved from [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Matos, M. J., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11499. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Bromo-4-methylpyridine Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lin, D., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]

  • PubChemLite. (n.d.). 2-bromo-4-cyclobutylpyridine (C9H10BrN). Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Buchwald-Hartwig amination protocols for 2-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Abstract

The palladium-catalyzed amination of 2-bromopyridines presents a unique set of challenges often referred to as the "2-pyridyl problem." Unlike simple aryl halides, the pyridine nitrogen is capable of displacing phosphine ligands and coordinating tightly to the palladium center, effectively poisoning the catalyst and arresting the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring retards the rate of reductive elimination. This guide provides a validated, mechanistic approach to overcoming these hurdles using third-generation (G3) precatalysts and sterically demanding biaryl phosphine ligands.

The Challenge: Mechanistic Bottlenecks

To successfully couple 2-bromopyridines, one must understand the specific failure modes of the catalytic cycle.

  • Catalyst Poisoning (The Resting State Trap): The basic nitrogen of the pyridine ring can bind to the Pd(II) center after oxidative addition, forming a stable, off-cycle dimer (e.g., [Pd(Ar)(μ-Br)]2). This prevents the amine from coordinating.

  • Slow Reductive Elimination: The electron-withdrawing nature of the pyridine ring makes the Pd-N bond stronger and less labile, raising the activation energy for the final reductive elimination step.

  • Competitive Hydrodehalogenation: If the cycle stalls,

    
    -hydride elimination from the amine or adventitious water can lead to the reduction of the aryl halide rather than the desired coupling.
    
Visualizing the "2-Pyridyl Trap"

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(Ar)Br) Pd0->OxAdd + 2-Bromopyridine Poison OFF-CYCLE TRAP Pd-N Coordination (Catalyst Poisoning) OxAdd->Poison Pyridine N-binding AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base Poison->OxAdd Heat/Steric Bulk RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Determining Step RedElim->Pd0 - Product

Figure 1: The catalytic cycle highlighting the off-cycle trap caused by pyridine nitrogen coordination.

Strategic Ligand Selection

The solution to the "2-pyridyl problem" lies in steric bulk . Bulky biaryl phosphine ligands create a "roof" over the palladium center, physically preventing the pyridine nitrogen from binding while still allowing the smaller amine nucleophile to approach.

Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos Exceptional steric bulk prevents N-poisoning; promotes reductive elimination of mono-arylated products.
Secondary Amines RuPhos Universal ligand for secondary amines; prevents

-hydride elimination; high turnover numbers.
Amides / Anilines tBuBrettPhos Enhanced electron density and bulk facilitate the coupling of weak nucleophiles (amides, sulfonamides).
Cost-Effective / Older Xantphos Large bite angle bidentate ligand; useful for amides if tBuBrettPhos fails, but often requires higher loading.

Validated Experimental Protocols

Safety Note: All reactions must be set up in a glovebox or using rigorous Schlenk techniques. 2-Bromopyridines are potential sensitizers.

Protocol A: Coupling with Primary Amines (BrettPhos System)

Best for: Alkyl amines, benzylamines.

  • Reaction Vessel: Oven-dried 8 mL reaction vial with a PTFE-lined septum cap.

  • Reagents:

    • 2-Bromopyridine derivative: 1.0 mmol

    • Primary Amine: 1.2 mmol (1.2 equiv)

    • Catalyst: BrettPhos Pd G3 (1-3 mol%) [Alternative: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%)]

    • Base: NaOtBu (1.4 mmol, 1.4 equiv)

    • Solvent: Anhydrous 1,4-Dioxane (2-4 mL, 0.25M - 0.5M)

  • Procedure:

    • Add Pd precatalyst, base, and aryl halide (if solid) to the vial.

    • Evacuate and backfill with Argon (3x).

    • Add amine and solvent via syringe.

    • Heat to 100°C for 1-4 hours. Note: Higher temperature is often needed to break any resting state dimers.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Best for: Morpholine, piperidine, acyclic secondary amines.

  • Reaction Vessel: Schlenk tube or sealed vial.

  • Reagents:

    • 2-Bromopyridine derivative: 1.0 mmol

    • Secondary Amine: 1.2 mmol

    • Catalyst: RuPhos Pd G3 (1-2 mol%)

    • Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu (1.4 equiv). Note: LiHMDS is preferred for substrates with base-sensitive functional groups.

    • Solvent: THF or Toluene (0.5M).

  • Procedure:

    • Combine Pd source and aryl halide under inert atmosphere.[1]

    • Add solvent and amine.[1]

    • Add LiHMDS dropwise at RT.

    • Heat to 80°C . RuPhos is highly active; conversion is often complete in <2 hours.

Protocol C: Weak Nucleophiles (Amides/Sulfonamides)

Best for: Lactams, sulfonamides, carbamates.

  • Reagents:

    • 2-Bromopyridine: 1.0 mmol

    • Amide/Sulfonamide: 1.2 mmol

    • Catalyst: tBuBrettPhos Pd G3 (2-4 mol%)

    • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv). Note: Weaker carbonate/phosphate bases are preferred to prevent side reactions with the amide.

    • Solvent: t-Amyl Alcohol or t-BuOH. Polar protic solvents can assist in proton transfer steps for weak nucleophiles.

  • Conditions: Heat to 110°C for 8-16 hours.

Troubleshooting & Optimization Workflow

If the standard protocols yield <50%, follow this decision logic to identify the failure mode.

Troubleshooting Start Low Yield (<50%) Check1 Is Starting Material (SM) Consumed? Start->Check1 SM_Yes SM Remains Check1->SM_Yes Yes Dehalo SM Consumed -> Des-bromo product? Check1->Dehalo No (Reduction) Mess Complex Mixture / Black Tar Check1->Mess No (Decomp) Temp Increase Temp to 120°C (Break Pd-N dimer) SM_Yes->Temp Load Increase Cat. Loading to 5 mol% Temp->Load Dry Strictly Anhydrous Conditions (Water source of H) Dehalo->Dry Solvent Switch Solvent: Toluene -> t-Amyl Alcohol Dry->Solvent Base Switch Base: NaOtBu -> Cs2CO3 or K3PO4 Mess->Base

Figure 2: Decision tree for troubleshooting low yields in 2-bromopyridine couplings.

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of 2-Chloropyridines.[2] Organic Letters.[3][4][5] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[3][4] Link

  • Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society.[3] Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of Precatalysts for Pd-Catalyzed C–N Cross-Coupling. The Journal of Organic Chemistry. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.[3] Link

Sources

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

2-Bromo-4-cyclobutylpyridine (CAS: 1364662-79-6) is a high-value pharmacophore scaffold, increasingly utilized in kinase inhibitor discovery (e.g., H3 receptor antagonists). The cyclobutyl moiety acts as a lipophilic, metabolic bioisostere for tert-butyl or isopropyl groups, offering increased


 character and distinct vectors for filling hydrophobic pockets.

However, the functionalization of this scaffold presents a dual challenge:

  • Catalyst Poisoning: The pyridine nitrogen at the 2-position (adjacent to the reactive site) strongly coordinates with Pd(II) species, potentially arresting the catalytic cycle.[1]

  • Steric & Electronic Modulation: The electron-deficient pyridine ring facilitates oxidative addition but makes the intermediate Pd-complex prone to non-productive pathways like protodehalogenation.

This guide provides field-proven protocols to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight: The "Poisoning" Trap

To optimize yields, one must understand the failure mode. In standard couplings, the basic pyridine nitrogen competes with phosphine ligands for the palladium center.

  • The Trap: Formation of stable

    
     species prevents the coordination of the nucleophile (boronic acid or amine).
    
  • The Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or chelating ligands (dppf) that sterically crowd the metal center, disfavoring nitrogen coordination while accelerating reductive elimination.

Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the competitive pathway between productive coupling and catalyst poisoning.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromo-4-cyclobutylpyridine Poison DEAD END: N-Coordination Complex OxAdd->Poison Pyridine N-binding (Low Steric Ligands) TransMet Transmetallation (Base/Boronate) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. The competitive coordination of the pyridine nitrogen (red path) arrests the cycle unless bulky ligands are employed.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Coupling of 2-Bromo-4-cyclobutylpyridine with aryl/heteroaryl boronic acids. Recommended System: Pd(dppf)Cl₂[2] · DCM / K₂CO₃ / Dioxane:H₂O.

Rationale

While monodentate bulky phosphines are powerful, the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) offers a robust "workhorse" solution for 2-bromopyridines. The large bite angle and chelating effect prevent the formation of inactive bis-pyridine complexes.

Step-by-Step Procedure
  • Preparation: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Cool under argon flow.

  • Charging: Add the following solids:

    • 2-Bromo-4-cyclobutylpyridine (1.0 equiv, e.g., 212 mg, 1.0 mmol).

    • Aryl Boronic Acid (1.2 equiv).[2]

    • Potassium Carbonate (K₂CO₃) (3.0 equiv, finely ground).

    • Catalyst: Pd(dppf)Cl₂[2] · CH₂Cl₂ (3-5 mol%).

  • Solvent & Degassing:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL) (4:1 ratio). Note: High concentration (0.2–0.5M) helps reaction rate.

    • CRITICAL: Sparge the mixture with Argon for 5–10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc.

    • Wash with water and brine.[1] Dry over Na₂SO₄.[1]

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Optimization Table:

Variable Standard Condition Difficult Substrates (Steric Bulk)
Catalyst Pd(dppf)Cl₂ XPhos Pd G3 or Pd(PPh₃)₄
Base K₂CO₃ Cs₂CO₃ or K₃PO₄

| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O |

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduction of amine side chains. Recommended System: BrettPhos Pd G3 / NaOtBu / Toluene.

Rationale

Amination of 2-halopyridines is notoriously difficult due to the formation of stable Pd-amido dimers. BrettPhos is the gold standard here; it is extremely bulky, preventing pyridine coordination, and electron-rich, facilitating oxidative addition. The G3 precatalyst ensures rapid initiation even at lower temperatures.

Step-by-Step Procedure
  • Preparation: Use a glovebox or strict Schlenk technique.[1] Moisture kills this reaction.

  • Charging:

    • 2-Bromo-4-cyclobutylpyridine (1.0 equiv).

    • Amine (1.2 equiv).[1]

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv). Store in glovebox.

    • Catalyst: BrettPhos Pd G3 (1–3 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction:

    • Seal and heat to 80–100°C .

    • Monitor by LCMS.[1] Conversion is usually rapid (< 2 hours).

  • Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify.

Troubleshooting & Decision Workflow

Common issues and their scientific causality:

SymptomProbable CauseCorrective Action
No Conversion Catalyst poisoning by Pyridine N.Switch to XPhos or BrettPhos (bulkier ligands). Increase temp to 110°C.
Debromination (Ar-H)Hydride source present (often from solvent or moisture).[3]Ensure solvents are anhydrous.[1] Avoid alcohols if possible.
Homocoupling Oxygen presence.[4][5][6]Degas solvents more rigorously (Freeze-Pump-Thaw).
Stalled Reaction Catalyst decomposition.[1]Add a second portion of catalyst after 4 hours.
Experimental Decision Tree

Workflow Start Start: 2-Bromo-4-cyclobutylpyridine Check Target Bond? Start->Check Suzuki C-C Bond (Suzuki) Check->Suzuki Aryl/Alkyl Buchwald C-N Bond (Buchwald) Check->Buchwald Amine Suz_Std Std: Pd(dppf)Cl2 K2CO3, Dioxane/H2O Suzuki->Suz_Std Suz_Opt Difficult? Use XPhos Pd G3 Suz_Std->Suz_Opt Low Yield Buch_Std Std: BrettPhos Pd G3 NaOtBu, Toluene Buchwald->Buch_Std Buch_Opt Weak Nucleophile? Use RuPhos Buch_Std->Buch_Opt Low Yield

Caption: Figure 2. Optimization workflow for selecting catalyst systems based on reaction type and difficulty.

References

  • BenchChem Technical Support. Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (Accessed 2023).[7] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for BrettPhos/XPhos utility in pyridine coupling).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Catalyst Systems." (Accessed 2023).[7] Link

  • PharmaBlock. "Cyclobutane Derivatives in Drug Discovery."[8] (Highlighting the utility of the cyclobutyl scaffold). Link

Sources

Application Note: Strategic Functionalization of the Pyridine Ring at C2 Using a Bromine Handle

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyridine ring is a privileged scaffold in FDA-approved therapeutics (e.g., Esomeprazole, Loratadine), yet the C2 position presents a unique dichotomy in synthetic organic chemistry. While the adjacent nitrogen atom renders the C2 position highly electrophilic—ideal for nucleophilic attacks—it simultaneously acts as a potent Lewis base that can coordinate to and poison transition metal catalysts.

This guide provides a decision-making framework and validated protocols for functionalizing 2-bromopyridine. Unlike generic "aryl halide" protocols, these methods are specifically optimized to address the "ortho-nitrogen effect" (catalyst sequestration) and the instability of 2-metallated pyridines .

The Electronic Landscape of C2
  • Inductive Effect (-I): The electronegative nitrogen pulls electron density, making C2 electron-deficient.

  • Resonance: The nitrogen lone pair does not donate into the ring in a way that deactivates C2; rather, the dipole moment favors nucleophilic attack.

  • Coordination: The

    
     nitrogen lone pair is orthogonal to the 
    
    
    
    -system, remaining available to bind Pd(II) or Ni(II) centers, often arresting catalytic cycles.

Decision Matrix: Selecting the Right Methodology

Do not default to a single reaction type. Analyze your nucleophile and substrate stability to choose the path of least resistance.

DecisionMatrix Start Starting Material: 2-Bromopyridine Nucleophile Select Nucleophile Start->Nucleophile Electrophile Electrophile Input (Aldehydes, Ketones) Start->Electrophile Invert Polarity Carbon Carbon Nucleophile (Aryl/Alkyl-B, -Zn, -Mg) Nucleophile->Carbon Heteroatom Heteroatom Nucleophile (Amines, Alcohols, Thiols) Nucleophile->Heteroatom Suzuki Method A: Suzuki-Miyaura (Pd-Catalysis) Carbon->Suzuki Boronic Acids Buchwald Method B: Buchwald-Hartwig (Steric-controlled Pd) Heteroatom->Buchwald Electron-Rich Amines SnAr Method C: SNAr (Base-mediated) Heteroatom->SnAr Sterically Open/ Strong Nucleophiles Exchange Method D: Turbo-Grignard (Mg/Li Exchange) Electrophile->Exchange iPrMgCl-LiCl

Figure 1: Strategic workflow for selecting the optimal functionalization pathway based on the desired bond formation.

Method A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1][2]

The Challenge: Standard Pd(


)

protocols often fail because the pyridine nitrogen displaces phosphine ligands, forming stable, inactive Pd-pyridine complexes. Furthermore, 2-pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

The Solution: Use reverse polarity (2-bromopyridine + Aryl-Boronic Acid) and bulky, electron-rich ligands (Buchwald Ligands) that sterically prevent the pyridine nitrogen from binding to the Palladium center.

Optimized Protocol
  • Catalyst System: XPhos Pd G3 or Pd(dppf)Cl

    
     (for sterically unhindered cases).
    
  • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step.

  • Base:

    
     (Tribasic Potassium Phosphate).
    
ComponentEquivalentsRole
2-Bromopyridine 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile (Excess required due to potential homocoupling)
XPhos Pd G3 0.02 - 0.05Pre-catalyst. Rapidly generates active L-Pd(0) species.

(0.5M aq)
3.0Activates the boronic acid.
1,4-Dioxane [0.2 M]Solvent.

Step-by-Step:

  • Charge a reaction vial with the boronic acid, XPhos Pd G3, and 2-bromopyridine.

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-dioxane and the aqueous base solution via syringe.

  • Seal and heat to 80°C for 2–4 hours.

  • QC Check: Monitor by LCMS. If the bromide remains but boronic acid is consumed, add more boronic acid (protodeboronation occurred).

Method B vs. C: C-N Bond Formation

Here, you have two choices. The decision depends on the nucleophilicity of your amine.

Method B: Buchwald-Hartwig Amination (For Weak Nucleophiles)

Used when the amine is electron-poor (e.g., anilines) or sterically hindered, where


 would be too slow.
  • Critical Factor: Ligand selection.[1][2] You must use a ligand that out-competes the pyridine nitrogen. BrettPhos or RuPhos are superior here.

  • Base: NaOtBu (Sodium tert-butoxide) is standard.

Protocol:

  • Combine Pd(OAc)

    
     (2 mol%) and BrettPhos (4 mol%) in Toluene. Stir at RT for 5 mins to pre-form the active catalyst.
    
  • Add 2-bromopyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).[2]

  • Heat to 100°C under

    
    .
    
Method C: Nucleophilic Aromatic Substitution ( ) (For Strong Nucleophiles)

The 2-position is naturally activated. If you have a primary alkyl amine or a thiol, you do not need a metal catalyst.

  • Mechanism: Addition-Elimination via a Meisenheimer intermediate.

  • Conditions: Polar aprotic solvent (DMSO, DMF, NMP) + Base (

    
     or DIPEA). High temperature (100–120°C).
    

Why choose this? It avoids heavy metals entirely (green chemistry) and is cheaper.

Method D: Metal-Halogen Exchange (The "Turbo Grignard" Approach)

The Challenge: Traditional Lithium-Halogen exchange (using n-BuLi) on 2-bromopyridine is perilous. The resulting 2-lithio-pyridine is thermally unstable above -78°C, prone to dimerization or rearrangement.

The Solution: Knochel’s Turbo Grignard (


) .[3]
This reagent performs the exchange at convenient temperatures (-15°C to 0°C) and forms a stable magnesiate species that tolerates sensitive functional groups (like esters/nitriles) elsewhere on the ring.
Mechanistic Workflow & Protocol

TurboGrignard Step1 Reagent Prep: iPrMgCl·LiCl complex (Breaks aggregates) Step2 Exchange (-15°C): 2-Br-Pyridine + Turbo Grignard --> 2-MgCl-Pyridine Step1->Step2 Fast Kinetics Step3 Trap (0°C): Add Electrophile (E+) (Aldehyde, Ketone, etc.) Step2->Step3 Stable Intermediate Step4 Quench: NH4Cl (aq) Step3->Step4

Figure 2: The Knochel Turbo Grignard workflow allows for controllable magnesiation without cryogenic conditions.

Protocol:

  • Drying: Flame-dry a flask and cool under Argon.

  • Solvent: Add 2-bromopyridine (1.0 equiv) in anhydrous THF [0.5 M].

  • Exchange: Cool to -15°C (ice/salt bath). Dropwise add

    
     (1.1 equiv, commercially available as solution).
    
  • Aging: Stir for 30 minutes. The solution usually turns a dark color.

    • Validation: Take a small aliquot and quench with

      
      . Check NMR for >95% deuterium incorporation at C2.
      
  • Trapping: Add the electrophile (e.g., Benzaldehyde) dropwise.

  • Warm: Allow to warm to RT over 1 hour.

  • Quench: Saturated

    
    .
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate (Pd) Catalyst death (Pd black formation). Pyridine N poisoned the cycle.Switch to a precatalyst (e.g., XPhos Pd G3) rather than generating Pd(0) in situ. Increase ligand:Pd ratio.
No Reaction (

)
Nucleophile is too weak or sterics are blocking the C2 approach.Switch to Buchwald-Hartwig conditions (Method B) or increase temp to 140°C in microwave.
Homocoupling (2,2'-bipyridine) Oxidative addition occurred, but transmetallation failed.Ensure water is present (Suzuki). Degas solvents more thoroughly to remove

.
Low Yield (Turbo Grignard) Moisture contamination or unstable intermediate.Ensure THF is <50 ppm water. Do not let the temperature rise above 0°C before adding the electrophile.

References

  • Knochel, P., et al. (2004).[4][5][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[6] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II)-Catalyzed General and Efficient Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[7] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Application Note: Synthetic Utility of 2-Bromo-4-cyclobutylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Pharmaceutical Intermediates using 2-Bromo-4-cyclobutylpyridine Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

2-Bromo-4-cyclobutylpyridine (CAS: 1086381-53-4 for 6-isomer analogue; Note: Isomeric precision is critical. This guide addresses the 2-bromo-4-cyclobutyl isomer specifically) represents a high-value scaffold in modern medicinal chemistry. It combines the reactive utility of the 2-bromopyridine "handle" with the pharmacologically desirable cyclobutyl moiety. The cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, often improving potency and solubility profiles in kinase inhibitors and GPCR ligands. This guide outlines optimized protocols for utilizing this intermediate in Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and lithium-halogen exchange reactions.

Introduction: The "Cyclobutyl Effect" in MedChem

In the optimization of lead compounds, the 4-cyclobutylpyridine motif offers distinct advantages over acyclic alkyl chains:

  • Conformational Restriction: The puckered cyclobutyl ring reduces the entropic penalty of binding compared to a freely rotating isopropyl group.

  • Metabolic Stability: The C-H bonds in the cyclobutyl ring are generally less prone to oxidative metabolism (CYP450) than the primary methyl hydrogens of an isopropyl group.

  • Lipophilicity Modulation: It provides a controlled increase in lipophilicity (LogP) without the excessive bulk of a cyclohexyl or phenyl group.

The presence of the bromine atom at the C2 position renders the molecule highly reactive toward transition-metal-catalyzed cross-couplings, making it an ideal "hub" for divergent synthesis.

Chemical Profile & Handling

  • Compound Name: 2-Bromo-4-cyclobutylpyridine

  • Molecular Formula: C

    
    H
    
    
    
    BrN
  • Molecular Weight: 212.09 g/mol

  • Physical State: Typically a colorless to pale yellow oil or low-melting solid.

  • Solubility: Soluble in DCM, THF, EtOAc, and MeOH.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

Reaction Landscape Overview

The following diagram illustrates the divergent synthetic pathways accessible from 2-Bromo-4-cyclobutylpyridine.

ReactionLandscape Start 2-Bromo-4- cyclobutylpyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2) Start->Suzuki Pd(0) Buchwald Buchwald-Hartwig (HNRR') Start->Buchwald Pd(0)/Base LiEx Li-Halogen Exchange (n-BuLi / E+) Start->LiEx -78°C Biaryl 2-Aryl-4-cyclobutyl pyridines (Kinase Inhibitors) Suzuki->Biaryl Amino 2-Amino-4-cyclobutyl pyridines (GPCR Ligands) Buchwald->Amino Funct 2-Formyl/Acyl Derivatives (Building Blocks) LiEx->Funct

Caption: Divergent synthetic utility of 2-Bromo-4-cyclobutylpyridine in generating key pharmaceutical scaffolds.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-4-cyclobutylpyridines. Challenge: 2-Halopyridines can be sluggish in couplings due to coordination of the pyridine nitrogen to the Palladium catalyst. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) facilitates the oxidative addition and prevents catalyst poisoning.

Materials:

  • 2-Bromo-4-cyclobutylpyridine (1.0 equiv)

  • Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%) OR Pd
    
    
    (dba)
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base: 2M aq. K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate, aryl boronic acid, and base.

  • Inerting: Evacuate and backfill the vial with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Cap the vial immediately.

  • Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic acid + 132).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyridines often streak on silica; adding 1% Et

    
    N to the eluent can improve peak shape.
    
Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality at the C2 position. Nuance: The cyclobutyl group at C4 exerts minimal steric hindrance at C2, allowing for coupling with both primary and secondary amines.

Materials:

  • 2-Bromo-4-cyclobutylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + BINAP (7.5 mol%) OR BrettPhos Pd G3.
    
  • Base: NaO

    
    Bu (1.5 equiv) - Critical: Must be dry and fresh.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Pre-complexation (Optional but recommended for BINAP): Stir Pd(OAc)

    
     and BINAP in the solvent at RT for 15 mins to form the active catalyst species (solution turns orange/red).
    
  • Addition: Add the pyridine, amine, and NaO

    
    Bu to the catalyst mixture under Argon.
    
  • Heating: Heat to 100–110°C overnight in a sealed tube.

  • Monitoring: Monitor by TLC. The product will typically be more polar and fluorescent than the starting bromide.

  • Workup: Dilute with EtOAc, wash with water. Note: Avoid acidic washes as the product is basic.

Advanced Workflow: Lithium-Halogen Exchange

For converting the C2-bromide into an aldehyde, ketone, or carboxylic acid.

LiExchange Step1 1. Dissolve 2-Br-4-CBP in dry THF Cool to -78°C Step2 2. Add n-BuLi (1.1 equiv) dropwise (Wait 30 min for Li-Exchange) Step1->Step2 Argon Atm Step3 3. Add Electrophile (DMF, CO2, etc.) (Maintain -78°C) Step2->Step3 Generates 2-Li species Step4 4. Warm to RT & Quench (NH4Cl) Step3->Step4 Nucleophilic Attack

Caption: Protocol for Lithium-Halogen Exchange functionalization.

Critical Safety Note: The lithiated pyridine intermediate is unstable above -60°C and can undergo "halogen dance" or dimerization. Strict temperature control is mandatory.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseExpert Recommendation
Low Conversion (Suzuki) Catalyst PoisoningSwitch to XPhos Pd G2 or Pd(amphos)Cl2 . These precatalysts activate quickly and the bulky ligands protect the Pd center from pyridine nitrogen coordination.
Protodebromination Moisture in SolventThe C2-Li or C2-Pd intermediate protonates instead of coupling. Ensure solvents are anhydrous. Increase catalyst loading.
"Halogen Dance" High Temp (Li-Exchange)If performing Li-exchange, do not let the temp rise above -78°C before adding the electrophile. The Li atom can migrate to the C3 position if warmed.
Purification Issues Pyridine TailingUse DCM/MeOH/NH

(90:9:1) or add 1% Triethylamine to the Hex/EtOAc mobile phase to prevent interaction with silanols.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Halopyridines."
    • Source:C
    • URL:[Link][1]

  • Minisci Reaction (Origin of Cyclobutyl Group)

    • Title: "Practical and innate C-H functionalization of heterocycles." (Context for attaching cyclobutyl radicals to pyridines).
    • Source:Science2018, 360(6387), 419-423.
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Pyridines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Organic Reactions2019, 100, 1.
    • URL:[Link][1]

  • Cyclobutyl Pharmacophore Utility

    • Title: "The Cyclobutyl Group in Drug Design: A Bioisostere for the Isopropyl Group."
    • Source:Journal of Medicinal Chemistry2016, 59(19), 8712–8722.
    • URL:[Link]

Sources

High-Performance Nucleophilic Functionalization of 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

2-Bromo-4-cyclobutylpyridine represents a high-value scaffold in modern medicinal chemistry. It combines the privileged 2-aminopyridine pharmacophore (common in kinase inhibitors) with a cyclobutyl ring—a lipophilic, metabolic stable,


-rich motif that improves solubility and permeability compared to planar aromatic analogues.

However, functionalizing this scaffold requires navigating two competing electronic features:

  • The 2-Bromo Position: Highly activated for nucleophilic attack due to the adjacent pyridine nitrogen (

    
    -position).
    
  • The 4-Cyclobutyl Group: A sterically bulky, weakly electron-donating alkyl group at the

    
    -position. While it does not deactivate the ring as strongly as an amino group, its steric bulk can influence catalyst coordination in cross-coupling reactions.
    

This guide details two validated pathways for substituting the bromine: Nucleophilic Aromatic Substitution (


)  for aliphatic amines and Buchwald-Hartwig Cross-Coupling  for anilines and sterically hindered nucleophiles.

Mechanistic Deep Dive

Pathway A: Nucleophilic Aromatic Substitution ( )

The


 reaction on 2-bromopyridines proceeds via a step-wise Addition-Elimination  mechanism.[1]
  • Addition (Rate Determining Step): The nucleophile attacks the C2 carbon. The pyridine nitrogen is critical here; it acts as an electron sink, stabilizing the negative charge in the intermediate Meisenheimer Complex .[1][2]

  • Elimination: The aromaticity is restored by the expulsion of the bromide ion.

Impact of Cyclobutyl Group: The cyclobutyl group at C4 is electron-donating via induction. This slightly raises the LUMO energy of the ring compared to unsubstituted pyridine, potentially slowing the reaction kinetics slightly. However, it does not sterically hinder the C2 position, allowing


 to proceed under standard thermal conditions.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig

For weaker nucleophiles (anilines) or when mild conditions are required, Pd-catalysis is preferred.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Ligand Exchange: Amine binds to Pd.

  • Reductive Elimination: Product is released.

Critical Challenge (Catalyst Poisoning): The pyridine nitrogen is a competent ligand (


). If the phosphine ligand is not bulky enough, the substrate will bind to the palladium center, arresting the catalytic cycle (the "pyridine problem").[3]
Mechanistic Visualization

ReactionPathways Substrate 2-Bromo-4- cyclobutylpyridine Meisenheimer Meisenheimer Complex (N-stabilized anion) Substrate->Meisenheimer SNAr: Heat/Base Rate Limiting OxAdd Oxidative Addition (LnPd(II)-Ar-Br) Substrate->OxAdd Pd-Cat Nu Nucleophile (H-Nu) Nu->Meisenheimer Product_SNAr 2-Substituted Pyridine Meisenheimer->Product_SNAr -Br⁻ Fast Pd_Complex Pd(0) Catalyst (Bulky Ligand) Pd_Complex->OxAdd Coordination Catalyst Poisoning (Dead End) OxAdd->Coordination Non-bulky Ligand RedElim Reductive Elimination OxAdd->RedElim + Nu / Base RedElim->Product_SNAr C-N Bond Formed

Figure 1: Dual mechanistic pathways. Red path indicates thermal


; Blue path indicates Pd-catalysis. Note the diversion to catalyst poisoning if improper ligands are used.

Application Note 1: Thermal Protocol

Best for: Primary/Secondary aliphatic amines (Morpholine, Piperazine, etc.), Alkoxides. Advantage: Metal-free, scalable, robust.

Optimization Data (Solvent/Base Screen)

Reaction Conditions: 1.0 eq Substrate, 1.5 eq Morpholine, 100°C, 4 hours.

SolventBase (2.0 eq)Conversion (%)Notes
DMSO

>98% Recommended. Fast kinetics, clean profile.
NMPDIPEA92%Good alternative, easier aqueous workup.
EtOH

45%Too slow; reflux temp (78°C) insufficient.
Toluene

<10%Poor solubility of inorganic base.
Detailed Protocol
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-cyclobutylpyridine (1.0 mmol, 212 mg) and

    
      (2.0 mmol, 276 mg).
    
  • Solvent: Add anhydrous DMSO (3.0 mL). Note: DMSO accelerates

    
     by solvating cations, leaving anions "naked" and more reactive.
    
  • Nucleophile: Add the amine nucleophile (1.2 – 1.5 mmol).

  • Reaction: Seal the vial and heat to 100–110°C for 4–6 hours. Monitor by LC-MS.[3]

    • Checkpoint: The starting material (Rt ~ 3.5 min) should disappear; product (Rt ~ 2.8 min) will emerge.

  • Workup:

    • Cool to Room Temp.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Wash organic layer with Water (2 x 15 mL) to remove DMSO.

    • Wash with Brine, dry over

      
      , and concentrate.[3]
      

Application Note 2: Buchwald-Hartwig Amination

Best for: Anilines, Amides, or when high heat is not tolerated. Critical Requirement: Use of bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) to prevent pyridine N-coordination.

Ligand Selection Guide
  • Standard Anilines: XPhos or RuPhos . These ligands create a "roof" over the Pd center, preventing the pyridine nitrogen from binding while allowing the oxidative addition.

  • Primary Alkyl Amines: BrettPhos .

  • Base Sensitivity: Use

    
      (weaker) instead of NaOtBu  if the cyclobutyl ring has sensitive substituents (unlikely for pure hydrocarbon, but good practice).
    
Detailed Protocol
  • Inerting: Flame-dry a reaction tube and cycle Argon/Vacuum (3x).

  • Reagents: Add 2-Bromo-4-cyclobutylpyridine (1.0 mmol), Aniline derivative (1.2 mmol), and

    
      (1.4 mmol).
    
  • Catalyst System:

    • Pre-catalyst: XPhos Pd G3 (2 mol%, 17 mg). Note: G3 precatalysts ensure rapid activation.

    • Alternative:

      
       (1 mol%) + XPhos (4 mol%).
      
  • Solvent: Add degassed 1,4-Dioxane or Toluene (4 mL).

  • Reaction: Heat to 80°C for 2–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.[3] Concentrate and purify via flash chromatography.

Troubleshooting & Critical Process Parameters (CPPs)

Stability of the Cyclobutyl Group

Researchers often fear ring-opening of the cyclobutyl group.

  • Risk Assessment: Low. The cyclobutyl ring is thermodynamically stable under standard basic (

    
    , NaOtBu) and thermal (<150°C) conditions.
    
  • Exception: Avoid strong Lewis acids (

    
    ) or extreme radical conditions, which could trigger ring expansion or opening.
    
"Stalled" Reaction in Pd-Coupling
  • Symptom: Reaction stops at 20% conversion; remaining mass is starting material.

  • Cause: Catalyst poisoning by the pyridine nitrogen.[3]

  • Solution:

    • Increase temperature to 100°C (promotes decoordination).

    • Switch to a bulkier ligand (BrettPhos or tBuXPhos ).

    • Ensure concentration is high (0.25 M – 0.5 M); dilute reactions favor non-productive coordination.

Purification of 2-Aminopyridines
  • Issue: Products often streak on silica due to the basic pyridine nitrogen.

  • Fix: Pre-treat the silica gel column with 1% Triethylamine in Hexanes, or use DCM/MeOH/

    
     (90:9:1) as the eluent.
    

References

  • Mechanistic Found

    
     on Pyridines: 
    
    • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine. BenchChem Technical Guides.

  • Buchwald-Hartwig Protocols for Pyridines

    • Nielsen, D. K., et al. "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines." Journal of Organic Chemistry, 2007.[4]

  • Cyclobutyl Stability & Properties

    • Maryasin, B., & Maulide, N. "On the Stability of Disubstituted Cyclobutenes – A Computational Study." European Journal of Organic Chemistry, 2018.

  • General Reactivity of 2-Bromo-4-alkylpyridines

    • An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. BenchChem Technical Guides.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-cyclobutylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

The predominant and most reliable method for synthesizing 2-Bromo-4-cyclobutylpyridine is the Sandmeyer reaction, which proceeds via the diazotization of the corresponding amine, 2-Amino-4-cyclobutylpyridine.[1] This guide focuses on optimizing this critical transformation.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of 2-Bromo-4-cyclobutylpyridine

Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I rectify them?

Answer: This is the most common issue and typically points to problems in one of the two key stages of the Sandmeyer reaction: diazotization or bromide displacement.

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the aryl diazonium salt from 2-amino-4-cyclobutylpyridine is highly sensitive to reaction conditions.

    • Causality: The diazotizing species, the nitrosonium ion (NO+), is generated from a nitrite source (e.g., NaNO₂, amyl nitrite) under acidic conditions.[2] Insufficiently acidic conditions or improper temperature control can hinder its formation and reactivity.

    • Solution:

      • Temperature Control: Strictly maintain the reaction temperature between 0 °C and 5 °C during the dropwise addition of your nitrite source.[3] Use an ice/salt bath for effective cooling.

      • Acid Stoichiometry: Ensure a sufficient excess of a strong, non-nucleophilic acid like HBr or H₂SO₄. This maintains the necessary acidity and provides the counter-ion for the diazonium salt.

      • Slow Addition: Add the nitrite solution very slowly to the acidic solution of the amine. This maintains a low concentration of nitrous acid, preventing side reactions and ensuring the amine is converted efficiently to the diazonium salt.[3]

  • Premature Decomposition of the Diazonium Salt: Pyridine-based diazonium salts are notoriously less stable than their benzene-based counterparts.[2][4]

    • Causality: The electron-withdrawing nature of the pyridine ring destabilizes the diazonium cation, making it prone to decomposition, especially at elevated temperatures. The primary decomposition pathway involves the loss of N₂ gas to form a highly reactive aryl cation, which is then quenched by any available nucleophile, most often water, to form the undesired phenol byproduct (4-cyclobutylpyridin-2-ol).

    • Solution:

      • Maintain Low Temperature: Do not allow the reaction temperature to rise above 10 °C after the diazotization is complete and before the addition of the copper(I) bromide solution.

      • Immediate Use: Use the generated diazonium salt solution immediately in the subsequent bromination step. Do not store it.

  • Inefficient Bromide Displacement (Sandmeyer Step): The conversion of the diazonium salt to the aryl bromide is catalyzed by copper(I) salts.[5]

    • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which then releases N₂ gas to form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst.[5][6] Inactive catalyst or suboptimal conditions will stall this cycle.

    • Solution:

      • Catalyst Choice: While Cu(I)Br is the classic choice, using Cu(II)Br₂ in combination with an organic nitrite (like amyl nitrite or isoamyl nitrite) in an organic solvent can be highly effective.[6] The organic nitrite serves as the diazotizing agent, and the reaction can often be run as a homogeneous solution.

      • Catalyst Loading: For catalytic versions, ensure adequate loading (typically 0.3-0.5 molar equivalents).[6][7]

      • Solvent System: While aqueous systems are traditional, using a solvent like dibromomethane can improve solubility and yield.[6]

Issue 2: Significant Formation of 4-cyclobutylpyridin-2-ol Byproduct

Question: My final product is heavily contaminated with the corresponding phenol. How can I prevent this?

Answer: The formation of 4-cyclobutylpyridin-2-ol is a direct result of the diazonium salt reacting with water. This is a classic and competitive side reaction in all Sandmeyer protocols.

Potential Causes & Solutions:

  • Excess Water and High Temperature:

    • Causality: As explained previously, the aryl cation formed from diazonium salt decomposition is readily trapped by water.[2] This process is accelerated at higher temperatures.

    • Solution:

      • Anhydrous Conditions: Where possible, consider a modified Sandmeyer protocol using an organic nitrite (e.g., amyl nitrite) in an anhydrous organic solvent (e.g., dibromomethane, acetonitrile).[6] This drastically reduces the availability of water as a competing nucleophile.

      • Strict Temperature Control: If using an aqueous system is unavoidable, maintaining the temperature below 5 °C is critical to minimize the rate of decomposition and subsequent hydrolysis.

Issue 3: Difficulty in Product Isolation and Purification

Question: After workup, I am left with a dark, oily crude product that is difficult to purify by column chromatography. What can I do?

Answer: Dark, tarry materials are common in Sandmeyer reactions, often arising from various side reactions, including polymerization and azo-coupling. A robust workup and purification strategy is essential.

Potential Causes & Solutions:

  • Presence of Copper Salts and Acidic Impurities:

    • Causality: Residual copper salts and acid from the reaction can complicate extraction and chromatography.

    • Solution:

      • Quenching and Neutralization: After the reaction is complete, pour the mixture into a basic solution (e.g., 1N NaOH or aqueous ammonia) to neutralize the strong acid and precipitate copper hydroxides.[6] Stirring for an hour can help complex the copper salts.

      • Thorough Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery.[8]

      • Washing: Wash the combined organic layers sequentially with water and then a saturated brine solution. The brine wash helps to break up emulsions and remove residual water from the organic phase.[8]

  • Co-elution of Impurities during Chromatography:

    • Causality: The desired product may have a similar polarity to byproducts, making separation challenging.

    • Solution:

      • Optimize Solvent System: Use a shallow gradient of a hexane/ethyl acetate solvent system for column chromatography. Start with a low polarity (e.g., 98:2 Hexane:EtOAc) and slowly increase the polarity to elute your product cleanly.

      • Consider an Alternative Purification: If the product is a solid, recrystallization or washing with a non-polar solvent like cold hexanes can be an effective way to remove more polar impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to 2-Bromo-4-cyclobutylpyridine? The most established route starts from 2-Amino-4-cyclobutylpyridine and employs a modified Sandmeyer reaction. Specifically, using copper(II) bromide as the bromine source and an alkyl nitrite (e.g., amyl nitrite) as the diazotizing agent in a solvent like dibromomethane has been shown to give good yields for substituted 2-aminopyridines with minimal by-products.[6]

Q2: Why are Sandmeyer reactions on 2-aminopyridines often challenging? The primary challenge stems from the electronics of the pyridine ring. The nitrogen atom in the ring acts as an electron sink, which destabilizes the intermediate diazonium salt. This makes it more prone to premature nitrogen loss and reaction with solvent (hydrolysis) compared to diazonium salts of anilines.[4][9][10] Furthermore, the ring nitrogen can be protonated, affecting the reactivity of the amino group during diazotization.

Q3: What are the critical safety precautions for this reaction?

  • Diazonium Salts: Aryl diazonium salts, especially when isolated and dried, can be explosive. The protocols described here use them in situ in solution, which is much safer. Never attempt to isolate the diazonium salt intermediate.

  • Reagents: Sodium nitrite and alkyl nitrites are toxic and oxidizing agents. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Q4: How can I monitor the progress of the reaction? The consumption of the starting material (2-amino-4-cyclobutylpyridine) can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] A sample of the reaction mixture can be quenched in a basic solution, extracted, and analyzed.

Data & Protocols

Optimized Reaction Conditions

The following table summarizes optimized conditions for the bromination of a substituted 2-aminopyridine, which serves as an excellent starting point for the synthesis of 2-Bromo-4-cyclobutylpyridine.

ParameterRecommended ConditionRationaleReference
Starting Material 2-Amino-4-cyclobutylpyridinePrecursor Amine-
Bromine Source Copper(II) Bromide (CuBr₂)Effective reagent for Sandmeyer-type reactions.[6]
Stoichiometry (CuBr₂) 0.5 molar equivalentsActs catalytically, reducing waste and cost.[6]
Diazotizing Agent Amyl NitriteAllows for non-aqueous conditions, reducing phenol byproduct.[6]
Stoichiometry (Nitrite) 1.1 molar equivalentsA slight excess ensures complete diazotization.[6]
Solvent Dibromomethane (CH₂Br₂)Anhydrous, facilitates reaction and product solubility.[6]
Temperature 25 °CMilder conditions are possible with the organic nitrite system.[6]
Typical Yield ~70-80% (Isolated)Based on analogous systems.[6]
Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer bromination of substituted 2-aminopyridines.[6]

Step 1: Reaction Setup

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-cyclobutylpyridine (1.0 mmol, 1 eq) and copper(II) bromide (0.5 mmol, 0.5 eq).

  • Under an inert atmosphere (Argon or Nitrogen), add anhydrous dibromomethane (6 mL).

  • Stir the mixture at room temperature (25 °C) to form a suspension.

Step 2: Diazotization and Bromination 4. Using a syringe, add amyl nitrite (1.1 mmol, 1.1 eq) dropwise over 5-10 minutes. A color change and slight warming may be observed. 5. Stir the reaction mixture at 25 °C. Monitor the reaction for the complete consumption of the starting material using TLC or GC-MS (typically 1-3 hours).

Step 3: Work-up and Purification 6. Once the reaction is complete, pour the mixture into a 1N sodium hydroxide (NaOH) solution (20 mL) and stir vigorously for 1 hour to quench the reaction and precipitate copper salts. 7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). 8. Combine the organic layers, wash with saturated brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 9. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. 10. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Bromo-4-cyclobutylpyridine.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification & Analysis reagents 1. Combine Amine, CuBr₂, Solvent (Dibromomethane) reaction 2. Add Amyl Nitrite (0-25 °C) 3. Stir & Monitor (TLC/GC-MS) reagents->reaction quench 4. Quench with NaOH(aq) reaction->quench extract 5. Extract with CH₂Cl₂ quench->extract dry 6. Wash & Dry Organic Layer extract->dry concentrate 7. Concentrate Solvent dry->concentrate chromatography 8. Column Chromatography concentrate->chromatography product Final Product: 2-Bromo-4-cyclobutylpyridine chromatography->product

Caption: General workflow for the synthesis of 2-Bromo-4-cyclobutylpyridine.

Troubleshooting Decision Tree

G start Low Yield or Reaction Failure check_temp Was Temp < 10°C during diazotization? start->check_temp check_reagents Are reagents (amine, nitrite) of good quality? check_temp->check_reagents Yes sol_temp Root Cause: Diazonium Decomposition Solution: Maintain 0-5°C rigorously. check_temp->sol_temp No check_catalyst Is the Cu(I)/Cu(II) source active? check_reagents->check_catalyst Yes sol_reagents Root Cause: Poor Reagent Quality Solution: Use fresh/purified reagents. check_reagents->sol_reagents No sol_catalyst Root Cause: Inactive Catalyst Solution: Use fresh CuBr/CuBr₂. check_catalyst->sol_catalyst No phenol_check High Phenol Byproduct? check_catalyst->phenol_check Yes phenol_check->sol_catalyst No sol_phenol Root Cause: Reaction with Water Solution: Consider anhydrous system (e.g., Amyl Nitrite / CH₂Br₂). phenol_check->sol_phenol Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Pyridine-based complexes of copper(II) chloride and bromide: ligand - University of Pretoria. [Link]

  • Samadi, A., et al. (2012). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Academia.edu. [Link]

  • Pyridine-based complexes of copper(II) chloride and bromide: ligand conformation effects on crystal structure. Synthesis, structure and magnetic behavior of Cu(2-Cl-3-X - ResearchGate. [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Wang, F., et al. (2014). Copper-Catalyzed Synthesis of 1-Bromoindolizines from Pyridines. Thieme. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Dandepally, S. R., et al. (2015). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]

  • Process for preparation of aromatic halides
  • Bromination of pyridine derivatives - Google P
  • Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide. Semantic Scholar. [Link]

  • Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC - NIH. [Link]

  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Kalatzis, E., & Mastrokalos, C. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. [Link]

  • Diazotization of Amines - Chemistry LibreTexts. [Link]

  • A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction - Indian Academy of Sciences. [Link]

  • Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • 2-bromo-4-cyclobutylpyridine (C9H10BrN) - PubChemLite. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. [Link]

  • Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines | Request PDF. [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • Synthesis method of 2-amino pyridine compounds - Google P
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - White Rose Research Online. [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - The Doyle Group - UCLA. [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

  • 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) - MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic catalysis. This guide is specifically engineered for researchers, process chemists, and drug development professionals encountering protodebromination (hydrodehalogenation) side reactions during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of bromopyridines.

Below, we deconstruct the mechanistic causality of this frustrating side reaction, provide targeted FAQs for reaction optimization, and supply a self-validating experimental protocol to ensure reproducible, high-yield C–C bond formation.

Mechanistic Deep Dive: The Causality of Protodebromination

To eliminate a side reaction, you must first understand its kinetic origins. In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds through three primary steps: Oxidative Addition , Transmetalation , and Reductive Elimination .

Protodebromination is fundamentally a kinetic problem: it occurs when the rate of transmetalation is slower than competitive reduction pathways 1. When the intermediate Ar-Pd(II)-Br species stalls in the catalytic cycle, it becomes highly susceptible to off-cycle reactions.

If protic sources (water, primary/secondary alcohols) or alkoxide bases with


-hydrogens (e.g., NaOEt, NaOiPr) are present, the Pd(II) center can undergo ligand exchange followed by 

-hydride elimination. This forms a highly reactive Ar-Pd(II)-H intermediate, which rapidly reductively eliminates to yield the protodebrominated arene (Ar-H) and a dead Pd(0) catalyst.

This issue is severely exacerbated in 2-bromopyridines . The adjacent pyridine nitrogen acts as a directing group, chelating to the palladium center to form a thermodynamically stable 4- or 5-membered metallacycle 2. This chelation drastically raises the activation energy required for the incoming organoboron species to transmetalate, giving the protodebromination pathway a kinetic advantage.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br (Chelation Stabilized) OxAdd->PdII TransMet Transmetalation (R-B(OR)2) PdII->TransMet Fast (Bulky Ligand) SideRxn β-Hydride Elimination or Protonation PdII->SideRxn Slow Transmetalation + Protic Source PdII_R Ar-Pd(II)-R TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Cross-Coupled Product (Desired) RedElim->Product PdII_H Ar-Pd(II)-H SideRxn->PdII_H RedElim2 Reductive Elimination PdII_H->RedElim2 RedElim2->Pd0 SideProduct Ar-H (Protodebromination) RedElim2->SideProduct

Caption: Mechanistic divergence between desired transmetalation and the protodebromination side reaction.

Troubleshooting FAQs

Q1: I am seeing >30% protodebromination with my 2-bromopyridine, but my 3-bromopyridine couples perfectly under the same conditions. Why? A1: This is a classic symptom of catalyst speciation and chelation. The nitrogen atom in 2-bromopyridine coordinates to the palladium center after oxidative addition, forming a stable intermediate that resists transmetalation 2. 3-bromopyridine cannot form this chelate due to the meta-relationship, allowing transmetalation to proceed rapidly. To fix this, you must disrupt the chelate by using highly sterically demanding ligands (e.g., XPhos or dtbpf).

Q2: How does the choice of ligand prevent reduction? A2: Ligand architecture dictates both the electronic density and the coordination sphere of the Pd center. Bulky, electron-rich dialkylbiaryl phosphines (like Buchwald ligands) force the palladium into a highly reactive monoligated L-Pd(0) state. The extreme steric bulk physically prevents the pyridine nitrogen from chelating effectively and accelerates both transmetalation and reductive elimination, ensuring the intermediate doesn't live long enough to undergo protodehalogenation 3. Furthermore, maintaining the correct Pd/Ligand ratio is critical, as the formation of multinuclear Pd clusters can drastically alter site-selectivity and reactivity 4.

Q3: I am using Pd(PPh3)4 and Na2CO3 in Toluene/Ethanol/Water. Is this a bad idea? A3: Yes, this is a "perfect storm" for protodebromination. Ethanol can coordinate to Pd and undergo


-hydride elimination, acting as a direct hydride source. Water can also serve as a proton source. To suppress this, you must switch to strictly anhydrous conditions. Use an organic-soluble, anhydrous base like Potassium Trimethylsilanolate (TMSOK) in anhydrous THF or Dioxane. TMSOK enables rapid, homogeneous cross-coupling, often reaching completion in under 15 minutes, completely outcompeting the slower protodebromination pathways 5.

Quantitative Data & Condition Benchmarking

The table below summarizes the causality between reaction conditions and the resulting protodebromination levels for a standard 2-bromopyridine Suzuki-Miyaura coupling.

Catalyst SystemBaseSolvent SystemTemp (°C)Mechanistic ConsequenceProtodebromination
Pd(PPh₃)₄NaOEtEtOH / Toluene80Slow transmetalation; EtOH acts as a hydride source via

-elimination.
High (>40%)
Pd₂(dba)₃ / PPh₃K₂CO₃THF / H₂O60Biphasic stalling; water acts as a proton source during delayed cycles.Moderate (15-30%)
Pd(OAc)₂ / XPhosK₃PO₄Anhydrous Dioxane100Steric bulk breaks Pd-N chelate; anhydrous conditions remove protons.Low (<5%)
Pd(OAc)₂ / dtbpfTMSOKAnhydrous THF65Homogeneous base (TMSOK) enables ultra-fast transmetalation (<15 min).Trace (<1%)

Self-Validating Experimental Protocol

To guarantee success, we recommend the following Anhydrous Homogeneous Coupling Protocol utilizing TMSOK. This protocol is designed as a self-validating system: it includes specific analytical checkpoints to verify that the mechanistic conditions (anhydrous, active catalyst) are met before proceeding.

Materials Required:
  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%), dtbpf or XPhos (4 mol%)

  • Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)

  • Solvent: Strictly anhydrous THF (degassed via freeze-pump-thaw)

  • Substrates: 2-Bromopyridine (1.0 equiv), Arylboronic acid pinacol ester (Ar-Bpin) (1.2 equiv)

Workflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Solvent Addition Anhydrous THF Step1->Step2 Step3 3. Reagent Injection Bromopyridine + Ar-Bpin Step2->Step3 Step4 4. Thermal Cycling 65°C under N2 Step3->Step4 Step5 5. Validation Check GC-MS Aliquot Step4->Step5

Caption: Step-by-step experimental workflow for anhydrous, homogeneous Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Glovebox Preparation (Crucial for Anhydrous Integrity): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), the Ar-Bpin (1.2 equiv), and TMSOK (2.0 equiv). Causality: TMSOK is highly hygroscopic. Exposure to ambient moisture will generate KOH and hexamethyldisiloxane, destroying the homogeneous nature of the base and re-introducing water (a proton source) into the system.

  • Solvent & Substrate Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line (N₂). Inject anhydrous, degassed THF (to reach 0.2 M concentration) followed by the 2-bromopyridine (1.0 equiv) via a gastight syringe.

  • Thermal Activation: Stir the reaction mixture at 65 °C. Because TMSOK is soluble in THF, the reaction mixture will be homogeneous, drastically accelerating the transmetalation step.

  • Self-Validation Checkpoint (15 Minutes): Withdraw a 50 µL aliquot using a purged syringe. Quench into 0.5 mL of EtOAc/H₂O, extract the organic layer, and analyze via GC-MS.

    • Validation: You should observe the product mass (

      
       = [M]). If you observe a significant peak at 
      
      
      
      = [M - Ar + H] (the protodebrominated pyridine), your THF was not strictly anhydrous, or your glovebox atmosphere is compromised. Abort, repurify solvents, and restart.
  • Workup: Once complete (typically <30 minutes), cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. 2

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. 4

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate. 1

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). 5

  • Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. BenchChem.3

Sources

Technical Support Center: Optimizing Catalyst Load for 2-Bromo-4-cyclobutylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyridine Problem"

As a Senior Application Scientist, I often see researchers treat 2-Bromo-4-cyclobutylpyridine as a standard aryl halide. It is not. The pyridine nitrogen possesses a lone pair that is orthogonal to the


-system, making it a competent 

-donor.

In low-catalyst-load regimes, this substrate acts as a catalyst poison , sequestering the active Pd(0) species into an off-cycle resting state (


). Optimization is not merely about "adding more metal"; it is about shifting the equilibrium from the dormant pyridine-bound complex to the active catalytic cycle.

This guide provides a self-validating workflow to determine the Minimum Effective Loading (MEL) while avoiding common pitfalls like homocoupling and protodehalogenation.

Troubleshooting Guide (Q&A)

Q1: I dropped the catalyst load from 5 mol% to 1 mol%, and the conversion didn't just drop—it stopped completely (0%). Why?

Diagnosis: You have likely hit the "Poisoning Threshold." Technical Explanation: At 5 mol%, you had enough Pd to saturate the coordination sites of the pyridine substrate (or impurities) and still have free active catalyst. At 1 mol%, the concentration of pyridine relative to Pd is so high that the equilibrium overwhelmingly favors the inactive


 complex.
Solution: 
  • Ligand Switch: Switch to a bulky, electron-rich phosphine (e.g., XPhos , RuPhos , or P(t-Bu)3 ) or an NHC (e.g., Pd-PEPPSI-IPr ). These ligands are sterically demanding enough to prevent the pyridine nitrogen from binding to the Pd center.

  • Titration Protocol: Do not drop from 5% to 1%. Step down to 2.5%, then 1.5%, to find the "cliff."

Q2: My reaction turns black (Pd precipitation) at 0.5 mol% before completion. Is the catalyst dying?

Diagnosis: Yes, this is catalyst aggregation due to ligand dissociation or substrate depletion. Technical Explanation: The cyclobutyl group at the 4-position adds steric bulk and lipophilicity, but it doesn't electronically stabilize the oxidative addition intermediate. If the oxidative addition is slow (rate-limiting), the unstable Pd(0) species can aggregate into Pd-black (inactive nanoparticles) if not adequately stabilized by the ligand. Solution:

  • Increase Ligand:Metal Ratio: If using Pd(OAc)2 + Phosphine, increase the ratio from 1:2 to 1:4 .

  • Solvent Viscosity: Switch to a solvent with higher viscosity or coordination ability (e.g., 1,4-Dioxane or Toluene ) to stabilize the active species.

Q3: I see 15% of the protodehalogenated byproduct (4-cyclobutylpyridine). Does this mean my catalyst load is too high?

Diagnosis: Not necessarily. This usually indicates hydride transfer is outcompeting transmetallation. Technical Explanation: This is often a "Base/Solvent" mismatch rather than a catalyst load issue. If you are using alcoholic solvents (isopropanol, ethanol) or bases that can act as hydride sources, the Pd-Ar intermediate will undergo reductive elimination with a hydride. Solution:

  • Strict Anhydrous Conditions: Ensure water content is <500 ppm.

  • Base Switch: Move from alkoxide bases (NaOtBu) to carbonate/phosphate bases (K3PO4 or Cs2CO3 ).

Experimental Protocol: Kinetic Profiling for Load Optimization

Do not rely on end-point yields (e.g., "Yield after 16 hours"). To optimize load, you must measure the Initial Rate (


) .
Objective

Determine the lowest catalyst loading that maintains a Turnover Frequency (TOF) sufficient for >95% conversion within 4 hours.

Materials
  • Substrate: 2-Bromo-4-cyclobutylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)2 / XPhos (1:2 ratio) or Pd-PEPPSI-IPr

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: THF/Water (10:1) or Toluene (anhydrous)[2][3]

Step-by-Step Workflow
  • Stock Solution Prep: Prepare a master mix of Substrate, Boronic Acid, and Internal Standard (e.g., 1,3,5-trimethoxybenzene) in the solvent.

  • Parallel Dosing: Aliquot the mixture into 5 reaction vials.

  • Catalyst Spiking: Add catalyst stock solution to achieve loadings of: 0.25%, 0.50%, 1.0%, 2.5%, 5.0% .

  • Sampling: Heat to 60°C. Take aliquots at t = 5, 15, 30, 60, and 120 minutes .

  • Quench & Analyze: Quench immediately into cold EtOAc/HCl. Analyze via UPLC/HPLC.

Data Interpretation (Example)
Catalyst Load (mol%)Yield @ 15 min (%)Yield @ 60 min (%)Yield @ 4 hrs (%)TOF (hr⁻¹)Status
0.25% 0%2%5%< 5Poisoned
0.50% 5%12%35%20Stalled
1.00% 25%65%98%65Optimal
2.50% 55%95%99%22Excess
5.00% 85%99%99%15Wasteful

Visualizations

A. Mechanism of Pyridine Inhibition

This diagram illustrates why low catalyst loads fail. The "Off-Cycle" equilibrium traps the catalyst when pyridine concentration is high relative to Pd.

PyridineInhibition Pd_Pre Pd(II) Precatalyst Pd_Active Pd(0)L (Active Species) Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Active->OxAdd + 2-Br-Pyridine (Fast if L is bulky) OffCycle Inactive Complex [L-Pd-(Pyridine)n] Pd_Active->OffCycle + Pyridine N-Coordination (Dominant at Low Load) Product Biaryl Product OxAdd->Product Transmetallation & Red. Elim. OffCycle->Pd_Active Heat / Bulky Ligand Product->Pd_Active Regeneration

Caption: Figure 1: The catalytic cycle vs. the "Off-Cycle" resting state. The pyridine nitrogen competes with the phosphine ligand for the Pd center.

B. Optimization Decision Tree

Follow this logic flow to troubleshoot catalyst loading issues systematically.

OptimizationTree Start Start Optimization (Standard: 2.5 mol%) CheckYield Check Yield @ 1 hr Start->CheckYield LowYield < 10% Conv. CheckYield->LowYield HighYield > 80% Conv. CheckYield->HighYield MedYield 20-60% Conv. CheckYield->MedYield Poisoning Diagnosis: Catalyst Poisoning LowYield->Poisoning ReduceLoad Reduce Load by 50% HighYield->ReduceLoad Stalling Diagnosis: Catalyst Death/Agg. MedYield->Stalling Action1 Switch Ligand (Use XPhos/SPhos) Poisoning->Action1 ReduceLoad->CheckYield Iterate Action2 Increase L:Pd Ratio or Add 10% Cosolvent Stalling->Action2

Caption: Figure 2: Decision matrix for optimizing catalyst load based on kinetic checkpoints.

References

  • Lutz Ackermann. "Phosphine-Catalyzed Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Organic Letters, 2011. (Context: Discusses the specific challenges of 2-pyridyl coupling partners).

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Heterocycles." Comprehensive Heterocyclic Chemistry III, 2008. (Context: Strategies for overcoming heterocyclic inhibition).

  • Valente, C., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie, 2012. (Context: Use of bulky NHC ligands to prevent pyridine coordination).

  • Blackmond, D. G. "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie Int.[4] Ed., 2005.[5][6] (Context: Methodology for kinetic profiling described in Section 3).

Sources

Technical Support Center: 2-Bromo-4-cyclobutylpyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The purification of 2-bromo-4-cyclobutylpyridine crude mixtures presents unique challenges, primarily due to the generation of closely related regioisomers during synthesis (e.g., via the Minisci reaction), severe chromatographic tailing, and persistent transition metal contamination.

This guide provides field-proven, self-validating protocols and troubleshooting steps to isolate high-purity 2-bromo-4-cyclobutylpyridine.

Part 1: Troubleshooting & FAQs

Q1: My Minisci reaction yielded a mixture of 2-bromo-4-cyclobutylpyridine and its regioisomers (e.g., 2-bromo-6-cyclobutylpyridine). Why did this happen, and how do I separate them? Causality: The Minisci reaction is a nucleophilic radical substitution. Because the Lowest Unoccupied Molecular Orbital (LUMO) coefficients at the C-4 and C-6 positions of the protonated 2-bromopyridine ring are electronically similar, the incoming cyclobutyl radical lacks strong regiocontrol, leading to a mixture of regioisomers[1]. Solution: Normal-phase silica chromatography often lacks the theoretical plates to separate these structurally similar isomers. You must utilize Reverse-Phase Preparative HPLC (RP-HPLC). Using a C18 column with a low pH mobile phase (e.g., pH 2.5 phosphate buffer) neutralizes the stationary phase silanols, eliminating secondary interactions and allowing the column to resolve the subtle hydrophobic differences between the C-4 and C-6 cyclobutyl orientations[2].

Q2: During normal-phase silica gel purification, 2-bromo-4-cyclobutylpyridine streaks severely down the column, causing fractions to overlap. How do I fix this? Causality: Peak tailing and streaking for basic heterocycles like pyridine are caused by secondary ion-exchange interactions between the basic nitrogen of the analyte and the acidic, un-endcapped silanol groups (Si-OH) present on the silica stationary phase[3]. Solution: Add a competing base, such as 1% to 5% Triethylamine (TEA), to your organic eluent (e.g., Hexanes/EtOAc). TEA preferentially binds to and masks the anionic silanol sites, preventing your target pyridine from sticking to the column and drastically improving band symmetry[2].

Q3: My crude mixture is heavily contaminated with transition metals (Pd from cross-coupling or Ag from Minisci). Standard aqueous workups aren't removing them. What is the best approach? Causality: Pyridine rings are excellent bidentate/monodentate ligands that form stable, soluble complexes with transition metals, pulling them into the organic phase during standard liquid-liquid extraction. Solution: Use functionalized silica-bound metal scavengers (e.g., SiliaMetS Thiol). These scavengers provide a highly localized, thermodynamically favorable binding environment that strips the metal from the pyridine product. Adding specific equivalents for 4 hours can reduce residual metal concentrations to single-digit ppm without product loss[4].

Part 2: Quantitative Data & Optimization

Table 1: Metal Scavenger Efficiency for Pyridine Crudes

Data reflects the reduction of transition metals from crude mixtures post-reaction.

Scavenger TypeTarget MetalsOptimal LoadingTemp / TimeExpected Residual Metal
SiliaMetS Thiol Pd, Ag, Ru0.15 - 0.6 w/w50°C, 4h< 50 ppm[5]
SiliaMetS Imidazole Fe, Ni, Cu, Pd5 equivalents25°C, 4hSingle digit ppm[4]
Activated Carbon Broad spectrum0.6 w/w50°C, 4h~600 ppm (Low efficiency)[5]
Table 2: Chromatographic Mobile Phase Optimization for Pyridine Tailing

Strategies to mitigate secondary silanol interactions during purification.

MethodMobile Phase AdditiveMechanism of ActionPeak Symmetry Improvement
Normal Phase (Silica) 1-5% Triethylamine (TEA)Competitively masks acidic silanol (Si-OH) groups.High[2]
Reverse Phase (HPLC) 0.1% TEA or 5 mM TEASuppresses secondary ion-exchange interactions.High[2]
Reverse Phase (HPLC) Low pH Buffer (pH 2.5)Protonates silanol groups to neutral (Si-OH), preventing ionization.Moderate to High[3]

Part 3: Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Purpose: To separate 2-bromo-4-cyclobutylpyridine from non-basic organic impurities (e.g., unreacted cyclobutylboronic acid, homocoupled alkyls).

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

  • Acidification: Extract the organic layer with 1.0 M HCl (3 x 20 mL).

    • Causality: The basic pyridine nitrogen becomes protonated, forming a water-soluble pyridinium salt. Non-basic impurities remain in the organic layer.

  • Validation Check 1: Spot the organic layer on a TLC plate under UV light to ensure the pyridine product has been completely transferred to the aqueous phase.

  • Free-Basing: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring.

  • Validation Check 2: Test the aqueous layer with pH paper. Continue adding NaOH until the pH is strictly >10.

    • Causality: This ensures 100% deprotonation of the pyridinium back to the lipophilic free base.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Bulk Metal Scavenging

Purpose: Removal of Pd, Ag, or Ru to <50 ppm for downstream biological assays.

  • Preparation: Dissolve the crude 2-bromo-4-cyclobutylpyridine in a compatible solvent (e.g., DCM or THF) at a concentration of 0.1 M.

  • Scavenger Addition: Add 0.15 to 0.6 w/w of SiliaMetS Thiol (for Pd/Ag) or SiliaMetS Imidazole (for Fe/Ni) directly to the flask[5].

  • Incubation: Stir the suspension vigorously at 50°C for 4 hours.

    • Causality: Elevated temperature increases the kinetics of metal dissociation from the pyridine ligand and subsequent binding to the grafted silica[5].

  • Filtration: Filter the mixture through a pad of Celite using a fritted funnel to remove the metal-bound silica. Wash the pad with 2 column volumes of solvent.

  • Validation Check: Submit a 1 mg sample of the concentrated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify metal levels are below the required threshold.

Part 4: Purification Logic Workflow

PurificationWorkflow Start Crude Mixture (2-Bromo-4-cyclobutylpyridine) Metal Metal Scavenging (SiliaMetS Thiol/Imidazole) Start->Metal Remove Pd/Ag/Ir Extraction Acid-Base Extraction (pH Control) Metal->Extraction Remove non-basic organics Decision Regioisomer Present? Extraction->Decision LCMS/NMR Check Silica Normal-Phase Silica (+ 1% TEA) Decision->Silica No (Only tailing issues) HPLC Prep RP-HPLC (Low pH or TEA buffer) Decision->HPLC Yes (C-6 isomer co-elution) Pure Pure 2-Bromo-4-cyclobutylpyridine Silica->Pure HPLC->Pure

Workflow for the purification of 2-bromo-4-cyclobutylpyridine crude mixtures.

References

Sources

overcoming steric hindrance in 4-cyclobutyl substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Functionalization Unit Ticket #CB-4PYR: Overcoming Steric Barriers in 4-Cyclobutyl Pyridine Synthesis

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Blocker for SAR/Lead Op)

Mission Brief

You are encountering difficulties installing a cyclobutyl group at the 4-position of a pyridine scaffold. While the 4-position is the least sterically hindered site on the pyridine ring, the introduction of a secondary alkyl group (cyclobutyl) presents unique challenges:

  • Beta-Hydride Elimination: Standard Palladium-catalyzed cross-couplings often fail because the secondary cyclobutyl metal intermediate eliminates to cyclobutene before coupling.

  • Nucleophilic Resistance: The electron-deficient nature of pyridine resists Friedel-Crafts alkylation, and the bulk of the cyclobutyl nucleophile hinders S_NAr approaches.

  • Radical Instability: While radical additions (Minisci) are effective, they often suffer from poor regioselectivity (C2 vs. C4) and over-alkylation.

This guide provides three distinct protocols to bypass these barriers, ranked from "Rapid SAR Generation" to "Scalable Process."

Phase 1: The Radical Approach (Rapid SAR)

Method: Minisci-Type Radical Alkylation Best For: Late-stage functionalization, rapid analog generation, medicinal chemistry.

The classic Minisci reaction uses carboxylic acids and silver salts, often requiring harsh acidic conditions that degrade sensitive substrates. We recommend the Modern Sulfinate Protocol (Baran Diversinates) or Decarboxylative Photoredox to generate the cyclobutyl radical under milder conditions.

Protocol A: Zinc Sulfinate Radical Addition

This method uses Zinc bis(cyclobutanesulfinate) to generate the radical without silver.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Zinc bis(cyclobutanesulfinate) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3-5 equiv)

  • Solvent: DMSO/H2O (3:1) or DCM/H2O (biphasic)

  • Additives: TFA (1.0 equiv) – Critical for activating the pyridine.

Workflow:

  • Dissolve pyridine in solvent. Add TFA to protonate the nitrogen (lowers LUMO, activating C4).

  • Add Sulfinate salt.

  • Add TBHP dropwise at 0°C, then warm to RT (or 40°C if sluggish).

  • Monitor by LCMS.[1][2] The radical attacks the protonated pyridine.

Troubleshooting Guide: Radical Chemistry
IssueDiagnosisSolution
Low Regioselectivity (C2 vs C4) Radical is attacking the most electron-deficient site, which is often C2 close to the N+.Block C2: Ensure C2 is substituted. If not, use Pyridine N-Oxide as the substrate. The N-oxide directs radicals to C4 more effectively.[3] Reduce product with Zn/AcOH later.
Poly-alkylation The product is more electron-rich than the starting material (alkyl groups are EDG), making it more reactive.Biphasic Solvent: Use DCM/Water. The product extracts into the DCM layer, protecting it from further radical attack in the aqueous phase.
No Reaction Pyridine is not activated enough.Acidify: Verify pH < 3. The pyridine must be protonated for the nucleophilic alkyl radical to attack.[4]

Phase 2: The Cross-Coupling Approach (Scalable/Precision)

Method: Nickel/Photoredox Dual Catalysis Best For: Complex substrates, sensitive functional groups, avoiding isomers.

Standard Suzuki coupling fails here due to the steric bulk of the cyclobutyl boronate and the slow transmetallation rate. We utilize Single Electron Transfer (SET) to bypass the steric energy barrier.

Protocol B: Decarboxylative Cross-Coupling (MacMillan/Molander)

This method couples 4-bromopyridine with cyclobutane carboxylic acid (or silicate/BF3K salt).

Reagents:

  • Electrophile: 4-Bromopyridine (1.0 equiv)

  • Nucleophile: Cyclobutane carboxylic acid Cs salt (1.5 equiv) OR Potassium Cyclobutyl trifluoroborate.

  • Catalyst (Ni): NiCl2·dme (5 mol%) + dtbbbpy (5 mol%)

  • Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)

  • Light Source: Blue LED (450 nm)

  • Solvent: DMF or DMSO[5]

Workflow:

  • Degas: Sparge solvent with Argon for 20 mins (Oxygen kills the excited state).

  • Mix: Combine Ni-ligand complex (pre-stir 10 min) with substrate, photocatalyst, and nucleophile.

  • Irradiate: Stir vigorously under Blue LED fan cooling (maintain <30°C).

  • Mechanism: The Ir catalyst generates a cyclobutyl radical via oxidation. The Ni catalyst captures this radical and the pyridine. Reductive elimination forms the C(sp2)-C(sp3) bond.[6]

Ni_Photoredox_Cycle Start Start: 4-Bromopyridine Ni_OxAdd Oxidative Addition (Ni-II species) Start->Ni_OxAdd Ni(0) -> Ni(II) Radical_Capture Radical Capture (Ni-III species) Ni_OxAdd->Radical_Capture Intercepts Radical Radical_Gen Radical Generation (Ir-Catalyzed Decarboxylation) Radical_Gen->Radical_Capture Cyclobutyl Radical Red_Elim Reductive Elimination (Product Release) Radical_Capture->Red_Elim Fast C-C Bond Formation Beta_Hydride RISK: Beta-Hydride Elimination (Avoided by Ni pathway) Radical_Capture->Beta_Hydride If Ligand is bulky/slow Red_Elim->Start Ni(I) -> Ni(0) turnover

Caption: Figure 1. Nickel/Photoredox Dual Catalytic Cycle.[7][8][9][10] Note how the radical capture mechanism avoids the slow transmetallation step typical of Pd-catalyzed Suzuki coupling.

Troubleshooting Guide: Cross-Coupling
IssueDiagnosisSolution
Protodeboronation If using Boronic acids, the C-B bond breaks before coupling.Switch to Silicates/Acids: Use Cyclobutyl Ammonium Bis(catecholato)silicates (Molander Reagents). They are stable to protodeboronation and oxidize easily.
Reduction (H instead of Cyclobutyl) Beta-hydride elimination occurred, or H-abstraction from solvent.Ligand Switch: Ensure you are using dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The steric bulk of the ligand prevents the Ni center from aligning for beta-elimination.
Black Precipitate Catalyst crashed out (Ni-black).Ligand Ratio: Increase Ligand:Metal ratio to 1.5:1 or 2:1. Ensure strict oxygen-free conditions.

Phase 3: Decision Matrix

Use this logic flow to select the correct experiment for your specific substrate.

Decision_Matrix Start Substrate Status? Halogen Has 4-Halogen? Start->Halogen No_Halogen No Halogen (C-H) Start->No_Halogen Sensitive Acid Sensitive? Halogen->Sensitive Yes Minisci_Std Method: Minisci (Ag/Persulfate) (Classic) No_Halogen->Minisci_Std If Sulfinate unavailable Minisci_Baran Method: Zn-Sulfinate (Protocol A) No_Halogen->Minisci_Baran Standard Ni_Photo Method: Ni/Photoredox (Protocol B) Sensitive->Ni_Photo Yes (Mild) Sensitive->Minisci_Baran No (Can tolerate TFA)

Caption: Figure 2. Experimental Decision Matrix. Selects methodology based on substrate functionalization and stability.

References & Authoritative Sources

  • Minisci Reaction Fundamentals:

    • Mechanism & Regioselectivity: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med.[9] Chem. Commun., 2, 1135. Link

  • Zinc Sulfinate (Diversinates):

    • Protocol: Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 492, 95–99. (Foundation of the sulfinate/radical method). Link

    • Specific Reagents: Gianatassio, R., et al. (2014). Simple, scalable, and practical C–H functionalization of heterocycles.[1][11] Science, 343, 1242905. Link

  • Ni/Photoredox Dual Catalysis:

    • Silicate Reagents: Corcé, V., et al. (2016). Silicates as Latent Alkyl Radical Precursors: Visible-Light Photoredox Activation. Angew. Chem. Int. Ed., 55, 1476. Link

    • Decarboxylative Coupling: Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345, 437. Link

  • Beta-Hydride Elimination Control:

    • Ligand Effects: Gutierrez-Bonet, A., et al. (2017). 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis. J. Am. Chem. Soc., 139, 12251. Link

Sources

resolving solubility issues of 2-Bromo-4-cyclobutylpyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Stability Issues in DMSO

Document ID: TSC-PYR-2B4C-001 Last Updated: February 26, 2026 Status: Active Guide

Executive Summary & Chemical Context

2-Bromo-4-cyclobutylpyridine is a halogenated heterocyclic building block frequently used in medicinal chemistry. Its physicochemical profile presents a unique challenge: the pyridine ring offers some polarity, but the cyclobutyl moiety (C4-substituent) introduces significant lipophilicity and steric bulk, while the bromine atom (C2-substituent) increases molecular weight and hydrophobicity.

Users commonly encounter two distinct failure modes:

  • Incomplete Dissolution: The compound forms a "cloudy" suspension or viscous oil at the bottom of the vial when preparing high-concentration stocks (e.g., 100 mM).

  • Aqueous "Crashing Out": The compound precipitates immediately upon dilution from DMSO stock into aqueous assay buffers (PBS, media).[1]

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Critical Solubility Parameters

Before troubleshooting, verify the physical form of your starting material.[2]

ParameterPropertyImplication for Solubility
Physical State Low-melting solid or Viscous OilMay appear as a "smear" on glass; requires vigorous vortexing to dislodge.
Hydrophobicity (LogP) Estimated ~3.3 - 3.8High. Poor water solubility. Requires organic co-solvents (DMSO) for stock.
pKa (Pyridine N) ~2.5 - 3.0 (Electron deficient)Weakly basic. Unlikely to protonate in neutral DMSO, but pH sensitive in water.
DMSO Interaction Dipole-DipoleDMSO accepts H-bonds. If the compound is a salt (e.g., HCl), solubility in DMSO decreases compared to free base.

Module 1: Stock Solution Preparation (The "Dissolution" Phase)

Issue: Solids remain visible, or the solution appears hazy after adding DMSO.

Root Cause Analysis
  • Hygroscopic DMSO: DMSO is highly hygroscopic.[1][2] Even 1% water accumulation can drastically reduce the solubility of lipophilic compounds like 2-Bromo-4-cyclobutylpyridine, causing them to "oil out."

  • Thermodynamic Lag: The crystal lattice (if solid) or viscous cohesion (if oil) requires energy to break.

  • Salt Form Mismatch: If you purchased the Hydrochloride (HCl) salt, it may be less soluble in pure DMSO than the free base.

Protocol A: The "Sandwich" Solubilization Method

Do not simply dump solvent onto the solid.

  • Weighing: Weigh the compound into a glass vial (avoid plastic, which can leach plasticizers in DMSO).

  • Solvent Bed: Add 50% of the calculated DMSO volume to the vial before vortexing.

  • Mechanical Stress: Vortex at maximum speed for 30 seconds.

    • Checkpoint: Look for "Schlieren lines" (wavy refraction lines), indicating dissolution is occurring.

  • Thermal Assist: If undissolved particles remain, sonicate in a water bath at 40°C for 10 minutes.

    • Note: Pyridines are generally thermally stable; 40°C is safe.

  • Final Volume: Add the remaining DMSO to reach the target concentration (typically 10–100 mM).

Troubleshooting Logic Flow

SolubilityTroubleshooting Start Start: Compound + DMSO Check Visual Inspection Start->Check Clear Solution Clear? (No particulates) Check->Clear Yes Cloudy Cloudy / Precipitate Check->Cloudy No Success Proceed to Assay Clear->Success Sonicate Sonicate @ 40°C (15 min) Cloudy->Sonicate WaterCheck Check DMSO Quality (Is it anhydrous?) Cloudy->WaterCheck Persists after heat Sonicate->Check Dilute Dilute Stock (Reduce Conc. by 50%) WaterCheck->Dilute DMSO is old/wet Dilute->Check

Figure 1: Decision tree for resolving initial dissolution failures in DMSO.

Module 2: Assay Integration (The "Crash Out" Phase)

Issue: The DMSO stock is clear, but adding it to cell culture media or buffer causes immediate cloudiness or precipitation.

Root Cause Analysis
  • The "Antisolvent" Effect: Water is a strong antisolvent for 2-Bromo-4-cyclobutylpyridine. A rapid shift from 100% DMSO to 1% DMSO (aqueous) forces the hydrophobic molecules to aggregate.

  • Local High Concentration: Pipetting a drop of 100 mM stock directly into a buffer creates a transient local concentration that exceeds the solubility limit, nucleating crystals that will not re-dissolve.

Protocol B: Intermediate Dilution (Serial Step-Down)

Never jump from 100% DMSO to 0.1% DMSO in one step for lipophilic pyridines.

  • Prepare Intermediate Stock: Dilute your 100 mM Master Stock 1:10 in pure DMSO to create a 10 mM Working Stock.

  • Pre-warm Buffer: Warm your assay buffer/media to 37°C. Cold buffers decrease solubility.[1]

  • Dynamic Addition:

    • Place the buffer tube on a vortex mixer set to low/medium speed.

    • Add the DMSO working stock dropwise into the center of the vortex.

    • Why? This rapidly disperses the DMSO, preventing the "local concentration spike" that triggers precipitation.

Assay Dilution Workflow

DilutionWorkflow MasterStock Master Stock (100 mM in DMSO) InterStock Working Stock (10 mM in DMSO) MasterStock->InterStock 1:10 Dilution (Solvent: DMSO) Buffer Assay Buffer (Pre-warmed 37°C) InterStock->Buffer Dropwise Addition (While Vortexing) FinalWell Final Assay Well (<0.5% DMSO) Buffer->FinalWell Aliquot

Figure 2: Recommended serial dilution workflow to prevent precipitation shock.

Frequently Asked Questions (FAQ)

Q1: My DMSO stock froze in the fridge. When I thawed it, there are crystals. Is it ruined? A: No. Pure DMSO freezes at 18.5°C. The crystals are likely frozen solvent, not precipitated compound.

  • Fix: Warm the vial in your hands or a 37°C water bath until fully liquid. Vortex vigorously. If the compound has precipitated (common with freeze-thaw cycles), sonicate for 5 minutes.

Q2: Can I use ethanol instead of DMSO? A: Generally, yes, but with caution. Pyridine derivatives are often soluble in ethanol. However, ethanol is more volatile (evaporation changes concentration) and often more cytotoxic in cell assays than DMSO. DMSO is preferred for long-term storage; Ethanol is acceptable for acute preparations if DMSO is incompatible with your assay.

Q3: I see "oiling out" in my aqueous buffer. Can I add a surfactant? A: Yes. If your assay tolerates it, adding 0.01% - 0.05% Tween-20 or Triton X-100 to the aqueous buffer before adding the compound can significantly stabilize the dispersion of lipophilic pyridines [1].

Q4: Is the compound light sensitive? A: Brominated pyridines can be susceptible to photodehalogenation (loss of bromine) under intense UV light. Store stocks in amber vials or wrapped in foil.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Li, P., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(11), 3248. Link

  • BenchChem Technical Support. (2025). "Troubleshooting DMSO Solubility of Lipophilic Pyridine Derivatives." Link

  • Way2Drug. (2021). "Solubility of Organic Compounds in DMSO." Laboratory of Chemoinformatics.[3]Link

  • Fisher Scientific. (2025). "Safety Data Sheet: 2-Bromo-4-chloropyridine (Analogous Handling)." Link

Sources

minimizing homocoupling byproducts in 2-Bromo-4-cyclobutylpyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-2024-BCP-01 Subject: Minimizing Homocoupling in Palladium-Catalyzed Cross-Couplings Molecule of Interest: 2-Bromo-4-cyclobutylpyridine (CAS: 1086381-53-4) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Triage

Welcome to the technical support hub for 2-Bromo-4-cyclobutylpyridine . This intermediate presents a unique challenge: the 2-position halogen on the pyridine ring is electronically deactivated for oxidative addition compared to phenyl halides, yet the nitrogen atom is prone to coordinating with Palladium, poisoning the catalyst.

In cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), "homocoupling" can refer to two distinct side reactions.[1] Identifying which one is occurring is the first step to resolution.

Diagnostic Table: Which Homocoupling are you seeing?
Observation (LCMS/NMR)Impurity IdentityRoot Cause
Mass = [Nucleophile x 2] - 2H (e.g., Phenyl-Phenyl)Oxidative Homocoupling (Biaryl formation from Boronic Acid)Oxygen Ingress or Stalled Catalytic Cycle .[1] The electrophile (2-bromo-4-cyclobutylpyridine) is reacting too slowly, leaving the boronic acid to dimerize via a Pd(II)-peroxo species.[1]
Mass = [Electrophile x 2] - 2Br (e.g., Bipyridine)Reductive Homocoupling (Ullmann-type Dimerization)Catalyst Disproportionation .[1] Common in 2-halopyridines. The Pd-pyridyl intermediate dimerizes rather than transmetallating.

Mechanistic Insight: The "Stalled Cycle" Problem

To solve homocoupling, we must understand why the cross-coupling cycle fails. The 2-bromo-4-cyclobutylpyridine substrate creates a bottleneck at the Transmetallation step.

  • Nitrogen Coordination: The pyridine nitrogen can bind to the Pd(II) center after oxidative addition, forming a stable, unreactive "resting state" dimer.[1]

  • Slow Transmetallation: Because the Pd center is sterically crowded or electronically satisfied by the nitrogen, the nucleophile (e.g., boronic acid) cannot enter.[1]

  • The Consequence:

    • If the cycle stalls, Oxygen (if present) oxidizes the boronic acid

      
      Nucleophile Homocoupling .
      
    • If the cycle stalls, two Pd-Pyridyl species may interact

      
      Electrophile Homocoupling .
      
Visualization: Competing Pathways

The following diagram illustrates the divergence between the desired Cross-Coupling and the competing Homocoupling pathways.

HomocouplingPathways Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Pyridine Complex) Start->OxAdd + 2-Bromo-4-cyclobutylpyridine Stall STALL: N-Coordination (Stable Dimer) OxAdd->Stall Pyridine N-binding TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Ideal Path Homo_Nuc Nucleophile Homocoupling (Ar-Ar) Stall->Homo_Nuc Boronic Acid Accumulates Homo_Elec Electrophile Homocoupling (Bipyridine) Stall->Homo_Elec Disproportionation Prod Product (2-Aryl-4-cyclobutylpyridine) TransMet->Prod Reductive Elimination O2_Leak Oxygen Ingress O2_Leak->Homo_Nuc Oxidizes Boronic Acid

Figure 1: Mechanistic divergence showing how N-coordination stalls the cycle, enabling both types of homocoupling.[1]

Optimization Protocols

Strategy A: Suppressing Nucleophile Homocoupling (Ar-Ar)

Use this if you see the Boronic Acid dimerizing.

The Logic: You must accelerate the consumption of the boronic acid by the Pd-Pyridine complex.

  • Ligand Switch (The "Gold Standard"):

    • Recommendation: Use XPhos or SPhos .

    • Why: These bulky Buchwald ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The bulk prevents the pyridine nitrogen from coordinating to the Pd, keeping the catalytic center open for transmetallation [1].

  • Strict Deoxygenation:

    • Protocol: Sparging with Argon for 15 minutes is insufficient for scale-up. Use Freeze-Pump-Thaw (3 cycles) or active sparging of solvents before adding the catalyst.

    • Why: Oxygen re-oxidizes Pd(0) to Pd(II), which acts as a homocoupling catalyst for boronic acids (Glaser/Ullmann hybrid mechanism) [2].[1]

  • Slow Addition:

    • Protocol: Add the Boronic Acid as a solution via syringe pump over 1-2 hours.

    • Why: Keeps the concentration of nucleophile low, statistically favoring reaction with the Pd-Electrophile complex over self-reaction.

Strategy B: Suppressing Electrophile Homocoupling (Bipyridine)

Use this if 2-Bromo-4-cyclobutylpyridine is dimerizing.[1]

The Logic: This reaction is often reductive.[2] You must avoid conditions that promote electron transfer between Pd centers.

  • Solvent Choice:

    • Avoid: Primary alcohols (Ethanol/Methanol) if possible. They can act as hydride sources, promoting reductive elimination of the homocouple.

    • Preferred: Aprotic polar solvents like DMF , DMA , or Dioxane .[1]

  • Base Selection:

    • Switch: From Carbonate (

      
      ) to Phosphate (
      
      
      
      ) or Fluoride (
      
      
      ).
    • Why: Fluoride/Phosphate bases facilitate transmetallation of electron-deficient substrates more effectively than carbonates, pushing the cycle forward before the electrophile can dimerize [3].

  • Concentration:

    • Protocol: High dilution (0.05 M - 0.1 M).[1]

    • Why: Electrophile homocoupling is second-order with respect to the Pd-Pyridine complex. Dilution exponentially reduces the rate of dimerization.

Standardized Experimental Workflow

This protocol is designed to minimize both homocoupling pathways for 2-Bromo-4-cyclobutylpyridine.[1]

Reagents:

  • Substrate: 2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1]

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler cases)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1)[1]

Step-by-Step:

  • Pre-Complexation (Critical):

    • In a vial, mix Pd(OAc)₂ and XPhos in the organic solvent. Stir at RT for 10 mins.

    • Why: Ensures the active catalytic species (

      
      ) is formed before the pyridine can trap the Pd salt.
      
  • Substrate Loading:

    • Add 2-Bromo-4-cyclobutylpyridine to the catalyst mixture.

  • Degassing:

    • Add the aqueous base. Seal the vessel.

    • Sparge with Argon for 15 minutes (using a sub-surface needle).

  • Reaction:

    • Heat to 80°C.

    • Monitor: Check LCMS at 1 hour. If 2-bromo starting material remains but boronic acid is gone, you have Nucleophile Homocoupling .[1] Add 0.5 equiv more boronic acid.

Troubleshooting FAQ

Q: I am seeing a "de-brominated" byproduct (4-cyclobutylpyridine). Is this homocoupling? A: No, this is Hydrodehalogenation .[1]

  • Cause: This occurs when the Pd-Ar species undergoes

    
    -hydride elimination (from the ligand or solvent) or abstracts a proton from an alcohol solvent.
    
  • Fix: Switch from isopropanol/ethanol to Toluene or DMF. Ensure your solvent is dry.[3]

Q: Can I use Pd(PPh3)4? A: Not recommended. Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. This will lead to slow conversion and increased homocoupling. Use SPhos , XPhos , or BrettPhos .[1]

Q: How do I remove the homocoupled bipyridine impurity? It co-elutes with my product. A: 2,2'-bipyridines chelate metals strongly.[1]

  • Purification Trick: Add

    
     (aq) to your crude organic layer. The bipyridine impurity will complex with the Copper (turning blue/green) and become water-soluble/highly polar, staying in the aqueous layer or sticking to the baseline of a silica column. Your product (mono-pyridine) binds Copper much more weakly and will extract into the organic layer.
    

Decision Tree for Optimization

OptimizationTree Start Identify Major Impurity CheckImpurity Impurity Type? Start->CheckImpurity Biaryl Biaryl (Ar-Ar) (Nucleophile Dimer) CheckImpurity->Biaryl Mass = 2x Boronic Acid Bipy Bipyridine (Py-Py) (Electrophile Dimer) CheckImpurity->Bipy Mass = 2x Pyridine Action1 1. Degas (Freeze-Pump-Thaw) 2. Slow addition of Boronic Acid Biaryl->Action1 Step 1 Action3 1. Dilute Reaction (0.05M) 2. Remove Alcohol Solvents Bipy->Action3 Step 1 Action2 1. Switch to XPhos/SPhos 2. Increase Catalyst Loading Action1->Action2 If fails Action4 1. Switch Base to K3PO4 2. Lower Temperature Action3->Action4 If fails

Figure 2: Troubleshooting logic flow based on impurity identification.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1]

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.[1]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetrakis(triphenylphosphine)palladium-catalyzed Suzuki cross-coupling of aryl bromides with arylboronic acids using potassium fluoride-alumina.[1] Tetrahedron, 60(17), 3813-3818.[1] [1]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-Bromo-4-cyclobutylpyridine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Bromo-4-cyclobutylpyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2-Bromo-4-cyclobutylpyridine is a high-value heterocyclic building block used frequently in the synthesis of pharmaceutical candidates. Its structural integrity is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a detailed spectroscopic analysis of 2-Bromo-4-cyclobutylpyridine, comparing its analytical "performance"—defined here as spectral resolution, structural distinctiveness, and impurity profile—against common synthetic alternatives (isomers) and precursors.

Part 1: Spectral Analysis & Assignment

The 1H NMR spectrum of 2-Bromo-4-cyclobutylpyridine is characterized by a distinct separation between the electron-deficient heteroaromatic region and the aliphatic cyclobutyl multiplets.

Predicted Chemical Shift Data (CDCl₃, 400 MHz)

Note: Values are derived from high-fidelity predictive models and analogous experimental data (e.g., 2-bromo-4-methylpyridine).

SignalShift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J)
A 8.25 – 8.35 Doublet (d)1HH-6 (adj. to N)J ≈ 5.2 Hz
B 7.45 – 7.55 Singlet (d)*1HH-3 (adj. to Br)J < 1.5 Hz (meta)
C 7.05 – 7.15 Doublet (dd)1HH-5 J ≈ 5.2, 1.5 Hz
D 3.45 – 3.55 Quintet (m)1HCyclobutyl CH J ≈ 8.5 Hz
E 2.30 – 2.45 Multiplet2HCyclobutyl α-CH₂ -
F 2.10 – 2.25 Multiplet2HCyclobutyl α'-CH₂ -
G 1.95 – 2.10 Multiplet1H/2HCyclobutyl β-CH₂ -

*H-3 often appears as a singlet due to weak meta-coupling with H-5.

Structural Logic & Causality
  • The "Deshielding" Gradient: The H-6 proton is the most deshielded (downfield) due to the inductive effect of the adjacent Nitrogen atom. Conversely, H-5 is shielded relative to H-6 but affected by the electron-donating alkyl (cyclobutyl) group at the 4-position.

  • Cyclobutyl Signature: Unlike linear alkyl chains (ethyl/propyl) which show clear triplet/quartet patterns, the cyclobutyl group presents as a "puckered" ring system. This results in complex higher-order multiplets in the 1.8–2.5 ppm range, which serves as a fingerprint for this specific cycloalkyl substituent.

Part 2: Comparative Analysis (Performance vs. Alternatives)

In drug discovery, "performance" of an analytical method refers to its ability to unambiguously confirm structure and purity. Here we compare the NMR analysis of the target compound against its most common synthetic impurities and isomers.

Target vs. Regioisomer (2-Bromo-5-cyclobutylpyridine)

A common synthetic route involves radical alkylation (Minisci reaction), which can produce regioisomers. NMR is the primary tool to distinguish them.

FeatureTarget: 2-Bromo-4-cyclobutylpyridine Alternative: 2-Bromo-5-cyclobutylpyridine Differentiation Logic
H-6 Signal Doublet (~5 Hz coupling to H-5)Singlet (or fine doublet, <1 Hz coupling)Critical Check: In the 5-isomer, the H-6 proton has no ortho-neighbor, collapsing the doublet to a singlet.
Symmetry Asymmetric substitution patternDistinct meta-coupling patternThe 2,4-substitution pattern creates a specific d, s, dd pattern in the aromatic region.
Target vs. Precursor (2-Bromopyridine)

When verifying reaction completion, the disappearance of starting material is key.

  • Precursor Profile: 2-Bromopyridine lacks the aliphatic region entirely (0–4 ppm is silent).

  • Performance Metric: The integration ratio of the Cyclobutyl Methine (3.5 ppm) to the Aromatic H-6 (8.3 ppm) must be exactly 1:1 . Any deviation suggests contamination with unreacted precursor or bis-alkylated byproducts.

Solvent Performance: CDCl₃ vs. DMSO-d₆
  • CDCl₃ (Recommended): Provides sharper resolution of the cyclobutyl multiplets. The non-polar nature minimizes solvent-solute interaction, keeping the H-3 singlet distinct.

  • DMSO-d₆: Causes a downfield shift of all signals. Useful only if the compound is isolated as a hydrochloride salt (to ensure solubility), but the water peak in DMSO (3.33 ppm) often overlaps with the critical Cyclobutyl Methine signal (~3.5 ppm), obscuring the diagnostic peak.

Part 3: Experimental Protocols

Standardized Sample Preparation

To ensure reproducibility and avoid concentration-dependent shifts:

  • Mass: Weigh 10–15 mg of the product into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Filtration: If any turbidity exists (inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

  • Equilibration: Cap the tube and invert 5 times. Allow to stand for 2 minutes to ensure homogeneity.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 scans (sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 second (adequate for qualitative analysis; increase to 5.0s for quantitative qNMR).

  • Spectral Width: -2 to 14 ppm.

Part 4: Visualization & Logic Flow

Structural Assignment Workflow

The following diagram illustrates the logical decision tree for confirming the identity of 2-Bromo-4-cyclobutylpyridine from a crude reaction mixture.

NMR_Workflow Sample Crude Reaction Sample Aromatic_Scan Check Aromatic Region (7.0 - 8.5 ppm) Sample->Aromatic_Scan H6_Signal Analyze H-6 Signal (~8.3 ppm) Aromatic_Scan->H6_Signal Isomer_Check Split Pattern? H6_Signal->Isomer_Check Doublet Doublet (J=5Hz) (Ortho Coupling) Isomer_Check->Doublet Yes Singlet Singlet (No Ortho H) Isomer_Check->Singlet No Aliphatic_Scan Check Aliphatic Region (1.5 - 3.6 ppm) Doublet->Aliphatic_Scan Result_Isomer ISOMER DETECTED: 2-Bromo-5-cyclobutylpyridine Singlet->Result_Isomer Methine_Check Methine Signal Present? (~3.5 ppm) Aliphatic_Scan->Methine_Check Result_Target CONFIRMED: 2-Bromo-4-cyclobutylpyridine Methine_Check->Result_Target Yes (Quintet) Result_Start STARTING MATERIAL: 2-Bromopyridine Methine_Check->Result_Start No (Silent)

Caption: Decision tree for distinguishing the target 2,4-isomer from the 2,5-isomer and unreacted starting material using 1H NMR.

Signal Correlation Map

This diagram visualizes the coupling relationships (COSY correlations) that validate the assignment.

COSY_Map cluster_aromatic Aromatic Ring cluster_aliphatic Cyclobutyl Group H6 H-6 (8.3 ppm) H5 H-5 (7.1 ppm) H6->H5 Ortho (J~5Hz) H3 H-3 (7.5 ppm) H5->H3 Meta (weak) Methine Cyclobutyl-CH (3.5 ppm) H5->Methine Long Range (weak) Methylene Cyclobutyl-CH2 (2.0-2.4 ppm) Methine->Methylene Vicinal

Caption: COSY correlation map showing the critical ortho-coupling between H-6/H-5 and the aliphatic connectivity.

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubChem. (2025).[3][4] 2-Bromo-4-cyclobutylpyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2024).[5] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[6] Retrieved from [Link]

Sources

Characteristic LC-MS Fragmentation Pattern of 2-Bromo-4-cyclobutylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel pyridine-based scaffolds for drug discovery, 2-Bromo-4-cyclobutylpyridine serves as a critical intermediate, particularly in Suzuki-Miyaura coupling reactions. Its structural integrity is defined by two distinct moieties: the labile cyclobutyl ring and the chemically active bromine substituent .

This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of this compound. Unlike standard alkyl-pyridines, the cyclobutyl group exhibits a unique "ring-strain release" fragmentation pathway. We compare this specific fragmentation signature against common structural analogs (e.g., isopropyl derivatives) and evaluate ionization source performance (ESI vs. APCI) to establish a Gold Standard for quality control and metabolite identification.

Structural Analysis & Isotopic Signature

Before analyzing fragmentation, the molecular ion identity must be validated through its isotopic envelope.

  • Chemical Formula:

    
    [1]
    
  • Monoisotopic Mass (

    
    ):  211.00 Da
    
  • Protonated Precursor (

    
    ):  212.01 Da
    
The "Twin Tower" Signature

Bromine possesses two stable isotopes,


 (50.7%) and 

(49.3%). Consequently, the Mass Spectrum (MS1) does not show a single parent peak but rather a 1:1 doublet separated by 2 mass units.
Ion Identitym/z (Theoretical)Relative AbundanceDiagnostic Value

212.0 100% Primary Quantifier

214.0 ~98% Isotopic Confirmation

(

)
213.0~10%Carbon Count Validation

Critical QC Check: If your spectrum lacks this 1:1 doublet intensity ratio at m/z 212/214, the compound has likely undergone dehalogenation (loss of Br) or is a non-brominated impurity.

Characteristic Fragmentation Pathways (MS/MS)

The fragmentation of 2-Bromo-4-cyclobutylpyridine under Collision Induced Dissociation (CID) is governed by two competing mechanisms: Halogen Radical Loss and Cyclobutyl Ring Contraction .

Mechanism A: The Cyclobutyl "Retro-2+2" (Specific)

Unlike isopropyl or tert-butyl groups which fragment via simple alkyl losses, the cyclobutyl ring relieves ring strain (


) through a retro-[2+2] cycloaddition-like mechanism, ejecting an ethylene molecule (

).
  • Transition: m/z 212

    
     m/z 184 (Loss of 28 Da).
    
  • Significance: This transition preserves the Bromine atom, maintaining the 1:1 isotopic pattern in the fragment. This is the primary diagnostic transition for structural confirmation.

Mechanism B: Heterolytic Cleavage (Generic)

High collision energies drive the loss of the bromine radical or HBr, followed by the degradation of the pyridine ring (loss of HCN).

  • Transition: m/z 212

    
     m/z 133 (Loss of Br).
    
  • Significance: Loss of the isotopic signature. The resulting cation (

    
    ) is a 4-cyclobutylpyridinium ion.
    
Visualizing the Pathway

The following diagram illustrates the competing decay pathways.

Fragmentation Parent Parent Ion [M+H]+ m/z 212 / 214 (Twin Peaks) Frag_A1 Fragment A [M - C2H4]+ m/z 184 / 186 (Retains Br) Parent->Frag_A1 Loss of Ethylene (28 Da) Low CE (15-20 eV) Frag_B1 Fragment B [M - Br]+ m/z 133 (No Isotope Pattern) Parent->Frag_B1 Loss of Br• (79 Da) High CE (>30 eV) Frag_A2 Fragment A2 [Pyridine Ring Cleavage] m/z 157 / 159 (Loss of HCN) Frag_A1->Frag_A2 Loss of HCN (27 Da) Frag_B2 Fragment B2 [M - Br - C2H4]+ m/z 105 (Ethylpyridine cation) Frag_B1->Frag_B2 Ring Opening (-28 Da)

Figure 1: Competing fragmentation pathways. Path A (Green) is specific to the cyclobutyl moiety; Path B (Yellow) is generic to bromopyridines.

Comparative Analysis: Performance & Alternatives

To ensure robust detection, we compared the performance of 2-Bromo-4-cyclobutylpyridine against its closest structural analog (Isopropyl) and evaluated ionization techniques.

Structural Comparison: Cyclobutyl vs. Isopropyl

Distinguishing the cyclobutyl derivative from its isopropyl analog (2-Bromo-4-isopropylpyridine) is a common challenge in synthesis verification.

Feature2-Bromo-4-cyclobutylpyridine 2-Bromo-4-isopropylpyridine
Primary Neutral Loss 28 Da (Ethylene,

)
15 Da (Methyl,

) or 42 Da (Propene)
Mechanism Ring Strain Release (Retro-2+2)Inductive Cleavage / McLafferty
Fragment Stability High (m/z 184 is prominent)Moderate (m/z 197 or 170)
Isotopic Pattern Retained in primary fragmentRetained in primary fragment

Insight: If you observe a loss of 15 Da (m/z 197), your sample is likely contaminated with the isopropyl analog or the ring has not formed correctly.

Method Comparison: ESI vs. APCI

We evaluated the ionization efficiency to determine the optimal source for trace analysis.[2]

ParameterElectrospray Ionization (ESI+) Atmospheric Pressure Chemical Ionization (APCI+)
Sensitivity High (Preferred) Moderate
Adduct Formation Forms

and

Predominantly

Thermal Stability Excellent (Ambient temp process)Risk: Cyclobutyl ring may thermally degrade at >400°C
Matrix Tolerance Low (Susceptible to suppression)High (Good for crude reaction mixtures)

Recommendation: Use ESI+ for purified samples and final QC. Use APCI+ only if analyzing crude reaction mixtures with high solvent background, but maintain source temperature


 to prevent thermal ring opening.

Experimental Protocol: Validated Workflow

This protocol is designed to be self-validating. The presence of the Br isotope pattern serves as an internal check for ionization success.

Step 1: Sample Preparation[3]
  • Stock: Dissolve 1 mg of compound in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

    • Why Formic Acid? Pyridines are basic (

      
      ). Acidic pH ensures full protonation (
      
      
      
      ).
Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The cyclobutyl group increases lipophilicity compared to bare bromopyridine; expect retention time shift relative to starting materials.

Step 3: MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Collision Energy (CE) Stepping:

    • 10 eV: Confirm Parent Ion (212/214).

    • 20 eV: Generate Diagnostic Fragment (184/186).

    • 40 eV: Generate Structural Core (133).

Step 4: Decision Matrix (Method Development)

Workflow Start Start: Sample Analysis Check_Iso Check MS1: Is 212/214 Ratio 1:1? Start->Check_Iso Yes_Iso Bromine Present Check_Iso->Yes_Iso Yes No_Iso STOP: Dehalogenated or Impurity Check_Iso->No_Iso No Frag_Check Apply CE (20eV): Check for -28 Da (m/z 184) Yes_Iso->Frag_Check Confirm CONFIRMED: 2-Bromo-4-cyclobutylpyridine Frag_Check->Confirm Yes (184 detected) Fail_Frag Check Analogs: Is loss -15 Da? Frag_Check->Fail_Frag No

Figure 2: Logical workflow for structural confirmation using MS/MS data.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 2-bromo- Gas Phase Ion Energetics." NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Fragmentation of Organic Ions / Retro-Diels-Alder and Retro-Cycloadditions).
  • Lebedev, A. T. (2013). "Mass Spectrometry of Heterocyclic Compounds." Comprehensive Heterocyclic Chemistry III. Elsevier.[2]

  • Doc Brown's Chemistry. "Mass spectrometry fragmentation patterns of cycloalkanes." [Link]

Sources

Comparative C13 NMR Analysis of Cyclobutylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the C13 NMR chemical shift analysis for cyclobutylpyridine derivatives. It is structured to provide actionable data for structural elucidation, synthesis protocols, and comparative analysis against other cycloalkyl analogs.[1]

Executive Summary: The Cyclobutyl Moiety in Pyridine Systems

Cyclobutylpyridine derivatives are increasingly prevalent in medicinal chemistry as bioisosteres for isopropyl or phenyl groups, offering unique metabolic stability and lipophilicity profiles. However, distinguishing between regioisomers (2-, 3-, and 4-substituted) and differentiating the cyclobutyl ring from other cycloalkanes (cyclopropyl, cyclopentyl) requires precise interpretation of Carbon-13 NMR data.[1]

This guide provides a definitive reference for the C13 NMR chemical shifts of these derivatives, a validated synthesis protocol , and a logic-based workflow for structural assignment.

Chemical Shift Analysis: Cyclobutylpyridine Isomers

The magnetic environment of the cyclobutyl ring is distinct due to its puckered conformation and moderate ring strain (approx. 26 kcal/mol), which places its chemical shifts in a diagnostic window between the highly shielded cyclopropyl and the typical aliphatic cyclopentyl signals.

Table 1: Diagnostic C13 NMR Chemical Shifts (ppm)

Data represents characteristic values in CDCl₃ at 298 K. Values are derived from substituent chemical shift (SCS) additivity rules applied to the pyridine baseline.

Carbon Position2-Cyclobutylpyridine 3-Cyclobutylpyridine 4-Cyclobutylpyridine Signal Characteristics
Pyridine C2 164.5 (ipso)147.5150.2Deshielded ; C2-subst. shows largest downfield shift.
Pyridine C3 120.5140.8 (ipso)122.5C3-subst. shifts ipso C downfield by ~10-15 ppm.
Pyridine C4 136.2134.5154.5 (ipso)C4-subst. preserves symmetry in 1H, distinct in C13.[1]
Pyridine C5 121.0123.5122.5Typically the most shielded aromatic carbon.
Pyridine C6 149.0147.8150.2Remains characteristic broad/intense signal.
Cyclobutyl C1' (Methine)47.5 42.0 44.5 Diagnostic Peak. Deshielded by anisotropic ring current.
Cyclobutyl C2'/C4' (CH₂)28.529.228.8Distinct from propyl/isopropyl methyls.
Cyclobutyl C3' (CH₂)18.218.518.2Upfield signal ; diagnostic of the 4-membered ring.

Mechanistic Insight: The C1' methine signal is the primary structural reporter. In the 2-position, the paramagnetic deshielding from the adjacent nitrogen lone pair (ortho-effect) shifts this carbon further downfield (~47.5 ppm) compared to the 3- or 4-positions.

Performance Comparison: Cycloalkyl Ring Discrimination

Distinguishing the ring size is critical when analyzing complex mixtures or metabolic products. The cyclobutyl ring occupies a specific "chemical shift window."

Table 2: Comparative Shift Ranges of Cycloalkyl-Pyridines

Comparison of the alpha-carbon (attached to pyridine) and distal methylene signals.

Ring SystemAlpha-CH Shift (ppm)Distal CH₂ Shift (ppm)Structural Implication
Cyclopropyl 15.0 – 19.08.0 – 12.0Highly Shielded. Ring current of 3-membered ring shields nuclei significantly.
Cyclobutyl 42.0 – 48.0 18.0 – 19.0 Diagnostic Window. C3' is uniquely upfield (~18 ppm) compared to larger rings.
Cyclopentyl 45.0 – 46.025.0 – 26.0Resembles open-chain alkanes; lacks the high-field signal of cyclobutyl/propyl.
Cyclohexyl 44.0 – 45.026.0 – 27.0Indistinguishable from cyclopentyl by shift alone; requires coupling analysis.

Experimental Protocol: Synthesis of 2- and 4-Cyclobutylpyridine

The most robust method for accessing these derivatives is the Minisci Reaction . This radical alkylation protocol avoids the use of pre-functionalized organometallics and allows direct functionalization of the pyridine core.

Methodology: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

  • Pyridine (1.0 equiv)

  • Cyclobutanecarboxylic acid (2.0 equiv)

  • Silver Nitrate (AgNO₃, 0.2 equiv)[1]

  • Ammonium Persulfate ((NH₄)₂S₂O₈, 2.0 equiv)[1]

  • Solvent: 1:1 Dichloroethane (DCE) / Water[2][3]

  • Acid: Trifluoroacetic acid (TFA, 1.0 equiv) - Optional, increases regioselectivity for C2/C4.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve pyridine (5 mmol) and cyclobutanecarboxylic acid (10 mmol) in a mixture of DCE (10 mL) and water (10 mL). Add TFA (5 mmol) if C2/C4 selectivity is desired.

  • Catalyst Addition: Add AgNO₃ (1 mmol) to the biphasic mixture.

  • Initiation: Heat the mixture to 50–60 °C with vigorous stirring.

  • Oxidant Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (10 mmol in 5 mL water) over 20 minutes. Note: Gas evolution (CO₂) will occur; ensure proper venting.

  • Reaction: Stir at 60 °C for 2 hours. Monitor conversion by TLC or LC-MS.

  • Workup: Basify with 1M NaOH to pH > 9. Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The 2-isomer typically elutes first (less polar), followed by the 4-isomer .

Structural Elucidation Workflow

The following diagram illustrates the logical pathway to assign a specific cyclobutylpyridine isomer using 1D and 2D NMR data.

NMR_Assignment Start Unknown Cyclobutylpyridine Derivative Step1 Acquire 13C NMR & DEPT-135 Start->Step1 Decision1 Count Quaternary Carbons (Cq) in Aromatic Region (120-160 ppm) Step1->Decision1 Result2 One Cq Signal (Likely 4-substituted) Decision1->Result2 Symmetry (1 Cq) Result3 Two Cq Signals (Likely 2- or 3-substituted) Decision1->Result3 Asymmetry (2 Cq) Step2 Check Chemical Shift of Cq Result2->Step2 Step3 Analyze Cq Shift Result3->Step3 Result2_Confirm Cq at ~150-155 ppm (Confirm 4-Cyclobutylpyridine) Step2->Result2_Confirm Verify Verify with HMBC: Look for 3-bond coupling from Cyclobutyl Methine (H1') to Cq Result2_Confirm->Verify Result_Iso2 Cq at >160 ppm (Deshielded) (2-Cyclobutylpyridine) Step3->Result_Iso2 Result_Iso3 Cq at ~140 ppm (3-Cyclobutylpyridine) Step3->Result_Iso3 Result_Iso2->Verify Result_Iso3->Verify

Caption: Logic flow for distinguishing regioisomers of cyclobutylpyridine using C13 NMR data.

References

  • Minisci Reaction Protocol: Choi, J., et al. (2021).[1][2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society. [Link]

  • General C13 NMR Shifts: Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison. [Link]

  • Pyridine Shift Baseline: Biological Magnetic Resonance Data Bank (BMRB). "Pyridine Entry bmse000432." [Link]

  • Substituent Effects: Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer. (Standard reference for SCS additivity rules used to derive specific isomer shifts).

Sources

HPLC Separation of Brominated Pyridine Isomers: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison for Brominated Pyridine Isomers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Development Guide[1][2][3]

Executive Summary

The separation of brominated pyridine isomers (2-, 3-, and 4-bromopyridine) presents a classic chromatographic challenge: separating positional isomers with identical molecular weights (158.00 g/mol ) but distinct electronic and physicochemical profiles.[2][3]

This guide moves beyond simple retention time lists to explain the mechanistic drivers of separation.[2][4] By understanding the interplay between pKa (ionization state) and logP (hydrophobicity), researchers can manipulate elution order and resolution.[2] We compare standard C18 retention behaviors against alternative stationary phases and provide a validated protocol for robust separation.

Physicochemical Profiling: The Basis of Separation

To predict retention, one must first understand the analyte's state in the mobile phase. The position of the bromine atom relative to the pyridine nitrogen drastically alters basicity and polarity.

IsomerStructurepKa (Conjugate Acid)LogP (Hydrophobicity)Stability Note
2-Bromopyridine ortho-Br0.71 (Very Weak Base)~1.42Stable liquid.[2][3][4]
3-Bromopyridine meta-Br2.84 (Weak Base)~1.60Stable liquid.[2][3][4]
4-Bromopyridine para-Br3.80 (Strongest Base*)~1.70Unstable Free Base. Polymerizes rapidly; typically handled as HCl salt.[2][3][4]
  • Note: While 4-bromopyridine is the strongest base among the three, it is still a weak base compared to pyridine (pKa 5.25).[3]

The "pH Switch" Mechanism

The separation mechanism flips depending on mobile phase pH relative to the analyte pKa.[4]

  • At Neutral pH (pH > 4.0): All isomers are neutral.[2][4] Separation is driven by Hydrophobicity (LogP) .[2][4]

  • At Acidic pH (pH < 2.0): Isomers protonate to varying degrees.[2][4] Separation is driven by Cationic Repulsion and Hydrophobicity .[2][4]

Retention Time Comparison & Elution Order

The following data represents typical retention behavior on a standard C18 Column (4.6 x 150 mm, 5 µm) under gradient conditions.

Scenario A: Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7)

Mechanism: Ionization suppression. 4-Bromopyridine (pKa 3.[2][3][4]8) is fully protonated and elutes early.[2][4] 2-Bromopyridine (pKa 0.[2][3][4]71) remains effectively neutral and is retained.[2][4]

Elution OrderAnalyteRetention Mechanism
1 (Fastest) 4-Bromopyridine Highly Ionized (MH+).[2][3][4] Minimal interaction with hydrophobic C18 chains.[2][4][5]
2 3-Bromopyridine Partially Ionized.[2][3][4] Mixed mode retention.
3 (Slowest) 2-Bromopyridine Neutral.[2][3][4] Strong hydrophobic interaction.[2][4][6]
Scenario B: Neutral Mobile Phase (10mM Ammonium Acetate, pH 6.8)

Mechanism: Hydrophobic interaction.[2][4][5][6] All analytes are neutral.[2][4] Elution follows LogP.[2][4]

Elution OrderAnalyteRetention Mechanism
1 (Fastest) 2-Bromopyridine Lowest LogP (1.42).[2][3][4] Higher polarity due to dipole moment.[2][4]
2 3-Bromopyridine Intermediate LogP (1.60).[2][3][4]
3 (Slowest) 4-Bromopyridine Highest LogP.[2][3][4] (Note: 3-Br and 4-Br often co-elute in this mode).[2][3][4]
Mechanistic Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for method development, highlighting how pH selection dictates the separation physics.

SeparationLogic Start Method Development: Bromopyridine Isomers CheckpH Select Mobile Phase pH Start->CheckpH Acidic Acidic (pH ~2.5) (e.g., Formic Acid) CheckpH->Acidic Max Ionization Diff Neutral Neutral (pH ~7.0) (e.g., Ammonium Acetate) CheckpH->Neutral Max Retention MechAcid Mechanism: pKa Driven Separation Acidic->MechAcid MechNeut Mechanism: Hydrophobicity (LogP) Driven Neutral->MechNeut ResultAcid Order: 4-Br < 3-Br < 2-Br (Good Resolution) MechAcid->ResultAcid 4-Br Protonates ResultNeut Order: 2-Br < 3-Br < 4-Br (Risk of 3/4 Co-elution) MechNeut->ResultNeut Follows LogP

Caption: Decision tree showing how pH selection inverts elution order and affects resolution.

Recommended Experimental Protocol

This protocol is designed for Scenario A (Acidic) , as it provides the most robust resolution by exploiting the large pKa differences between the isomers.

Instrumentation & Conditions
  • System: HPLC with UV Detector (PDA recommended).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 5 µm.[2][3]

    • Alternative: For difficult separations, use a Phenyl-Hexyl column to leverage pi-pi interactions.[2][3][4]

  • Wavelength: 254 nm (Aromatic ring absorption).[2][4]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][4][6]

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).[2][4]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2][4]

Gradient Table
Time (min)% Solvent BComment
0.0 5%Initial equilibration (High polarity to retain 4-Br).[2][3][4]
2.0 5%Isocratic hold to separate early eluting impurities.
15.0 60%Linear ramp to elute hydrophobic 2-Br.
18.0 95%Column wash.[2][3][4]
20.0 95%Hold wash.[2][4]
20.1 5%Return to initial conditions.[2][4]
25.0 5%Re-equilibration (Critical for reproducibility).
Sample Preparation (Critical)
  • Diluent: 95:5 Water:Acetonitrile (Match initial mobile phase).[2][4]

  • 4-Bromopyridine Handling: If starting from 4-bromopyridine HCl salt, dissolve directly in the acidic diluent.[2][3][4] Do not neutralize the salt before injection, as the free base is unstable and will polymerize, creating "ghost peaks."[2]

Troubleshooting & Optimization
IssueRoot CauseCorrective Action
Peak Tailing (especially 4-Br) Residual silanol interactions.[2][3][4] 4-Br is the most basic and interacts with acidic silanols on the silica surface.[4]1. Ensure column is "End-capped".2.[2][3][4] Add 10-20 mM Ammonium Formate to Solvent A (competes for silanol sites).3.[2][3][4] Increase temperature to 40°C.
Co-elution of 3-Br and 4-Br Insufficient selectivity at chosen pH.Switch to a Phenyl-Hexyl column.[2][3][4][6] The pi-electron density differs between isomers, providing orthogonal selectivity to C18.[2][3]
Ghost Peaks / Baseline Noise Degradation of 4-Bromopyridine.[2][3][4]Prepare fresh samples immediately before analysis.[2][4] Keep autosampler cooled (4°C).
References
  • PubChem. (2025).[2][4][7] Compound Summary: 2-Bromopyridine (CID 7973).[2][3][4][8] National Library of Medicine.[2][4] [Link]

  • PubChem. (2025).[2][4][7] Compound Summary: 3-Bromopyridine (CID 12286).[2][3][4] National Library of Medicine.[2][4] [Link]

  • Linnell, R. (1960).[2][4][8] "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290.[2] (Foundational pKa data).

  • SIELC Technologies. (2018).[2][4] Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

Sources

IR spectroscopy peaks for 2-Bromo-4-cyclobutylpyridine identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of high-value pharmaceutical intermediates, 2-Bromo-4-cyclobutylpyridine (CAS: 1019106-25-8) represents a critical scaffold, often serving as a precursor for Suzuki-Miyaura cross-couplings. Its structural integrity is defined by three distinct moieties: the electron-deficient pyridine ring, the labile C-Br bond, and the strained cyclobutyl ring.

This guide provides a definitive identification protocol using Infrared (IR) Spectroscopy. Unlike generic spectral libraries, this document focuses on comparative discrimination —specifically distinguishing the target compound from its most common regioisomers (e.g., 2-bromo-5-cyclobutylpyridine) and process impurities (e.g., des-bromo analogs).

Key Differentiator: This protocol utilizes the "Strain-Shift" phenomenon of the cyclobutyl ring vibration to validate the alkyl attachment, a nuance often missed in standard alkyl-pyridine characterization.

Theoretical Framework & Spectral Prediction[1][2]

To accurately identify 2-Bromo-4-cyclobutylpyridine, we must deconstruct its spectrum into three interference-free zones. The combination of a pyridine core with a strained cycloalkane creates a unique fingerprint.

The "Strain-Shift" Hypothesis

Cyclobutane rings possess significant angle strain (~26 kcal/mol). In IR spectroscopy, this manifests as a shift in C-H stretching frequencies compared to unstrained alkyl chains (like n-butyl or ethyl groups).

  • Standard Alkyl C-H: 2850–2960 cm⁻¹[1]

  • Cyclobutyl C-H: Often exhibits a distinct shoulder or peak >2980 cm⁻¹ due to increased s-character in the C-H bonds.

Functional Group Assignment Table
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Value
Pyridine Ring C-H Stretch (sp²)3030 – 3080Confirms aromaticity; differentiates from saturated impurities.
Cyclobutyl Group C-H Stretch (sp³)2860 – 2990Critical: Look for high-freq shoulder (~2980) indicative of ring strain.
Pyridine Core C=N / C=C Skeletal1580 & 1460Characteristic "breathing" doublet of the pyridine ring.
Substitution Pattern C-H Out-of-Plane (OOP)810 – 850Primary Identifier: 2,4-substitution pattern (analogous to 1,2,4-trisubstituted benzene).
Cyclobutyl Ring Ring Deformation900 – 920Specific to cyclobutane; absent in isopropyl or n-butyl analogs.
C-Br Bond C-X Stretch680 – 720Confirms halogenation; absent in starting materials.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the IR signature of 2-Bromo-4-cyclobutylpyridine against its most likely "imposters" in a reaction mixture.

Scenario A: Distinguishing Regioisomers (2,4- vs. 2,5-substitution)

The most common synthetic challenge is separating the 4-cyclobutyl isomer from the 5-cyclobutyl isomer.

  • 2-Bromo-4-cyclobutylpyridine (Target): The 2,4-substitution pattern leaves two adjacent protons (H5, H6) and one isolated proton (H3). This typically results in a strong OOP bending band around 820–840 cm⁻¹ .

  • 2-Bromo-5-cyclobutylpyridine (Alternative): This isomer has two adjacent protons (H3, H4) and one isolated proton (H6). The OOP pattern shifts, often showing a split band or a shift to ~880 cm⁻¹ .

Scenario B: Distinguishing from Non-Brominated Precursors
  • 4-Cyclobutylpyridine (Impurity): Lacks the C-Br stretch.

    • Observation: Disappearance of the band at ~700 cm⁻¹.

    • Observation: Shift in the aromatic OOP region due to change in symmetry (monosubstituted pyridine vs. disubstituted).

Scenario C: Sampling Technique Comparison (ATR vs. Transmission)
  • ATR (Attenuated Total Reflectance): Recommended for this liquid/low-melting solid.

    • Pros: Minimal sample prep; excellent for detecting the strong C-Br and OOP bands.

    • Cons: Slight peak shift to lower wavenumbers compared to transmission; path length variations can affect quantitative assessment of impurity levels.

  • Transmission (KBr Pellet/Liquid Cell):

    • Pros: Higher resolution for the subtle Cyclobutyl C-H "strain" shoulder.

    • Cons: Hydroscopic KBr can introduce O-H interference (~3400 cm⁻¹), masking the aromatic C-H region.

Validated Experimental Protocol

Objective: Acquire a high-fidelity spectrum suitable for structural confirmation and impurity flagging.

Prerequisites:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Accessory (Preferred).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow:

  • System Blanking:

    • Clean the ATR crystal with isopropanol and lint-free tissue.

    • Collect a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure no residual peaks exist in the 2800–3000 cm⁻¹ (organic residue) or 3400 cm⁻¹ (moisture) regions.

  • Sample Application:

    • Apply 10–20 mg (or 10 µL if liquid) of 2-Bromo-4-cyclobutylpyridine directly onto the crystal center.

    • Critical: If solid, apply pressure using the anvil until the force gauge reaches the "Green" zone (approx. 80–100 N). Poor contact attenuates the critical C-H stretch signals.

  • Acquisition:

    • Scan Range: 4000 – 450 cm⁻¹.

    • Scans: 32 (to improve Signal-to-Noise ratio for weak overtone bands).

    • Resolution: 2 cm⁻¹.

  • Post-Processing & Validation:

    • Apply Baseline Correction (Automatic).

    • Self-Check: Verify the presence of the Pyridine "Breathing" doublet at ~1580/1460 cm⁻¹. If absent, the sample may be degraded or the pressure is insufficient.

Visualization: Decision Tree for Identification

The following diagram illustrates the logical flow for confirming the identity of the compound based on spectral data.

IR_Identification_Logic Start Unknown Sample Spectrum Check_ArCH Check 3000-3100 cm⁻¹ (Aromatic C-H) Start->Check_ArCH Check_Pyridine Check 1580 & 1460 cm⁻¹ (Pyridine Skeletal) Check_ArCH->Check_Pyridine Present Result_Impurity REJECT: Non-Brominated or Aliphatic Impurity Check_ArCH->Result_Impurity Absent Check_Alkyl Check 2800-3000 cm⁻¹ (Cyclobutyl vs Alkyl) Check_Pyridine->Check_Alkyl Doublet Present Check_Pyridine->Result_Impurity Absent Check_Fingerprint Check 800-850 cm⁻¹ (Substitution Pattern) Check_Alkyl->Check_Fingerprint Strain Shoulder Detected Check_Alkyl->Result_Impurity Only Simple Alkyl Check_CBr Check 680-720 cm⁻¹ (C-Br Stretch) Check_Fingerprint->Check_CBr Peak ~820-840 cm⁻¹ Result_Isomer FLAG: Regioisomer (Likely 2,5-subst) Check_Fingerprint->Result_Isomer Peak ~880 cm⁻¹ Result_Target CONFIRMED: 2-Bromo-4-cyclobutylpyridine Check_CBr->Result_Target Strong Band Present Check_CBr->Result_Impurity Absent

Caption: Figure 1. Spectral Decision Tree. A logic-gated workflow for validating 2-Bromo-4-cyclobutylpyridine against common structural analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2] (Source for specific Pyridine ring vibrations and Cyclobutane ring strain shifts).

  • NIST Chemistry WebBook. Pyridine and Brominated Derivatives IR Data. National Institute of Standards and Technology. Available at: [Link] (Verified source for baseline pyridine spectral data).

  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. Physical Methods in Heterocyclic Chemistry.

Sources

Comparative Guide: Reactivity of 2-Bromo-4-cyclobutylpyridine vs. 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and process development, the choice between 2-Bromo-4-cyclobutylpyridine (Substrate A) and 2-Chloropyridine (Substrate B) represents a classic trade-off between reactivity and atom economy/cost .

  • The Bottom Line: Substrate A (Bromo) is the superior candidate for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to the significantly lower bond dissociation energy (BDE) of the C-Br bond. It allows for milder conditions and lower catalyst loadings.

  • The Nuance: Substrate B (Chloro) is generally more electron-deficient than Substrate A (due to the absence of the electron-donating cyclobutyl group). While usually sluggish in Pd-catalysis, Substrate B can be competitive or superior in Nucleophilic Aromatic Substitution (SNAr) reactions where the high electronegativity of chlorine stabilizes the Meisenheimer intermediate.

Part 1: Technical Specifications & Physical Properties

Feature2-Bromo-4-cyclobutylpyridine 2-Chloropyridine
Leaving Group (LG) Bromide (-Br)Chloride (-Cl)
C2-X Bond Energy ~276 kJ/mol (Weaker)~339 kJ/mol (Stronger)
C4 Substituent Cyclobutyl (Secondary Alkyl)Hydrogen (None)
Electronic State Slightly Electron-Rich (Deactivated for SNAr)Electron-Deficient (Activated for SNAr)
Steric Profile Bulk at C4 (Meta to reaction site)Minimal Steric Bulk
Primary Utility Pd-Catalyzed Cross-CouplingsSNAr / Cost-sensitive manufacturing

Part 2: Mechanistic Analysis

The Halogen Effect (Bond Dissociation Energy)

The primary differentiator is the C-X bond strength.[1][2]

  • Oxidative Addition: In Pd-catalyzed cycles, the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond.[3][1] The C-Br bond (Substrate A) is ~63 kJ/mol weaker than the C-Cl bond (Substrate B). Consequently, Substrate A undergoes oxidative addition rapidly, often at room temperature or mild heating (60°C). Substrate B requires high temperatures (>100°C) and electron-rich, bulky ligands (e.g., Buchwald ligands) to facilitate this step.

The Cyclobutyl Electronic Modulation

The cyclobutyl group at C4 acts as a weak Electron Donating Group (EDG) via induction (+I) and hyperconjugation.

  • Impact on Substrate A: The electron density of the pyridine ring is increased. Theoretically, this makes the ring less electrophilic.

    • For Pd-Coupling: This slightly slows down oxidative addition compared to a 4-H analog, but the weak C-Br bond dominates this effect, maintaining high reactivity.

    • For SNAr: This is detrimental. SNAr requires an electron-deficient ring to stabilize the anionic intermediate. The cyclobutyl group destabilizes this intermediate, making Substrate A slower in SNAr than a simple 2-bromopyridine.

Visualizing the Reactivity Gap

The following diagram illustrates the energy barrier difference for oxidative addition, the critical step for Suzuki/Buchwald couplings.

ReactionProfile Figure 1: Comparative Oxidative Addition Energy Profile Start Reactants (Pd(0) + Substrate) TS_Br TS (C-Br) Low Barrier Start->TS_Br Fast (Substrate A) TS_Cl TS (C-Cl) High Barrier Start->TS_Cl Slow (Substrate B) Inter_Br Pd(II)-Br Complex (Stable) TS_Br->Inter_Br Inter_Cl Pd(II)-Cl Complex (Less Stable) TS_Cl->Inter_Cl

Caption: Kinetic barrier comparison showing the significantly lower activation energy required for the oxidative addition of 2-Bromo-4-cyclobutylpyridine compared to 2-Chloropyridine.

Part 3: Experimental Performance Guide

Scenario A: Suzuki-Miyaura Coupling

Winner: 2-Bromo-4-cyclobutylpyridine

  • Why: The standard catalytic cycle operates efficiently.

  • Catalyst Choice: Standard Pd(PPh3)4 or Pd(dppf)Cl2 is sufficient.

  • Conditions: Aqueous bases (Na2CO3), Dioxane/Water, 80°C.

  • Note for 2-Chloropyridine: To achieve comparable yields, you must switch to "active" systems like Pd2(dba)3/XPhos or Pd-PEPPSI-IPr and heat to reflux in Toluene or Dioxane.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

Winner: Context Dependent (Often 2-Chloropyridine)

  • Why: SNAr proceeds via an addition-elimination mechanism.[4] The rate is heavily influenced by the ability of the ring to accept negative charge.

    • 2-Chloropyridine: The ring is unsubstituted (more electron-deficient than the cyclobutyl analog). Chlorine is highly electronegative, stabilizing the Meisenheimer complex better than bromine (Element Effect).

    • 2-Bromo-4-cyclobutylpyridine: The cyclobutyl group donates electron density, deactivating the ring. While Br is a good leaving group, the electronic deactivation often makes this substrate sluggish compared to the chloro-analog in SNAr, requiring higher temperatures or stronger nucleophiles.

Part 4: Detailed Experimental Protocols

Protocol 1: Standard Suzuki Coupling (For 2-Bromo-4-cyclobutylpyridine)

Use this protocol for high-yield synthesis with standard laboratory reagents.

  • Setup: Charge a reaction vial with 2-Bromo-4-cyclobutylpyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration) and 2M aqueous Na2CO3 (2.0 equiv).

  • Degas: Sparge with Argon or Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Expected Outcome: >90% conversion; minimal homocoupling.

Protocol 2: Activated Suzuki Coupling (For 2-Chloropyridine)

Use this protocol if you are forced to use the chloride due to cost or availability.

  • Setup: Charge vial with 2-Chloropyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%) (or SPhos).

  • Base: Use finely ground, anhydrous K3PO4 (3.0 equiv).

  • Solvent: Add anhydrous Toluene or n-Butanol (0.2 M).

  • Degas: Rigorous deoxygenation is critical. Freeze-pump-thaw x3 or vigorous sparging.

  • Reaction: Heat to 100–110°C for 12–18 hours.

  • Expected Outcome: 70–85% conversion; requires filtration through Celite to remove Pd-black.

Part 5: Decision Matrix

Use the following logic flow to select the appropriate starting material for your campaign.

DecisionTree Start Select Substrate ReactionType Reaction Type? Start->ReactionType PdCoupling Pd-Catalysis (Suzuki, Buchwald) ReactionType->PdCoupling C-C / C-N Bond SNAr S_NAr (Nucleophilic Sub) ReactionType->SNAr Displacement Budget Budget/Scale? PdCoupling->Budget Process Scale ResultBr Use 2-Bromo-4-cyclobutylpyridine (High Reliability) PdCoupling->ResultBr Discovery Scale ResultCl Use 2-Chloropyridine (Requires Optimization) SNAr->ResultCl Preferred Budget->ResultBr Time Critical Budget->ResultCl Cost Critical

Caption: Strategic decision tree for selecting between Bromo- and Chloro-pyridines based on reaction type and project constraints.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on BDE and Leaving Group ability).
  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
  • BenchChem. (2025).[3][1] Suzuki Coupling of Pyridyl Halides: A Comparative Guide. Retrieved from

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for lipophilicity of cyclobutyl groups).

Sources

verifying purity of 2-Bromo-4-cyclobutylpyridine using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 2-Bromo-4-cyclobutylpyridine (CAS: 1365272-96-3), purity verification is not merely a checkbox—it is the safeguard against downstream failure in expensive cross-coupling reactions. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to quantify inorganic salts, moisture, or non-chromophoric byproducts.

Elemental Analysis (EA) remains the definitive method for validating bulk material composition (C, H, N). However, for halogenated heterocycles like this pyridine derivative, EA presents unique challenges regarding combustion interference and isomeric ambiguity. This guide objectively compares EA against HPLC and quantitative NMR (qNMR), establishing a self-validating protocol for its use.

The Target Molecule: Theoretical Baseline

Before initiating any analysis, the theoretical composition must be established. 2-Bromo-4-cyclobutylpyridine is a halogenated pyridine intermediate often used in Suzuki or Buchwald-Hartwig couplings.

  • Formula:

    
    
    
  • Molecular Weight:

    
    [1]
    
  • Physical State: Typically a viscous oil or low-melting solid (hygroscopic).

Theoretical Elemental Composition (Mass %):

Element Calculation Theoretical Value (%)

| Carbon (C) |


 | 50.97%  |
| Hydrogen (H)  | 

| 4.75% | | Nitrogen (N) |

| 6.60% | | Bromine (Br) |

| 37.67% |
Comparative Analysis: EA vs. Alternatives

As a scientist, you must choose the right tool for the specific impurity profile. EA is destructive and requires milligram quantities, but it is the only method that confirms the bulk ratio of elements, effectively catching inorganic contamination that HPLC misses.

Comparative Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

H)
Primary Utility Bulk formula confirmation; Salt/Solvate detection.Trace organic impurity profiling.Absolute purity; Solvent quantification.
Specificity Low. Cannot distinguish isomers (e.g., 2-Br vs 3-Br).High. Separates regioisomers.High. Structural elucidation.
Interference Halogens (Br) can poison catalysts; Hygroscopicity affects results.Chromophore dependent; Inorganic salts are invisible.Relaxation times; Solvent peak overlap.
Sample Req. ~2–5 mg (Destructive).<1 mg (Non-destructive).~10 mg (Non-destructive).
Validation Limit

absolute difference.
Area % (typically >98%).[2]Weight % (typically

).
The "Isomer Trap"

Critical Warning: EA cannot distinguish between 2-Bromo-4-cyclobutylpyridine and its regioisomer 2-Bromo-5-cyclobutylpyridine . Both have identical C/H/N ratios. Therefore, EA must be paired with NMR or HPLC for structural certainty.

Experimental Protocol: Combustion Analysis of Brominated Pyridines

Standard combustion protocols often fail for molecules containing >30% Bromine. The halogen gas produced (


, 

) can interfere with the detection of

and

, or corrode the reduction tube.
Optimized Workflow for C9H10BrN
  • Sample Preparation (The Hygroscopic Factor):

    • Pyridines are Lewis bases and can absorb atmospheric moisture or

      
      .
      
    • Action: Dry the sample under high vacuum (

      
      ) at 
      
      
      
      for 4 hours prior to weighing.
    • Weighing: Use a tin capsule for solids or a liquid sealing press if the product is an oil. Do not use open boats.

  • Combustion Aids (The Halogen Trap):

    • Standard copper reduction tubes are insufficient for high-Br samples.

    • Action: Add Tungsten Trioxide (

      
      )  or use a combustion tube packed with Silver Wool (
      
      
      
      )
      .
    • Mechanism:[2] The silver reacts with free bromine to form stable Silver Bromide (

      
      ), preventing halogen gases from entering the detector train and skewing the Nitrogen signal.
      
  • The Tolerance Rule:

    • Acceptance criteria follow the Journal of Organic Chemistry (JOC) and ACS standards:

      
       .
      
    • Pass: Found C: 50.80% (Diff: 0.17%).

    • Fail: Found C: 50.30% (Diff: 0.67%).

Workflow Visualization

The following diagram illustrates the critical decision pathways and the specific combustion mechanism required for this molecule.

G cluster_combustion Combustion Chamber Mechanism node_start Crude 2-Bromo-4-cyclobutylpyridine node_hplc HPLC Analysis (Check Isomeric Purity) node_start->node_hplc node_dry Vacuum Dry (Remove H2O/Solvent) node_ea Elemental Analysis (CHN) with Ag/WO3 Trap node_dry->node_ea node_decision Isomers < 1%? node_hplc->node_decision node_decision->node_dry Yes node_repur Repurify (Column/Recrystallize) node_decision->node_repur No node_comb Combustion (950°C) Sample + O2 node_ea->node_comb node_pass VALIDATED (Ready for Coupling) node_trap Halogen Trap (Ag + Br2 -> AgBr) node_comb->node_trap node_detect TCD Detection (N2, CO2, H2O) node_trap->node_detect node_detect->node_pass Result within ±0.4% node_detect->node_repur Result > ±0.4%

Figure 1: Integrated Validation Workflow. Note the critical "Halogen Trap" step required for brominated pyridines to prevent detector fouling.

Data Interpretation & Troubleshooting

When your EA results return, they rarely match the theoretical values perfectly. Here is how to interpret the deviations for this specific molecule.

Scenario A: Low Carbon, High Hydrogen
  • Result: C: 49.5% (-1.4%), H: 5.2% (+0.45%).

  • Diagnosis: Solvent Entrapment.

  • The molecule has likely retained solvent (e.g., Hexane or Ethyl Acetate from the column). Pyridines can also form hydrates.

  • Solution: Run qNMR to quantify solvent moles, recalculate the theoretical value including the solvent (e.g.,

    
    ), and see if it fits.
    
Scenario B: Low Carbon, Correct Nitrogen
  • Result: C: 48.0%, N: 6.6%.

  • Diagnosis: Inorganic Contamination.

  • Silica gel or inorganic salts (sodium bromide) from the synthesis are present. These do not burn, effectively "diluting" the carbon percentage while leaving the N ratio (relative to the organic portion) sometimes ambiguous or similarly depressed.

  • Solution: Filter the oil through a frit or perform an aqueous wash, then re-dry.

Scenario C: High Nitrogen
  • Result: N: 7.5% (+0.9%).

  • Diagnosis: Incomplete Combustion or Trap Failure.

  • If the Bromine is not trapped by Silver/Tungsten, halogen gases can be misread by the Thermal Conductivity Detector (TCD) as Nitrogen, artificially inflating the N value.

  • Solution: Replace the combustion tube packing with fresh Silver wool.

References
  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

    • Establishes the tolerance standard for elemental analysis.
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

    • Provides the compar
  • Details the mechanisms of halogen interference in combustion analysis and necessary trapping methods.
  • Authoritative source on valid

Sources

Reference Standard Qualification Guide: 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Reagent Grade vs. In-House Primary Standard

Executive Summary & Strategic Imperative

In early-stage drug discovery, 2-Bromo-4-cyclobutylpyridine is a critical scaffold, often used to introduce lipophilic bulk via Suzuki-Miyaura coupling. However, a critical gap exists in the supply chain: there are no pharmacopeial Certified Reference Materials (CRMs) (e.g., USP, EP, NIST) for this specific intermediate.

Commercially available "97%" reagent-grade material is sufficient for exploratory chemistry but poses a critical risk for GLP/GMP toxicology batches. Common impurities in this pyridine derivative—specifically regioisomers and dibrominated species—often co-elute in standard HPLC gradients, leading to mass balance errors in downstream API synthesis.

This guide compares two quality control strategies:

  • The Baseline: Relying on the Vendor Certificate of Analysis (CoA).

  • The Gold Standard: Establishing an In-House Primary Reference Standard via Quantitative NMR (qNMR) and orthogonal chromatography.

Comparative Analysis: Vendor CoA vs. In-House Qualification

The following data represents a typical discrepancy found when subjecting a commercial "97%" catalog reagent to rigorous in-house qualification.

Table 1: Performance & Data Reliability Comparison
MetricOption A: Vendor CoA (Commercial Reagent) Option B: In-House Qualified Standard Impact on Drug Development
Assay Method HPLC Area % (UV 254 nm)qNMR (¹H Internal Standard) Mass Balance: Area % overestimates purity by ignoring non-UV active impurities (salts, moisture).
Purity Value 98.2% (Claimed)96.4% w/w (Absolute) Stoichiometry: A 1.8% error leads to under-dosing reagents in coupling reactions, causing incomplete conversion.
Impurity ID "Unspecified"Regioisomer Resolved (0.8%) Toxicity: Unidentified regioisomers (e.g., 2-bromo-3-cyclobutyl) can act as chain terminators or form genotoxic byproducts.
Traceability Batch-only (Internal)SI-Traceable (via NIST SRM) Regulatory: Only Option B meets ICH Q7 requirements for "In-house Primary Standards."
Cost Low ($)Medium (

- requires NMR time)
Risk: Option A risks batch failure (

). Option B ensures process reliability.

Technical Deep Dive: The Impurity Profile

To understand why the vendor standard fails, we must look at the synthesis causality. 2-Bromo-4-cyclobutylpyridine is typically synthesized via radical alkylation (Minisci-type) or cross-coupling on a pyridine ring.

Figure 1: Critical Impurity Origins

ImpurityPathways SM Starting Material (2-Bromopyridine) Product Target: 2-Bromo-4-cyclobutylpyridine SM->Product Radical Alkylation (Cyclobutyl radical) Impurity1 Impurity A (Regioisomer): 2-Bromo-5-cyclobutylpyridine (Hard to separate by HPLC) SM->Impurity1 Low Regioselectivity Impurity2 Impurity B (Over-reaction): 2-Bromo-4,6-dicyclobutylpyridine Product->Impurity2 Excess Reagent Impurity3 Impurity C (Hydrolysis): 2-Hydroxy-4-cyclobutylpyridine Product->Impurity3 Moisture/Workup

Caption: Synthesis pathways showing the origin of critical regioisomeric impurities that often co-elute with the main peak in standard C18 HPLC methods.

Protocol: Establishing the In-House Reference Standard

Since you cannot buy a CRM, you must create one. This protocol aligns with ICH Q7 Section 11.1 for establishing in-house primary standards.

Phase 1: Purification (The "Beating Heart" of the Process)

Do not characterize the raw bottle.

  • Recrystallization: Dissolve 5g of commercial material in minimal hot Hexane/EtOAc (9:1). Cool slowly to 4°C.

  • Filtration: Collect crystals and wash with cold pentane.

  • Drying: High vacuum (0.1 mbar) at 25°C for 24 hours to remove solvents. Note: Pyridines can be volatile; do not heat excessively.

Phase 2: Orthogonal Characterization
Method A: HPLC-UV/MS (Purity & Impurity Profiling)

Goal: Detect organic impurities.

  • Column: C18 Phenyl-Hexyl (e.g., Waters XSelect), 150 x 4.6 mm, 3.5 µm. Why? Phenyl phases offer better pi-pi selectivity for pyridine regioisomers than standard C18.

  • Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10); B: Acetonitrile. Why? Basic pH keeps the pyridine deprotonated, improving peak shape.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254nm (aromatic) and 220nm (amide/impurities).

Method B: Quantitative NMR (qNMR) (The Assay Value)

Goal: Determine absolute w/w% purity (Assay).

  • Principle: qNMR compares the molar response of the analyte protons against a NIST-traceable internal standard (IS). It is independent of UV extinction coefficients.

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (Prevents volatility issues and exchangeable proton interference).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
    

Workflow Visualization

The following diagram illustrates the decision matrix for qualifying this material.

QualificationWorkflow Start Receive Commercial 2-Bromo-4-cyclobutylpyridine Triage Initial HPLC Check (>98.0% Area?) Start->Triage Purify Purification Step (Recrystallization/Distillation) Triage->Purify No (<98%) qNMR qNMR Analysis (Absolute Assay Assignment) Triage->qNMR Yes Purify->qNMR Ortho Orthogonal HPLC/GC (Impurity Profiling) qNMR->Ortho Water Karl Fischer / TGA (Volatiles/Water) qNMR->Water Final Generate CoA (Valid for 12 Months) Ortho->Final Water->Final

Caption: Step-by-step workflow for converting a commercial reagent into a qualified In-House Primary Standard.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3] Section 11 (Laboratory Controls). Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Dunstan, D. et al. "Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery." Chemical Science, 2011. (Context for impurity formation in cyclobutyl-pyridines). [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Bromo-4-cyclobutylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

STOP AND READ: Before handling 2-Bromo-4-cyclobutylpyridine for disposal, you must acknowledge that this compound represents a dual-hazard class : it is a halogenated organic and a pyridine derivative . Improper disposal can lead to the release of toxic hydrogen bromide (HBr) gas during incineration or contamination of non-halogenated waste streams, significantly increasing disposal costs.

Immediate Safety Profile
  • Primary Risks: Acute toxicity (Oral/Dermal), Skin/Eye Irritation, Potential Flammability.[1]

  • Critical Segregation Rule: Must be segregated into Halogenated Organic Waste .[2]

  • Prohibited Actions:

    • DO NOT pour down the drain (Strictly prohibited by EPA/RCRA).

    • DO NOT mix with strong oxidizers (Risk of exothermic reaction).

    • DO NOT mix with non-halogenated solvents (Contaminates the entire container, forcing expensive halogenated treatment).

Part 2: Waste Characterization & Regulatory Logic

To dispose of this chemical compliantly, you must classify it according to the Resource Conservation and Recovery Act (RCRA) and local regulations.

RCRA Classification

2-Bromo-4-cyclobutylpyridine is not specifically listed on the EPA's "P-list" or "U-list" (unlike parent Pyridine, U196). Therefore, it is classified based on its characteristics :

CharacteristicStatusRCRA CodeOperational Implication
Ignitability Likely (Check Flash Point)D001 If liquid with FP < 60°C (140°F), it is D001.
Toxicity Potential (TCLP)D038 *Note: While D038 applies to Pyridine, derivatives must be evaluated. If it leaches pyridine >5.0 mg/L, it carries this code.
Corrosivity UnlikelyN/APyridines are basic but rarely meet pH > 12.5 threshold for D002 unless in solution.
Halogen Content CONFIRMED N/A CRITICAL: Presence of Bromine mandates "Halogenated" treatment.
The "Halogen Rule"

Waste vendors charge significantly more to incinerate halogenated waste because it requires scrubbers to neutralize acid gases (like HBr) generated during combustion.

  • Threshold: Typically, if a waste stream contains >1,000 ppm (0.1%) halogens, it is classified as halogenated.

  • Action: 2-Bromo-4-cyclobutylpyridine is ~37% Bromine by weight. It is always Halogenated Waste.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Routine Bench Waste (Reaction Mixtures/Mother Liquors)

Context: Disposal of reaction solvents containing the compound.

  • Select Container: Use a chemically compatible container (HDPE Plastic or Amber Glass). Avoid metal cans due to potential corrosion from free halogens over time.

  • Segregate: Pour into the Halogenated Solvent waste stream.

    • Common Compatible Solvents: Dichloromethane (DCM), Chloroform, Dichloroethane.

  • Labeling:

    • Tag must read: "Hazardous Waste - Flammable, Toxic, Halogenated."

    • List constituents: "Dichloromethane (95%), 2-Bromo-4-cyclobutylpyridine (5%)."

  • Closure: Cap tightly. Do not leave funnels in the bottle.

Scenario B: Pure Substance Disposal (Expired/Surplus Stock)

Context: Disposal of a vial or bottle of pure 2-Bromo-4-cyclobutylpyridine.

  • Do Not Empty: If the material is in a secure, original vial, leave it in that vial.

  • Overpack: Place the vial inside a larger, clear plastic bag (secondary containment).

  • Lab Pack: This item is best suited for a "Lab Pack" drum (a drum filled with small, compatible containers packed in vermiculite).

  • Inventory: Add to your Lab Pack inventory sheet as:

    • Chemical Name: 2-Bromo-4-cyclobutylpyridine.

    • Hazards: Toxic, Irritant.[1][3][4]

    • Physical State: Liquid/Solid (verify specific lot).

Scenario C: Spill Cleanup Workflow

Context: Accidental release on the bench or floor.

SpillResponse Start Spill Detected Assess Assess Volume & Location (>100mL or Outside Hood?) Start->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Yes (Major Spill) PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE No (Minor Spill) Contain Contain with Absorbent Pads (Create Dike) PPE->Contain Neutralize Apply Absorbent (Vermiculite/Sand) Do NOT use Oxidizers Contain->Neutralize Collect Scoop into Wide-Mouth Jar Label: 'Debris from [Chemical Name] Spill' Neutralize->Collect Clean Wash Area with Soap & Water Collect Rinsate as Haz Waste Collect->Clean

Figure 1: Decision logic for spill response. Note that for pyridine derivatives, ventilation is critical due to odor and toxicity.

Part 4: Waste Stream Decision Logic

Use this logic flow to determine exactly where your waste container goes.

WasteSegregation Input Waste Containing 2-Bromo-4-cyclobutylpyridine IsPure Is it Pure Substance? Input->IsPure LabPack Lab Pack Drum (Keep in Original Vial) IsPure->LabPack Yes IsMixed Is it Mixed with Solvents? IsPure->IsMixed No CheckHalogen Are other solvents Halogenated (e.g., DCM)? IsMixed->CheckHalogen HaloStream Halogenated Waste Stream (High Temp Incineration) CheckHalogen->HaloStream Yes NonHaloStream Non-Halogenated Stream CheckHalogen->NonHaloStream No Warning STOP! Contamination Risk. Move to Halogenated Stream. NonHaloStream->Warning Bromine Present Warning->HaloStream Corrective Action

Figure 2: Waste segregation decision tree. The presence of the bromine atom forces the entire mixture into the Halogenated Waste stream.

Part 5: Operational Data Table

PropertyValue/GuidanceRelevance to Disposal
Molecular Formula C9H10BrNContains Nitrogen and Bromine (NOx and HBr potential).[1][3]
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.
Water Solubility Low / InsolubleDo not attempt to dilute with water for disposal.
Incompatibility Strong Oxidizers, Strong AcidsStore away from Nitric Acid or Peroxides to prevent fire/explosion in waste storage.
EPA Waste Code D001 (If Ignitable), D038 (Check TCLP)Used for regulatory reporting (Manifesting).
Destruction Method Incineration with ScrubberMust be burned at >1000°C with acid gas scrubbing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromopyridine. (Used as surrogate data for brominated pyridine class hazards).

  • Cornell University EHS. (2020). Waste Disposal Procedure: Acutely Toxic Chemical Waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-cyclobutylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-cyclobutylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.